molecular formula C10H20O7P2 B3034385 Neryl diphosphate CAS No. 16751-02-3

Neryl diphosphate

Cat. No.: B3034385
CAS No.: 16751-02-3
M. Wt: 314.21 g/mol
InChI Key: GVVPGTZRZFNKDS-YFHOEESVSA-N
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Description

Neryl diphosphate (NPP) is the cis (Z) conformational isomer of geranyl diphosphate (GPP), serving as a crucial biochemical precursor in the biosynthesis of monoterpenes . While the trans-isomer GPP has long been considered the "universal" substrate for monoterpene synthases, research has revealed that in specific systems, such as the glandular trichomes of tomato ( Solanum lycopersicum ), NPP is the native precursor for the synthesis of acyclic, monocyclic, and bicyclic monoterpenes, including β-phellandrene, limonene, and α-terpinene . The biosynthesis of NPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) is catalyzed by specialized cis-prenyltransferases (CPTs), such as the this compound synthase 1 (NDPS1) identified in tomato . This discovery highlights an alternative pathway in terpenoid biosynthesis and establishes NPP as an essential reagent for studying the catalytic mechanisms and product specificity of monoterpene synthases in vitro . Beyond monoterpenes, the C20 homologue of NPP, nerylthis compound (NNPP), acts as a substrate for diterpene synthases in certain plants, leading to structurally unusual diterpenoid skeletons, such as serrulatanes and viscidanes found in the Eremophila genus, which show promising bioactivity as drug leads . The enzymatic conversion of NPP by terpene synthases involves a metal ion-dependent ionization of the diphosphate bond, forming reactive carbocation intermediates that undergo intricate cyclizations and rearrangements to yield diverse carbon skeletons . Researchers utilize NPP to probe these complex catalytic mechanisms, engineer terpene synthases for the specific production of high-value terpenoids, and elucidate the biosynthetic pathways of specialized metabolites in plants . This product is provided as a high-purity tris-ammonium salt and is intended for Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2Z)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O7P2/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVPGTZRZFNKDS-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O7P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316517
Record name Neryl diphosphate
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Molecular Weight

314.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16751-02-3
Record name Neryl diphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16751-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neryl diphosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neryl pyrophosphate
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of neryl diphosphate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of neryl diphosphate (B83284) (NPP), a key intermediate in isoprenoid metabolism. It details its chemical structure, physicochemical properties, biosynthetic pathway, and its role as a precursor in the formation of various monoterpenes. Furthermore, this document outlines detailed experimental protocols for the enzymatic synthesis and analysis of NPP, and discusses its regulatory role in isoprenoid biosynthesis.

Chemical Structure and Properties of Neryl Diphosphate

This compound is an organic compound classified as a polyprenol diphosphate.[1] It is the cis-isomer of the more commonly known geranyl diphosphate (GPP).[2] The molecule consists of a ten-carbon monoterpenoid, nerol, which is esterified with a diphosphate group. The chemical structure is characterized by a (Z)-configuration at the C2-C3 double bond of the neryl moiety.

The IUPAC name for this compound is [(2Z)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate.[1] It is also commonly referred to as neryl pyrophosphate (NPP).[1][3] At a physiological pH of 7.3, it exists predominantly as the trianion, this compound(3-).[2]

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueCitation(s)
Molecular Formula C₁₀H₂₀O₇P₂[1]
Molecular Weight 314.21 g/mol [1][4]
Monoisotopic Mass 314.068426 Da[1]
CAS Number 16751-02-3[3][4]
Canonical SMILES CC(=CCC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)C[1]
Solubility Soluble in water and most aqueous buffers (> 5 mg/mL)[3]
Storage Conditions Store dry at -20°C. Stock solutions should be stored frozen.[3]

Biosynthesis and Metabolism

This compound is synthesized from the fundamental C5 isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[5] These precursors are themselves produced via the mevalonate (B85504) (MVA) pathway in eukaryotes or the non-mevalonate/methylerythritol 4-phosphate (MEP) pathway in bacteria and plants.[5]

The key enzyme responsible for NPP synthesis is This compound synthase (NDPS) , a cis-prenyltransferase.[6][7] This enzyme catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP to form the C10 this compound.[6][7]

This compound Biosynthesis DMAPP Dimethylallyl Diphosphate (DMAPP) NDPS1 This compound Synthase 1 (NDPS1) DMAPP->NDPS1 Substrate IPP Isopentenyl Diphosphate (IPP) IPP->NDPS1 Substrate NPP This compound (NPP) NDPS1->NPP Product NPP_Metabolism NPP This compound (NPP) PHS1 Phellandrene Synthase 1 (PHS1) NPP->PHS1 Other_TPS Other Monoterpene Synthases NPP->Other_TPS Phellandrene β-Phellandrene PHS1->Phellandrene Major Product Myrcene Myrcene PHS1->Myrcene Minor Product Limonene Limonene Other_TPS->Limonene aTerpineol α-Terpineol Other_TPS->aTerpineol Experimental_Workflow start Start: IPP + DMAPP synthesis Enzymatic Synthesis (NDPS1, 30°C, 30 min) start->synthesis product Product: this compound (in reaction buffer) synthesis->product hydrolysis Hydrolysis (Alkaline Phosphatase or Acid) product->hydrolysis hydrolyzed_prod Hydrolyzed Products (Nerol, Linalool, etc.) hydrolysis->hydrolyzed_prod extraction Solvent Extraction (e.g., MTBE) hydrolyzed_prod->extraction analysis GC-MS Analysis extraction->analysis end End: Identify Nerol by Retention Time & Mass Spectrum analysis->end

References

Neryl diphosphate biosynthesis pathway in plants.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Neryl Diphosphate (B83284) Biosynthesis Pathway in Plants

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The biosynthesis of monoterpenes, a diverse class of plant specialized metabolites with significant commercial and ecological roles, has traditionally been understood to proceed via the C10 precursor geranyl diphosphate (GPP). However, groundbreaking research has unveiled an alternative, non-canonical pathway centered on the cis-isomer of GPP, neryl diphosphate (NPP). This pathway, catalyzed by a distinct class of cis-prenyltransferases, leads to a unique spectrum of monoterpenes that are often inaccessible through the GPP-dependent route. This guide provides a comprehensive technical overview of the NPP biosynthesis pathway in plants, detailing the core enzymatic steps, regulatory mechanisms, and relevant experimental methodologies. It aims to serve as a critical resource for researchers exploring plant metabolic diversity and for professionals seeking to leverage this pathway for metabolic engineering and the development of novel bioactive compounds.

The Core this compound (NPP) Pathway

The established paradigm for monoterpene biosynthesis involves the head-to-tail condensation of the five-carbon (C5) precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), by a trans-prenyltransferase, geranyl diphosphate synthase (GPPS), to form GPP[1]. However, a parallel pathway exists in certain plants, such as tomato (Solanum lycopersicum), that utilizes the same C5 building blocks but produces the cis-isomer, NPP[2][3][4].

The key enzyme governing this alternative route is This compound Synthase (NDPS1) , a cis-prenyltransferase[2][3]. This enzyme catalyzes the condensation of DMAPP and IPP to form NPP[2][3]. NDPS1 belongs to a structurally distinct class of enzymes from the trans-prenyltransferases and appears to employ a different catalytic mechanism[2].

Once synthesized, NPP serves as the preferred substrate for a specific subset of monoterpene synthases (mTPS). A well-characterized example is Phellandrene Synthase 1 (PHS1) from tomato glandular trichomes, which utilizes NPP to produce β-phellandrene as its primary product, along with other monoterpenes[2][3]. The product profile generated from NPP is distinct from that produced when the same enzyme is supplied with GPP, highlighting the importance of the precursor's stereochemistry in determining the final metabolic output[5][6]. This discovery has revised the textbook view that GPP is the universal precursor for all monoterpenes[2][3].

The fundamental steps are visualized below:

NPP_Biosynthesis_Pathway cluster_MEP Plastidial MEP Pathway cluster_NPP_Synthase NPP Synthesis cluster_Monoterpene_Synthase Monoterpene Synthesis IPP Isopentenyl Diphosphate (IPP) NDPS1 This compound Synthase (NDPS1) (cis-prenyltransferase) IPP->NDPS1 + DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->NDPS1 NPP This compound (NPP) NDPS1->NPP mTPS Monoterpene Synthase (e.g., PHS1) NPP->mTPS Monoterpenes NPP-derived Monoterpenes (e.g., β-phellandrene) mTPS->Monoterpenes

Caption: Core this compound (NPP) biosynthesis pathway in plants.

Comparative Overview: NPP vs. GPP Pathways

The existence of parallel pathways for NPP and GPP synthesis allows for greater metabolic diversity and regulatory control[6]. While both pathways utilize the same C5 precursors from the methylerythritol phosphate (B84403) (MEP) pathway in plastids, they are catalyzed by stereochemically distinct synthases, leading to isomeric C10 diphosphates. These distinct precursors are then channeled into different downstream terpene synthases to produce unique blends of monoterpenes.

GPP_vs_NPP_Pathway cluster_GPP Canonical Pathway cluster_NPP Alternative Pathway MEP_Pathway IPP + DMAPP (from MEP Pathway) GPPS Geranyl Diphosphate Synthase (GPPS) (trans-prenyltransferase) MEP_Pathway->GPPS NDPS1 This compound Synthase (NDPS1) (cis-prenyltransferase) MEP_Pathway->NDPS1 GPP Geranyl Diphosphate (GPP) (trans-isomer) GPPS->GPP GPP_Monoterpenes Canonical Monoterpenes (e.g., Limonene, Pinene) GPP->GPP_Monoterpenes NPP This compound (NPP) (cis-isomer) NDPS1->NPP NPP_Monoterpenes NPP-Derived Monoterpenes (e.g., β-phellandrene) NPP->NPP_Monoterpenes

Caption: Comparison of the GPP (canonical) and NPP (alternative) pathways.

Quantitative Data

Table 1: Kinetic Properties of Plant cis-Prenyltransferases

Quantitative analysis of enzyme kinetics is crucial for understanding pathway flux and for metabolic engineering applications. Data for cis-prenyltransferases is still emerging compared to their trans- counterparts.

EnzymePlant SourceSubstrate(s)Km (μM)Reference
CPT2 (NNPPS)Solanum lycopersicumIPP16.7 ± 1.5[7]
CPT2 (NNPPS)Solanum lycopersicumDMAPP40 (fixed)[7]
CPT2 (NNPPS)Solanum lycopersicumGPP40.0 ± 4.0[7]
CPT2 (NNPPS)Solanum lycopersicumNPP48.7 ± 5.0[7]
CPT2 (NNPPS)Solanum lycopersicumFPP40 (fixed)[7]

Note: Data for NDPS1 (SlCPT1) specifically was not available in the provided search results, but data for a related cis-prenyltransferase (CPT2) from the same gene cluster is shown. CPT2 is a nerylthis compound synthase (NNPPS) but can utilize shorter chain precursors.[7]

Table 2: Representative Monoterpene Products from NPP Pathway

The product profile of terpene synthases is highly dependent on the isomeric substrate. The NPP pathway is responsible for the synthesis of specific monoterpenes in tomato trichomes.

Plant/SystemTerpene SynthasePrimary SubstrateMajor ProductsReference
S. lycopersicum (trichomes)PHS1NPPβ-Phellandrene, α-Phellandrene, Limonene, δ-2-Carene[2][3]
Engineered Tomato FruitsNDPS1 + PHS1NPP (engineered)β-Phellandrene and other NPP-derived monoterpenes[5]
Engineered YeastSlNPPS1 + ShLimSNPP (engineered)Limonene[8]
Engineered YeastSlNPPS1 + ShPinSNPP (engineered)α-Pinene, Limonene[8]

Regulation and Metabolic Engineering

Gene Clustering and Tissue-Specific Expression

In tomato, several genes involved in terpene biosynthesis, including NDPS1 (also referred to as CPT1), PHS1 (TPS20), and another cis-prenyltransferase CPT2, are physically located in a gene cluster on chromosome 8[3][7][9]. This co-location facilitates the coordinated regulation of the pathway. The expression of these genes is often highly localized. For instance, NDPS1 and PHS1 are predominantly expressed in the type VI glandular trichomes on the plant epidermis, which are specialized metabolic factories for monoterpene production[2][3][6].

Metabolic Interactions and Regulation

The introduction or accumulation of NPP can have broader metabolic consequences. In vitro assays have demonstrated that NPP acts as an inhibitor of geranylgeranyl diphosphate synthase (GGPS), a key enzyme in the biosynthesis of carotenoids and gibberellins[5]. This inhibition explains the reduced lycopene (B16060) content observed in tomato fruits engineered to produce NPP[5]. When NPP is consumed by a co-expressed terpene synthase (like PHS1), the inhibition is relieved, leading to a recovery of lycopene levels[5]. This highlights a critical regulatory crosstalk between different branches of terpenoid metabolism.

Metabolic Engineering Applications

The discovery of the NPP pathway has opened new avenues for metabolic engineering.

  • Novel Compound Production in Plants: By expressing NDPS1 in tissues that normally do not produce NPP, such as tomato fruit, it is possible to generate novel monoterpene profiles[5]. Co-expression of NDPS1 with a suitable terpene synthase can create new volatile blends, potentially enhancing pest resistance or fruit aroma[5].

  • Orthogonal Pathway in Microbes: The NPP pathway can be reconstituted in microbial hosts like Saccharomyces cerevisiae[8][10]. Since yeast does not natively produce NPP, this pathway is "orthogonal" to the host's metabolism. This strategy avoids competition for the native GPP and FPP pools, which are essential for sterol biosynthesis, thereby potentially leading to higher yields of desired monoterpenes[10]. Engineering canonical GPP-dependent terpene synthases to improve their efficiency with NPP is a key strategy for maximizing production in these systems[10].

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of NDPS1

This protocol outlines a general workflow for producing recombinant NDPS1 protein in E. coli for biochemical characterization.

Experimental_Workflow A 1. Gene Cloning Amplify NDPS1 ORF from cDNA. Ligate into pET expression vector (e.g., with N-terminal His-tag). B 2. Transformation Transform E. coli expression strain (e.g., BL21(DE3)). A->B C 3. Protein Expression Grow culture to OD600 ~0.6. Induce with IPTG (e.g., 0.5 mM). Incubate at low temp (e.g., 18°C, 16h). B->C D 4. Cell Lysis & Clarification Harvest cells by centrifugation. Resuspend and lyse (sonication). Centrifuge to remove cell debris. C->D E 5. Affinity Chromatography Load supernatant onto Ni-NTA column. Wash with low-imidazole buffer. Elute with high-imidazole buffer. D->E F 6. Protein Verification Check purity and size by SDS-PAGE. Confirm protein concentration (e.g., Bradford assay). E->F

Caption: Workflow for heterologous expression and purification of NDPS1.

Protocol 2: In Vitro NDPS1 Enzyme Assay

This assay measures the formation of NPP from its C5 precursors.

  • Reaction Mixture Preparation: In a final volume of 100 µL, combine the following in a microfuge tube:

    • Assay Buffer: 25 mM HEPES, pH 7.4[11]

    • Cofactor: 15 mM MgCl₂[11]

    • Reducing Agent: 5 mM Dithiothreitol (DTT)[11]

    • Substrates: 40 µM DMAPP and 40 µM [¹⁴C]-IPP (for radiolabel-based detection) or unlabeled IPP (for LC-MS detection)[7].

    • Purified Enzyme: 0.5 - 5.0 µg of purified NDPS1 protein[7].

  • Incubation: Incubate the reaction mixture at 30°C for 15-60 minutes[7][11].

  • Reaction Quenching: Stop the reaction. For subsequent analysis, the method depends on the detection strategy.

    • For Radiolabeling: Quench the reaction by adding 1 volume of 1 N HCl[7]. This also hydrolyzes the diphosphate moiety from the product.

    • For LC-MS: Quench by adding cold EDTA or an organic solvent like methanol.

  • Product Extraction & Analysis:

    • Radiolabeling: After acid hydrolysis, extract the resulting neryl alcohol with ethyl acetate. Quantify the radioactivity in the organic phase using liquid scintillation counting[7].

    • LC-MS/MS: Analyze the quenched reaction mixture directly using liquid chromatography coupled with tandem mass spectrometry to detect NPP[12].

Protocol 3: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to identify the volatile monoterpene products generated by coupling an NDPS1 assay with a monoterpene synthase (mTPS).

  • Coupled Enzyme Assay: Perform the enzyme assay as described in Protocol 2, but include a purified mTPS (e.g., PHS1) in the reaction mixture. Overlay the aqueous reaction with an organic solvent (e.g., hexane (B92381) or pentane) to trap the volatile products.

  • Incubation: Incubate at 30°C for 1-2 hours to allow for both NPP synthesis and its subsequent conversion to monoterpenes[11].

  • Extraction: Vigorously mix the tube to ensure all volatile products are partitioned into the organic layer. Centrifuge to separate the phases and carefully collect the upper organic layer.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the organic extract into the GC-MS system.

    • Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the different monoterpene isomers. A typical temperature program might be: start at 40°C, hold for 2 min, ramp to 240°C at 5°C/min.

    • Detection: The mass spectrometer will fragment the eluting compounds. Identify the monoterpenes by comparing their mass spectra and retention times to those of authentic standards and library databases (e.g., NIST).

Conclusion and Future Outlook

The discovery of the this compound biosynthesis pathway represents a significant advancement in our understanding of plant specialized metabolism. It demonstrates that stereochemical control at the C10 precursor level is a key strategy plants use to diversify their chemical repertoire. For researchers, this pathway underscores that much remains to be discovered even in well-studied metabolic networks[2]. For drug development and metabolic engineering professionals, the NPP pathway offers a powerful new toolkit. By harnessing cis-prenyltransferases and their associated terpene synthases, it is possible to design and construct novel biosynthetic routes in both plants and microbial systems, enabling the sustainable production of high-value monoterpenes for applications in pharmaceuticals, fragrances, and agriculture. Future research will likely focus on identifying new cis-prenyltransferases and NPP-dependent synthases from a broader range of plant species, further elucidating their complex regulatory networks, and optimizing their application in synthetic biology platforms.

References

The Non-Canonical Precursor: Neryl Diphosphate's Pivotal Role in Monoterpene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, geranyl diphosphate (B83284) (GPP) has been considered the universal precursor for the vast and diverse class of monoterpenes. However, a growing body of evidence has unveiled a pivotal role for its cis-isomer, neryl diphosphate (NPP), in the biosynthesis of specific monoterpenes in various organisms, particularly in plants. This technical guide provides an in-depth exploration of the synthesis and utilization of NPP, challenging the classical view of monoterpene biosynthesis and opening new avenues for metabolic engineering and drug discovery. We will delve into the enzymatic machinery responsible for NPP formation, its selective use by specialized monoterpene synthases, and the distinct profiles of monoterpenes that result from this non-canonical pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows.

Introduction: A Paradigm Shift in Monoterpene Biosynthesis

Monoterpenes are a class of C10 isoprenoids renowned for their diverse biological activities and applications in pharmaceuticals, fragrances, and agriculture.[1] The biosynthesis of these compounds has traditionally been understood to proceed from the head-to-tail condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form geranyl diphosphate (GPP), the trans-isomer of the C10 prenyl diphosphate.[2][3] Monoterpene synthases (MTPSs) were then thought to utilize GPP to generate the vast array of cyclic and acyclic monoterpene skeletons.

However, pioneering research, notably in the glandular trichomes of tomato (Solanum lycopersicum), has demonstrated that monoterpenes can be synthesized from this compound (NPP), the cis-isomer of GPP.[2][4][5] This discovery was substantiated by the identification of a novel class of enzymes, the cis-prenyltransferases, specifically this compound synthase 1 (NDPS1), which catalyzes the formation of NPP directly from IPP and DMAPP.[2][4][6] This finding has reshaped our understanding of monoterpene biosynthesis, revealing a parallel and distinct pathway that contributes significantly to the chemical diversity of these natural products.

The Synthesis of this compound: The Role of cis-Prenyltransferases

The key enzymatic step differentiating the NPP pathway from the canonical GPP pathway is the stereochemistry of the initial condensation reaction. While GPP synthases (GPPS), which are trans-prenyltransferases, produce the (E)-isomer, this compound synthases (NDPS) are cis-prenyltransferases that synthesize the (Z)-isomer.[2][7]

This compound Synthase (NDPS)

The first dedicated NDPS, NDPS1, was identified in the glandular trichomes of the cultivated tomato (Solanum lycopersicum).[2][4] This enzyme catalyzes the condensation of IPP and DMAPP to form NPP.[2] The discovery of NDPS1 provided the missing link to explain the in vivo production of monoterpenes that were preferentially formed from NPP in vitro.[2]

NDPS1_Reaction IPP Isopentenyl Diphosphate (IPP) NDPS1 This compound Synthase 1 (NDPS1) IPP->NDPS1 DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->NDPS1 NPP This compound (NPP) NDPS1->NPP

Utilization of this compound by Monoterpene Synthases

The existence of a dedicated pathway for NPP synthesis implies the presence of monoterpene synthases (MTPSs) that can efficiently utilize this substrate. Indeed, studies have shown that certain MTPSs exhibit a preference for NPP over GPP, leading to the production of distinct monoterpene profiles.[2][8]

A prime example is phellandrene synthase 1 (PHS1) from tomato trichomes.[2][4] While PHS1 can utilize both GPP and NPP in vitro, its product profile when using NPP almost perfectly matches the monoterpene composition found in the trichomes.[2] In contrast, the products formed from GPP are significantly different and are only minor constituents in vivo.[2] This strongly suggests that NPP is the physiologically relevant substrate for PHS1 in tomato trichomes.[1][2]

Kinetic Preference of Monoterpene Synthases

The substrate preference of MTPSs can be quantified by comparing their kinetic parameters (Km and kcat) with GPP and NPP. In many cases, while an enzyme might be able to utilize both substrates, the catalytic efficiency (kcat/Km) is often higher for one isomer, indicating its preferred substrate.

Quantitative Data on Enzyme Kinetics

The following table summarizes the kinetic parameters of key enzymes involved in the NPP-mediated monoterpene synthesis pathway. This data is crucial for understanding the efficiency and substrate preference of these enzymes.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Phellandrene Synthase 1 (PHS1)Solanum lycopersicumThis compound (NPP)0.6 ± 0.10.14 ± 0.012.3 x 105[2]
Phellandrene Synthase 1 (PHS1)Solanum lycopersicumGeranyl Diphosphate (GPP)51 ± 90.03 ± 0.0025.9 x 102[2]
Nerol (B1678202) Synthase (GmNES)Glycine maxThis compound (NPP)Not ReportedNot ReportedNot Reported[8]
Nerol Synthase (GmNES)Glycine maxGeranyl Diphosphate (GPP)No ActivityNo ActivityNo Activity[8]
1,8-Cineole Synthase (SfCinS1)Salvia fruticosaGeranyl Diphosphate (GPP)0.213 min-1 µM-1Not ReportedNot Reported[9]
1,8-Cineole Synthase (SfCinS1)Salvia fruticosaThis compound (NPP)0.137 min-1 µM-1Not ReportedNot Reported[9]
Limonene Synthase (ClLimS)Citrus limonGeranyl Diphosphate (GPP)0.735 min-1 µM-1Not ReportedNot Reported[9]
Limonene Synthase (ClLimS)Citrus limonThis compound (NPP)0.456 min-1 µM-1Not ReportedNot Reported[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon these findings.

Expression and Purification of Recombinant Enzymes

A common workflow is used for the expression and purification of enzymes like NDPS1 and PHS1 for in vitro characterization.

Experimental_Workflow cluster_cloning Cloning and Expression cluster_purification Protein Purification A Isolate mRNA from Tomato Trichomes B Synthesize cDNA A->B C PCR Amplify Gene of Interest (e.g., NDPS1, PHS1) B->C D Clone into Expression Vector (e.g., pET vector) C->D E Transform E. coli (e.g., BL21(DE3)) D->E F Induce Protein Expression (e.g., with IPTG) E->F G Cell Lysis F->G H Centrifugation to Remove Debris G->H I Affinity Chromatography (e.g., Ni-NTA) H->I J Elution of His-tagged Protein I->J K SDS-PAGE to Assess Purity J->K

Protocol:

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from the glandular trichomes of S. lycopersicum using a suitable kit. First-strand cDNA is synthesized using a reverse transcriptase.[2]

  • Gene Amplification and Cloning: The open reading frames of the target genes (e.g., NDPS1, PHS1) are amplified by PCR using gene-specific primers. The PCR product is then cloned into an expression vector, often containing a polyhistidine tag for purification.[2]

  • Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[2]

  • Protein Purification: The bacterial cells are harvested and lysed. The recombinant protein is purified from the soluble fraction using affinity chromatography (e.g., nickel-nitrilotriacetic acid [Ni-NTA] agarose).[2] The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Protocol for NDPS1 Activity Assay:

  • The reaction mixture contains the purified NDPS1 enzyme in a buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT).[2]

  • The substrates, IPP and [14C]DMAPP, are added to initiate the reaction.

  • The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • The reaction is stopped, and the product, [14C]NPP, is dephosphorylated to nerol using alkaline phosphatase.[2]

  • The resulting nerol is extracted with an organic solvent (e.g., hexane) and analyzed by gas chromatography-mass spectrometry (GC-MS) and liquid scintillation counting to quantify the product.[2]

Protocol for MTPS Activity Assay:

  • The purified MTPS (e.g., PHS1) is incubated in a similar reaction buffer as above.

  • The substrate, either NPP or GPP, is added to start the reaction.

  • The reaction mixture is overlaid with an organic solvent (e.g., pentane) to trap the volatile monoterpene products.

  • After incubation, the organic layer is collected and analyzed by GC-MS to identify and quantify the monoterpene products.[2]

Signaling Pathways and Logical Relationships

The discovery of the NPP pathway has significant implications for understanding the regulation of specialized metabolism in plants. The expression of NDPS1 and specific MTPS genes, like PHS1, is often spatially and temporally controlled, for instance, being highly expressed in glandular trichomes, which are specialized sites of secondary metabolite production.[2][6]

NPP_Pathway_Logic cluster_precursors Universal Precursors cluster_pathways Divergent C10 Pathways cluster_products Monoterpene Products IPP Isopentenyl Diphosphate (IPP) DMAPP Dimethylallyl Diphosphate (DMAPP) GPPS Geranyl Diphosphate Synthase (GPPS) (trans-prenyltransferase) NDPS1 This compound Synthase (NDPS1) (cis-prenyltransferase) GPP Geranyl Diphosphate (GPP) NPP This compound (NPP) MTPS_GPP GPP-specific Monoterpene Synthases PHS1 PHS1 (NPP-preferring) GPP_Monoterpenes Canonical Monoterpenes NPP_Monoterpenes β-Phellandrene, etc.

This compound and Irregular Monoterpenes

Beyond its role as a precursor to regular monoterpenes, NPP is also implicated in the biosynthesis of irregular monoterpenes. These compounds are characterized by a non-head-to-tail linkage of their isoprene (B109036) units. For instance, lavandulyl diphosphate (LPP), the precursor to lavandulol (B192245) and its derivatives, is formed by the head-to-middle condensation of two DMAPP units.[10] Interestingly, some enzymes with homology to cis-prenyltransferases, like the lavandulyl diphosphate synthase (LPPS) from Lavandula, catalyze this unusual condensation reaction.[10] Furthermore, wild-type this compound synthase from Solanum lycopersicum has been shown to catalyze the formation of irregular monoterpene diphosphates when supplied only with DMAPP, highlighting the catalytic plasticity of these enzymes.[11][12]

Conclusion and Future Perspectives

The elucidation of the this compound pathway represents a significant advancement in our understanding of terpenoid biosynthesis. It underscores the metabolic plasticity of plants and reveals a previously underappreciated layer of complexity in the generation of chemical diversity. For researchers in drug development, the ability to manipulate this pathway through metabolic engineering offers exciting possibilities for producing novel or high-value monoterpenoids in microbial or plant-based systems.[13][14][15] Future research will likely focus on the discovery of new cis-prenyltransferases and their associated monoterpene synthases from a wider range of organisms, the structural and mechanistic basis for their substrate and product specificity, and the regulatory networks that control these specialized metabolic pathways. This knowledge will be instrumental in harnessing the full potential of monoterpenes for therapeutic and other biotechnological applications.

References

The Isomeric Distinction: A Technical Guide to Neryl Diphosphate and Geranyl Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences between neryl diphosphate (B83284) (NPP) and geranyl diphosphate (GPP), two pivotal isomeric precursors in the vast and complex world of terpenoid biosynthesis. A comprehensive understanding of their distinct chemical properties, biosynthetic pathways, and differential utilization by enzymes is critical for advancements in metabolic engineering, synthetic biology, and the development of novel therapeutics.

The Fundamental Difference: A Matter of Stereochemistry

Neryl diphosphate and geranyl diphosphate are both 10-carbon (C10) isoprenoid pyrophosphates, serving as the fundamental building blocks for all monoterpenes. The crucial distinction between them lies in the stereochemistry of the double bond at the C2-C3 position. GPP possesses a trans or (E) configuration, while NPP has a cis or (Z) configuration.[1][2] This seemingly subtle difference in spatial arrangement has profound implications for their biological activity and the types of monoterpenes they can generate.

Chemical Structure:

  • Geranyl Diphosphate (GPP): [(2E)-3,7-dimethylocta-2,6-dien-1-yl] diphosphate

  • This compound (NPP): [(2Z)-3,7-dimethylocta-2,6-dien-1-yl] diphosphate

This isomeric difference dictates how these molecules fit into the active sites of various terpene synthase enzymes, ultimately influencing the reaction cascade and the final terpene products.

Biosynthesis: Two Distinct Enzymatic Routes

Both GPP and NPP are synthesized from the same five-carbon (C5) precursors: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[3] However, the enzymes that catalyze their formation are distinct, representing a key control point in monoterpene biosynthesis.

  • Geranyl Diphosphate Synthase (GPPS): This enzyme catalyzes the condensation of one molecule of DMAPP with one molecule of IPP to form GPP. GPPS is a trans-prenyltransferase.[4]

  • This compound Synthase (NDPS1): This enzyme, a cis-prenyltransferase, also catalyzes the condensation of DMAPP and IPP, but in a manner that results in the formation of the cis-isomer, NPP. The discovery of NDPS1 in tomato trichomes challenged the long-held belief that GPP was the universal precursor for all monoterpenes.[1][5]

The existence of these two distinct synthases allows for the differential production of GPP and NPP in various plant tissues and organisms, leading to a greater diversity of monoterpene profiles.

Biosynthesis cluster_GPP trans-Prenyltransferase cluster_NPP cis-Prenyltransferase IPP Isopentenyl Diphosphate (IPP) DMAPP Dimethylallyl Diphosphate (DMAPP) GPPS Geranyl Diphosphate Synthase (GPPS) DMAPP->GPPS NDPS1 This compound Synthase 1 (NDPS1) DMAPP->NDPS1 GPP Geranyl Diphosphate (GPP) (trans-isomer) GPPS->GPP + IPP NPP This compound (NPP) (cis-isomer) NDPS1->NPP + IPP

Biosynthesis of Geranyl Diphosphate (GPP) and this compound (NPP).

Enzymatic Utilization and Product Diversity

The stereochemistry of GPP and NPP directly influences their interaction with monoterpene synthases (mTPS), the enzymes responsible for cyclizing these precursors into a vast array of monoterpene structures. While many mTPS can utilize both GPP and NPP, their catalytic efficiency and the resulting product profiles can vary significantly.[1][2]

Generally, the trans geometry of GPP requires an isomerization step to a linalyl diphosphate intermediate within the enzyme's active site before cyclization can occur.[6] In contrast, the cis geometry of NPP is often considered pre-organized for cyclization, potentially leading to a more direct route to cyclic monoterpenes.[2]

Data Presentation: Kinetic Parameters of Monoterpene Synthases

The following table summarizes the kinetic parameters of a representative monoterpene synthase, 1,8-cineole synthase from Salvia fruticosa (SfCinS), and its mutants, with both GPP and NPP as substrates. This data highlights the substrate preference and catalytic efficiency of the enzyme for each isomer.

Enzyme VariantSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Wild-type SfCinS GPP1.5 ± 0.20.08 ± 0.0035.3 x 104
NPP2.8 ± 0.40.05 ± 0.0021.8 x 104
SfCinSF571H GPP1.2 ± 0.10.07 ± 0.0025.8 x 104
NPP7.6 ± 1.10.03 ± 0.0010.4 x 104
SfCinSF571V GPP10.2 ± 1.50.04 ± 0.0020.4 x 104
NPP2.5 ± 0.30.09 ± 0.0043.6 x 104

Data adapted from Plasticity engineering of plant monoterpene synthases and application for microbial production of monoterpenoids.[3]

As the data indicates, the wild-type enzyme shows a preference for GPP. However, a single amino acid substitution (F571V) can dramatically shift the substrate preference towards NPP, demonstrating the molecular basis for the evolution of specialized monoterpene biosynthetic pathways.[3]

Experimental Protocols

Heterologous Expression and Purification of Neryl/Geranyl Diphosphate Synthase

This protocol describes the expression of a His-tagged synthase in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).

Purification_Workflow start Gene of Interest (NDPS or GPPS) ligation Ligation into Expression Vector (e.g., pET) start->ligation transformation Transformation into E. coli (e.g., BL21(DE3)) ligation->transformation culture Cell Culture and Induction with IPTG transformation->culture harvest Cell Harvest (Centrifugation) culture->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarification of Lysate (Centrifugation) lysis->clarification imac IMAC Purification (Ni-NTA Column) clarification->imac elution Elution with Imidazole imac->elution analysis Purity Analysis (SDS-PAGE) elution->analysis end Purified Enzyme analysis->end

References

The Rise of a Cis-Isomer: A Technical Guide to the Discovery and History of Neryl Diphosphate in Plant Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biosynthesis of monoterpenes, a diverse class of secondary metabolites with significant commercial and ecological roles, has traditionally been understood to proceed via the trans-isomer geranyl diphosphate (B83284) (GPP). However, groundbreaking research, primarily in tomato (Solanum lycopersicum), has unveiled an alternative pathway utilizing the cis-isomer, neryl diphosphate (NPP). This discovery has reshaped our understanding of terpenoid biosynthesis and opened new avenues for metabolic engineering and drug development. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to NPP in plant metabolism, with a focus on the core enzymes and pathways involved.

Introduction: A Paradigm Shift in Monoterpene Biosynthesis

For decades, the textbook model of monoterpene biosynthesis centered exclusively on GPP as the universal precursor.[1] Early studies with partially purified monoterpene synthases and labeling experiments solidified this view.[1] However, the discovery of a dedicated pathway for the synthesis and utilization of NPP in the glandular trichomes of tomato challenged this long-held dogma.[2] This finding has significant implications, as the stereochemistry of the precursor molecule can dramatically influence the profile of the resulting monoterpene products, thereby expanding the chemical diversity achievable in plants.

The Seminal Discovery in Solanum lycopersicum

The pivotal discovery of the NPP pathway emerged from studies on the glandular trichomes of the cultivated tomato (Solanum lycopersicum cv. M82). These specialized structures are veritable factories for a complex mixture of volatile terpenes, with the monoterpene β-phellandrene being a major constituent.[3]

Identification of this compound Synthase 1 (NDPS1)

Through expressed sequence tag (EST) analysis of tomato trichomes, a novel cis-prenyltransferase, this compound Synthase 1 (NDPS1), was identified.[2] This enzyme catalyzes the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form NPP.[2] This was a landmark finding, as it provided the first direct evidence for the enzymatic machinery capable of producing NPP as a primary product in a plant secondary metabolism pathway.

Phellandrene Synthase 1 (PHS1): A Substrate-Specific Terpene Synthase

Concurrently, a monoterpene synthase, Phellandrene Synthase 1 (PHS1), was also identified from tomato trichomes.[2] Crucially, in vitro assays demonstrated that PHS1 preferentially utilizes NPP as a substrate to produce a blend of monoterpenes that precisely mirrors the composition found in the trichomes, with β-phellandrene as the major product.[2] While PHS1 can also use GPP, it exhibits a very poor affinity for this substrate, and the resulting product profile is significantly different from that observed in vivo.[2][4]

The this compound Metabolic Pathway

The discovery of NDPS1 and the substrate preference of PHS1 established a new, parallel pathway for monoterpene biosynthesis in plants.

NPP_Pathway IPP Isopentenyl Diphosphate (IPP) NPP This compound (NPP) IPP->NPP NDPS1 DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->NPP NDPS1 Monoterpenes Monoterpenes (e.g., β-phellandrene) NPP->Monoterpenes PHS1

Figure 1: The this compound (NPP) pathway for monoterpene biosynthesis.

Experimental Evidence and Methodologies

The elucidation of the NPP pathway relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression and Purification of Recombinant Enzymes

To characterize the function of NDPS1 and PHS1, the corresponding genes were cloned and expressed in Escherichia coli. The recombinant proteins were then purified for use in in vitro enzyme assays.

Protocol 1: Heterologous Expression and Purification of NDPS1

  • Gene Amplification and Cloning: The open reading frame of SlNDPS1 is amplified from tomato trichome cDNA and cloned into an expression vector (e.g., pET series) with a His-tag for affinity purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Affinity Purification: The bacterial cells are harvested and lysed. The His-tagged NDPS1 is purified from the soluble protein fraction using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

  • Protein Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.

Enzyme Assays

4.2.1. This compound Synthase (NDPS) Assay (Non-Radioactive)

This assay quantifies the production of NPP from IPP and DMAPP using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Protocol 2: Non-Radioactive NDPS Assay

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT), IPP, and DMAPP.

  • Enzyme Addition: Initiate the reaction by adding the purified recombinant NDPS1.

  • Incubation: Incubate the reaction at 30°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA in formic acid).

  • LC-MS/MS Analysis: Analyze the reaction products by LC-MS/MS. NPP is identified and quantified based on its retention time and mass-to-charge ratio (m/z) compared to an authentic standard.

4.2.2. Phellandrene Synthase (PHS1) Assay

This assay determines the product profile of PHS1 when supplied with NPP or GPP.[2]

Protocol 3: PHS1 Assay and Product Analysis by GC-MS

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, the substrate (NPP or GPP), and purified recombinant PHS1.

  • Incubation: Incubate the reaction at 30°C.

  • Product Extraction: Extract the volatile monoterpene products by adding an organic solvent (e.g., hexane) and vortexing.

  • GC-MS Analysis: Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the monoterpene products based on their retention times and mass spectra.

Analysis of In Vivo Products

To confirm the physiological relevance of the NPP pathway, the monoterpene composition of tomato trichomes is analyzed.

Protocol 4: Extraction and Analysis of Monoterpenes from Tomato Trichomes

  • Trichome Collection: Briefly dip tomato leaves in an organic solvent such as methyl tert-butyl ether (MTBE) to dissolve the contents of the glandular trichomes.[3]

  • Internal Standard: Add an internal standard (e.g., isobutylbenzene) for quantification.

  • GC-MS Analysis: Analyze the extract by GC-MS to determine the monoterpene profile.

Quantitative Data Summary

The following tables summarize the key quantitative data that underpin our understanding of the NPP pathway in tomato.

Table 1: Kinetic Parameters of Solanum lycopersicum this compound Synthase 1 (SlNDPS1)

SubstrateKm (µM)
IPP273 ± 38
DMAPP243 ± 212

Data obtained from assays with recombinant SlNDPS1.

Table 2: Product Profile of Solanum lycopersicum Phellandrene Synthase 1 (PHS1) with Different Substrates

SubstrateMajor Product(s)Minor ProductsIn Vivo Correlation (Tomato Trichomes)
This compound (NPP)β-Phellandreneα-Pinene, 2-Carene, Limonene, MyrceneHigh
Geranyl Diphosphate (GPP)Myrcene, Ocimene isomers-Low

Product profiles determined by in vitro assays with recombinant PHS1.[2]

Table 3: Monoterpene Composition of Solanum lycopersicum cv. M82 Trichomes

MonoterpeneRelative Abundance (%)
β-Phellandrene~70
2-Carene~10
α-Phellandrene~5
Limonene~5
α-Pinene~3
Myrcene~2
Other Monoterpenes~5

Approximate values based on GC-MS analysis of trichome extracts.[3]

Broader Implications and Future Directions

The discovery of the NPP pathway has several important implications:

  • Expanded Chemical Diversity: The use of a cis-prenyl diphosphate precursor provides a mechanism for the biosynthesis of a different array of monoterpenes than those derived from GPP.

  • Metabolic Engineering: The genes of the NPP pathway, such as NDPS1 and PHS1, are valuable tools for the metabolic engineering of novel monoterpene profiles in various host organisms for applications in flavors, fragrances, and pharmaceuticals.

  • Regulatory Crosstalk: The presence of NPP can have regulatory effects on other isoprenoid pathways. For instance, NPP has been shown to be an inhibitor of geranylgeranyl diphosphate synthase (GGDPS), an enzyme involved in the biosynthesis of diterpenes and other essential metabolites.[5] This highlights the intricate regulatory network governing isoprenoid metabolism.

GGDPS_Inhibition NPP This compound (NPP) GGDPS Geranylgeranyl Diphosphate Synthase (GGDPS) NPP->GGDPS Inhibition GGPP Geranylgeranyl Diphosphate (GGPP) GGDPS->GGPP

Figure 2: Inhibitory effect of NPP on GGDPS.

Future research in this area will likely focus on:

  • Discovering Novel cis-Prenyltransferases and Terpene Synthases: Exploring the plant kingdom for other examples of NPP-based pathways and the enzymes involved.

  • Understanding the Evolutionary Origins: Investigating the evolutionary history of cis-prenyltransferases and their role in the diversification of plant secondary metabolism.

  • Harnessing the Pathway for Synthetic Biology: Optimizing the expression of NPP pathway genes in microbial hosts for the sustainable production of high-value monoterpenes.

Conclusion

The discovery of the this compound pathway in plant metabolism represents a significant advancement in our understanding of terpenoid biosynthesis. It has not only revised a long-standing paradigm but has also provided new tools and insights for the manipulation of plant and microbial metabolism. For researchers and professionals in drug development and related fields, the NPP pathway offers a promising new frontier for the discovery and production of novel bioactive compounds.

References

Neryl Diphosphate as a Precursor for Insect Pheromones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of terpenoid insect pheromones is a critical area of study for the development of novel and specific pest management strategies. While geranyl diphosphate (B83284) (GPP) is widely recognized as the primary C10 precursor for monoterpene pheromones, the role of its cis-isomer, neryl diphosphate (NPP), has been less understood in insects. This technical guide provides an in-depth examination of the emerging role of NPP in insect pheromone biosynthesis, with a central focus on the groundbreaking discoveries in the flea beetle, Phyllotreta striolata. We will explore the enzymatic machinery responsible for NPP synthesis, its relationship to the production of other isoprenoid precursors, and its potential, though not yet fully elucidated, role in pheromone production. This document consolidates available quantitative data, details key experimental protocols, and provides visual representations of the pertinent biochemical pathways and experimental workflows to facilitate further research in this exciting and evolving field.

Introduction: The Central Role of Isoprenoids in Insect Communication

Insects utilize a complex chemical language to mediate a variety of behaviors essential for their survival and reproduction. Pheromones, as a key component of this language, are chemical signals that trigger specific responses in conspecifics. Terpenoids, a large and diverse class of organic compounds derived from five-carbon isoprene (B109036) units, constitute a significant portion of known insect pheromones.

The biosynthesis of these terpenoid pheromones originates from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The head-to-tail condensation of these C5 units by isoprenyl diphosphate synthases (IDS) gives rise to the linear prenyl diphosphates that serve as the immediate precursors to the vast array of terpene structures. Geranyl diphosphate (GPP; C10), farnesyl diphosphate (FPP; C15), and geranylgeranyl diphosphate (GGPP; C20) are the most common of these precursors.

Traditionally, GPP, the trans-isomer of the C10 prenyl diphosphate, has been considered the universal precursor for monoterpene biosynthesis in both plants and insects. However, recent research has unveiled a more complex picture, highlighting the production and potential involvement of the cis-isomer, this compound (NPP), in these pathways.

This compound in Insect Pheromone Biosynthesis: The Case of Phyllotreta striolata

The most definitive evidence to date for the synthesis of NPP in an insect comes from studies on the crucifer flea beetle, Phyllotreta striolata. This insect produces a male-specific aggregation pheromone, (6R,7S)-himachala-9,11-diene, a sesquiterpene. Research by Beran et al. (2016) identified a novel family of terpene synthases in this species that evolved from ancestral trans-isoprenyl diphosphate synthases.

The Unique Activity of PsIDS3

Within this family of enzymes, a particular isoprenyl diphosphate synthase, designated PsIDS3 , was found to possess unique catalytic activity. Unlike canonical trans-IDS enzymes that exclusively produce trans-isomers, PsIDS3 was shown to synthesize a mixture of both cis- and trans-isomers of prenyl diphosphates.

The products of PsIDS3 include:

  • This compound (NPP)

  • (Z,Z)-Farnesyl diphosphate ((Z,Z)-FPP)

  • (Z,E)-Farnesyl diphosphate ((Z,E)-FPP)

This discovery was significant as it provided the first direct evidence of an insect enzyme capable of producing NPP.[1]

The Pheromone Biosynthesis Pathway

The aggregation pheromone of P. striolata, (6R,7S)-himachala-9,11-diene, is synthesized by another enzyme, PsTPS1 . However, in vitro assays demonstrated that PsTPS1 specifically utilizes (Z,E)-FPP as its substrate to produce the pheromone.[1] This finding indicates that while PsIDS3 produces NPP, the direct precursor for the known aggregation pheromone in this insect is a C15 isoprenoid.

The biological fate of the NPP produced by PsIDS3 in P. striolata remains an open and intriguing question. It is plausible that NPP serves as a precursor for other, yet unidentified, semiochemicals in this species, or it may be an evolutionary relic of the enzyme's catalytic promiscuity.

Quantitative Data

The following table summarizes the key quantitative findings from the study of P. striolata pheromone biosynthesis.

Parameter Enzyme Value Significance Reference
Relative Gene Expression (Male vs. Female) PsIDS3~20-fold higher in malesCorrelates with male-specific pheromone production.[1]
Relative Gene Expression (Male vs. Female) PsTPS1Similar levels in both sexesSuggests potential roles for the enzyme in both sexes, or that its activity is regulated post-transcriptionally.[1]

Further kinetic data for PsIDS3 (e.g., Km, kcat for different substrates) were not detailed in the primary reference and represent a knowledge gap.

Experimental Protocols

The following protocols are based on the methodologies described by Beran et al. (2016) for the functional characterization of PsIDS3 and PsTPS1.

Heterologous Expression of Enzymes
  • Gene Synthesis and Cloning: The coding sequences for PsIDS3 and PsTPS1 were synthesized and cloned into an appropriate expression vector (e.g., pET-28a(+)) for expression in Escherichia coli.

  • Transformation: The expression constructs were transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • Culture Growth: Transformed E. coli were grown in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8.

  • Induction: Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, followed by incubation at 18°C for 16-20 hours.

  • Cell Harvesting and Lysis: Cells were harvested by centrifugation and resuspended in a lysis buffer. Cell lysis was performed using sonication on ice.

  • Protein Purification: The His-tagged recombinant proteins were purified from the soluble fraction of the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

In Vitro Enzyme Assays
  • Reaction Mixture: The standard assay mixture contained the purified recombinant enzyme, a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5% (v/v) glycerol, 5 mM dithiothreitol), and the appropriate substrate(s).

    • For PsIDS3: IPP and DMAPP.

    • For PsTPS1: (Z,E)-FPP.

  • Incubation: The reaction mixtures were incubated at 30°C for a specified period (e.g., 1-2 hours).

  • Product Extraction (for dephosphorylation and GC-MS analysis): For analysis of the diphosphate products of PsIDS3, the reaction was stopped, and the products were dephosphorylated using alkaline phosphatase. The resulting alcohols were then extracted with an organic solvent (e.g., hexane).

  • Product Collection (for volatile analysis): For the volatile products of PsTPS1, a solid-phase microextraction (SPME) fiber was exposed to the headspace of the reaction vial during or after the incubation period.

Product Identification
  • Gas Chromatography-Mass Spectrometry (GC-MS): The extracted or collected products were analyzed by GC-MS.

  • Compound Identification: The identification of the products was based on the comparison of their mass spectra and retention times with those of authentic standards.

Visualizations

Biosynthetic Pathway in Phyllotreta striolata

Pheromone Biosynthesis in P. striolata cluster_0 Isoprenoid Precursors cluster_1 PsIDS3 Activity cluster_2 Pheromone Synthesis IPP Isopentenyl Diphosphate (IPP) PsIDS3 PsIDS3 IPP->PsIDS3 DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->PsIDS3 NPP This compound (NPP) PsIDS3->NPP Z_Z_FPP (Z,Z)-Farnesyl Diphosphate PsIDS3->Z_Z_FPP Z_E_FPP (Z,E)-Farnesyl Diphosphate PsIDS3->Z_E_FPP Unknown Other Semiochemicals? NPP->Unknown ? Unknown2 Other Semiochemicals? Z_Z_FPP->Unknown2 ? PsTPS1 PsTPS1 Z_E_FPP->PsTPS1 Pheromone (6R,7S)-himachala-9,11-diene (Aggregation Pheromone) PsTPS1->Pheromone Experimental Workflow Gene_Cloning Gene Cloning (PsIDS3, PsTPS1) Expression Heterologous Expression in E. coli Gene_Cloning->Expression Purification Protein Purification (Ni-NTA) Expression->Purification Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay Product_Collection Product Collection (Extraction/SPME) Enzyme_Assay->Product_Collection Analysis GC-MS Analysis Product_Collection->Analysis Identification Product Identification Analysis->Identification

References

Neryl Diphosphate: A Core Component in Specialized Terpenoid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Neryl diphosphate (B83284) (NPP) is a key intermediate in the biosynthesis of a diverse array of monoterpenes, which are integral to plant defense mechanisms and serve as precursors for pharmaceuticals and fragrances. As the cis-isomer of the more commonly known geranyl diphosphate (GPP), NPP's role highlights a significant branch in terpenoid biosynthesis that deviates from canonical pathways. This guide provides a comprehensive overview of neryl diphosphate, its nomenclature, biosynthetic pathways, and the experimental protocols used for its study.

IUPAC Name and Synonyms

The nomenclature of this compound is rooted in its chemical structure as a diphosphate ester of nerol.

  • IUPAC Name : [(2Z)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate (B84403).[1]

  • Synonyms :

    • Neryl pyrophosphate (NPP)[1]

    • cis-Geranyl diphosphate[1]

    • (Z)-3,7-Dimethylocta-2,6-dien-1-yl trihydrogen diphosphate[1]

    • Nerol diphosphate[1]

    • CHEBI:16172[1]

    • C02569[1]

Core Technical Details: Biosynthesis and Metabolic Role

This compound is a C10 isoprenoid precursor synthesized from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[2][3] These precursors are themselves generated through the mevalonate (B85504) (MVA) pathway in eukaryotes or the methylerythritol phosphate (MEP) pathway in bacteria and plant plastids.[2][3]

Contrary to the traditional understanding that geranyl diphosphate (GPP) is the universal precursor for all monoterpenes, research has revealed that in the glandular trichomes of plants like the tomato (Solanum lycopersicum), monoterpenes are synthesized from this compound.[4][5] This critical discovery has redefined our understanding of terpenoid biosynthetic diversity.

The synthesis of NPP is catalyzed by a class of cis-prenyltransferases. Specifically, This compound Synthase 1 (NDPS1) condenses IPP and DMAPP to form NPP.[4][5] This NPP then serves as the substrate for various monoterpene synthases. For instance, β-phellandrene synthase 1 (PHS1) utilizes NPP to produce β-phellandrene and other monoterpenes.[4][5] Interestingly, PHS1 shows very poor affinity for GPP, underscoring the specificity of this pathway.[6][7] In vitro, however, when PHS1 is incubated with GPP, it forms different products, such as myrcene (B1677589) and ocimene.[1][6]

The presence of a dedicated NPP-based pathway allows for the production of a unique profile of monoterpenes that may not be accessible from a GPP precursor. This has significant implications for plant defense, as these specialized monoterpenes exhibit antifungal and herbivore-deterrent properties.[8] Furthermore, NPP itself can act as a metabolic regulator, for example, by inhibiting geranylgeranyl diphosphate synthase, which can impact other metabolic pathways like carotenoid production.[8][9]

Quantitative Data

The study of enzymes involved in the this compound pathway has yielded key kinetic data, which is crucial for understanding metabolic flux and for applications in metabolic engineering.

EnzymeOrganismSubstrate(s)KM ValueCitation(s)
β-Phellandrene Synthase 1 (PHS1)Solanum lycopersicumThis compound9.1 µM[1]
β-Phellandrene Synthase 1 (PHS1)Solanum lycopersicumGeranyl diphosphate2900 µM[1]
This compound Synthase (SlNPPS)Solanum lycopersicumIsopentenyl diphosphate (IPP)273 ± 38 µM[10]
This compound Synthase (SlNPPS)Solanum lycopersicumDimethylallyl diphosphate (DMAPP)243 ± 212 µM[10]

Experimental Protocols

The characterization of this compound-related enzymes and their products relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

This protocol describes the heterologous expression and purification of terpene synthases (e.g., NDPS1, PHS1) in Escherichia coli for in vitro characterization.

  • Cloning : The open reading frame of the target terpene synthase gene is cloned into a suitable expression vector, such as pET-28a or pET-32a, often with an N- or C-terminal polyhistidine (His) tag for affinity purification.[11][12]

  • Transformation : The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21 (DE3) or Rosetta (DE3).[5][11][13]

  • Protein Expression :

    • A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium with the appropriate antibiotic and grown overnight at 37°C.[5]

    • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[11]

    • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3-0.5 mM.[11][12]

    • To enhance protein solubility, the culture is then incubated at a lower temperature, typically 16°C, for 12-20 hours.[11][12]

  • Cell Lysis and Purification :

    • Cells are harvested by centrifugation and resuspended in a lysis/binding buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 20 mM imidazole, pH 8.0).[5]

    • Cells are lysed on ice using sonication.[5]

    • The lysate is clarified by centrifugation to pellet cell debris. The supernatant containing the soluble protein is collected.[13]

    • The His-tagged protein is purified from the soluble fraction using Ni-NTA affinity chromatography according to the manufacturer's instructions.[11][13] The protein is eluted using a buffer with a high concentration of imidazole.

    • The purity and concentration of the protein are assessed by SDS-PAGE and a protein quantification assay (e.g., Bradford).

This protocol outlines an in vitro assay to determine the activity and product profile of a purified recombinant terpene synthase.

  • Reaction Mixture : The assay is typically performed in a glass vial to prevent loss of volatile products. The reaction mixture (total volume of 0.5-1.0 mL) contains:

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5 or 25 mM Tris-HCl, pH 7.8).[11][12]

    • Cofactor: 5-10 mM MgCl2.[11][12]

    • Reducing Agent: 4-5 mM Dithiothreitol (DTT).[11][12]

    • Substrate: 40-100 µM of this compound (for a monoterpene synthase) or IPP and DMAPP (for a this compound synthase).[11]

    • Purified Enzyme: 50-100 µg of purified recombinant protein.[12]

  • Reaction Incubation :

    • An organic solvent overlay (e.g., 20% v/v n-hexane or pentane) is added to the aqueous reaction mixture to trap the volatile terpene products.[13]

    • The reaction is initiated by adding the enzyme or the substrate.

    • The mixture is incubated at 30°C for 2-3 hours with gentle shaking.[11][13]

  • Product Extraction :

    • After incubation, the reaction is stopped (e.g., by vigorous vortexing).

    • The mixture is centrifuged to separate the phases.

    • The organic layer containing the terpene products is carefully collected for analysis.

This protocol provides a general method for the identification and quantification of monoterpene products from enzymatic assays.

  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

  • GC Column and Conditions :

    • A non-polar capillary column (e.g., MXT-1 or equivalent) is suitable for separating monoterpenes.[2]

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[9]

    • Injector Temperature : 250°C.

    • Oven Temperature Program : An initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 116°C, then at 15°C/min to 143°C, and finally at 30°C/min to 220°C, with a final hold.[9] This program should be optimized for the specific monoterpenes of interest.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : A full scan can be used for initial identification of unknown products by comparing mass spectra to libraries (e.g., NIST). For quantification of known products, Selected Ion Monitoring (SIM) mode is more sensitive and specific.[3][9]

  • Analysis :

    • 1-2 µL of the organic extract is injected into the GC-MS.

    • Peaks are identified by comparing their retention times and mass spectra with those of authentic standards.

    • Quantification is achieved by integrating the peak areas and comparing them to a calibration curve generated from standards.

Visualizations

The following diagrams illustrate the core biochemical pathway and a typical experimental workflow for studying this compound metabolism.

Neryl_Diphosphate_Pathway Biosynthesis of β-Phellandrene via this compound IPP Isopentenyl Diphosphate (IPP) NDPS1 This compound Synthase 1 (NDPS1) IPP->NDPS1 DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->NDPS1 NPP This compound (NPP) NDPS1->NPP PPi_1 PPi NDPS1->PPi_1 PHS1 β-Phellandrene Synthase 1 (PHS1) NPP->PHS1 Phellandrene β-Phellandrene + other monoterpenes PHS1->Phellandrene PPi_2 PPi PHS1->PPi_2

Figure 1. Biosynthesis of β-Phellandrene via this compound.

Experimental_Workflow Experimental Workflow for Terpene Synthase Characterization Cloning 1. Gene Cloning into Expression Vector Expression 2. Recombinant Protein Expression in E. coli Cloning->Expression Purification 3. Ni-NTA Affinity Purification Expression->Purification Assay 4. In Vitro Enzymatic Assay Purification->Assay Extraction 5. Organic Solvent Extraction Assay->Extraction GCMS 6. GC-MS Analysis Extraction->GCMS Analysis 7. Product Identification & Quantification GCMS->Analysis

References

An In-depth Technical Guide to Neryl Diphosphate: Properties, Protocols, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl diphosphate (B83284) (NPP) is a pivotal intermediate in the biosynthesis of a diverse array of monoterpenes, which are of significant interest in the pharmaceutical, fragrance, and biofuel industries. As the cis-isomer of geranyl diphosphate (GPP), NPP serves as a crucial precursor in specific biosynthetic pathways, leading to the formation of unique cyclic and acyclic monoterpenoids. This technical guide provides a comprehensive overview of the physical and chemical properties of neryl diphosphate, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in key biological signaling pathways.

Physical and Chemical Properties

This compound is a hydrophilic molecule due to its charged diphosphate group. Its stability is influenced by pH and temperature, with the diphosphate bond being susceptible to hydrolysis under acidic conditions.

PropertyValueReference
Molecular Formula C₁₀H₂₀O₇P₂[1][2]
Molecular Weight 314.21 g/mol [2]
Charge (at pH 7.3) -3[1]
pKa₁ (pyrophosphoric acid) 0.85[3][4]
pKa₂ (pyrophosphoric acid) 1.96[3][4]
pKa₃ (pyrophosphoric acid) 6.60[3][4]
pKa₄ (pyrophosphoric acid) 9.41[3][4]
Solubility Soluble in water and most aqueous buffers (> 5 mg/mL).[5]
Storage Store dry at -20°C. Stock solutions should be stored frozen (-20°C or below).[5]

Note on pKa values: The provided pKa values are for pyrophosphoric acid and serve as an approximation for the diphosphate moiety of this compound.[3][4] At a physiological pH of approximately 7, the diphosphate group will be predominantly in a negatively charged state.[6]

Biological Role and Signaling Pathway

This compound is a key player in the biosynthesis of monoterpenes in various organisms, most notably in the glandular trichomes of tomato plants (Solanum lycopersicum).[3][7] In this pathway, NPP is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) by the enzyme this compound synthase 1 (NDPS1).[3] NPP then serves as the substrate for monoterpene synthases, such as β-phellandrene synthase 1 (PHS1), to produce a variety of monoterpenes.[7][8][9]

Monoterpene_Biosynthesis cluster_0 Upstream Pathway cluster_1 This compound Synthesis cluster_2 Monoterpene Synthesis IPP Isopentenyl Diphosphate (IPP) NDPS1 This compound Synthase 1 (NDPS1) IPP->NDPS1 DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->NDPS1 NPP This compound (NPP) NDPS1->NPP PHS1 β-Phellandrene Synthase 1 (PHS1) NPP->PHS1 Monoterpenes β-Phellandrene & other Monoterpenes PHS1->Monoterpenes

Figure 1: Biosynthesis of β-phellandrene from IPP and DMAPP via this compound.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from the methods used to characterize this compound synthase.

Materials:

  • Isopentenyl diphosphate (IPP)

  • Dimethylallyl diphosphate (DMAPP)

  • Purified this compound Synthase 1 (NDPS1) enzyme

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Quenching solution (e.g., 2 M HCl or alkaline phosphatase)

  • Organic solvent for extraction (e.g., hexane)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, IPP, and DMAPP.

  • Initiate the reaction by adding a known amount of purified NDPS1 enzyme.

  • Incubate the reaction at the optimal temperature for the enzyme (typically 30-37°C) for a defined period.

  • Stop the reaction by adding the quenching solution. Acidification will hydrolyze the diphosphate group to the corresponding alcohol (nerol) for easier analysis by GC-MS. Alternatively, enzymatic dephosphorylation can be performed.

  • Extract the product with an equal volume of an organic solvent.

  • Analyze the organic phase by gas chromatography-mass spectrometry (GC-MS) to confirm the presence of nerol.

Purification of this compound by Ion-Exchange Chromatography

This protocol provides a general framework for the purification of this compound from a reaction mixture. Optimization may be required based on the specific contaminants.

Materials:

  • Crude this compound solution

  • Anion-exchange chromatography column (e.g., DEAE-Sepharose or a similar resin)

  • Low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • High-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0, with 1 M NaCl)

  • Syringe or peristaltic pump

  • Fraction collector

Procedure:

  • Equilibrate the anion-exchange column with several column volumes of the low-salt buffer.

  • Load the crude this compound solution onto the column.

  • Wash the column with the low-salt buffer to remove unbound impurities.

  • Elute the bound this compound using a linear gradient of increasing salt concentration, created by mixing the low-salt and high-salt buffers.

  • Collect fractions and assay for the presence of this compound using a suitable method, such as an enzymatic assay or by analyzing the phosphate (B84403) content.

  • Pool the fractions containing pure this compound and desalt if necessary.

Analysis by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of this compound. Due to the lability of the phosphate group, fragmentation may be observed.

Sample Preparation:

  • Dissolve the purified this compound in a solvent compatible with ESI-MS, such as a mixture of water and methanol (B129727) or acetonitrile.

Mass Spectrometry Parameters (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • Scan Range: m/z 100-500

  • Expected Ion: [M-H]⁻ at m/z 313.06

Fragmentation: Collision-induced dissociation (CID) will likely lead to the loss of the phosphate and pyrophosphate groups. Characteristic fragment ions would correspond to the loss of H₃PO₄ (98 Da) and H₄P₂O₇ (178 Da).

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of any aerosols and prevent contact with skin and eyes. Work in a well-ventilated area.

  • Storage: Store in a tightly sealed container at -20°C.[5]

  • Disposal: Dispose of waste in accordance with local regulations for chemical waste.

Conclusion

This compound is a fundamentally important molecule in the specialized metabolism of many organisms. A thorough understanding of its physical and chemical properties, coupled with robust experimental protocols, is essential for researchers aiming to elucidate and engineer monoterpene biosynthetic pathways. This guide provides a solid foundation for the safe and effective handling and analysis of this compound in a research setting. Further investigation into its specific stability profile and the development of detailed chemical synthesis protocols will continue to advance its utility in various scientific disciplines.

References

An In-depth Technical Guide to the Stereochemistry of Neryl Diphosphate and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenoids represent the largest and most diverse class of natural products, with pivotal roles in plant physiology and immense potential in pharmaceuticals, fragrances, and biofuels. At the heart of monoterpene (C10) biosynthesis lie the isomeric prenyl diphosphate (B83284) precursors: neryl diphosphate (NPP), geranyl diphosphate (GPP), and linalyl diphosphate (LPP). The stereochemistry of these molecules is a critical determinant of the vast structural diversity observed in monoterpenes, as the specific geometry of the precursor profoundly influences the cyclization cascades catalyzed by terpene synthases (TPS). This technical guide provides a comprehensive examination of the stereochemistry of NPP and its isomers, their distinct biosynthetic pathways, their roles as substrates for terpene synthases, and the experimental protocols used for their study.

Introduction: The Isoprenoid Building Blocks

All isoprenoids are synthesized from the fundamental five-carbon (C5) building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2][3] These precursors are generated through two primary and distinct metabolic routes: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol of eukaryotes, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and most bacteria.[1][2][3][4][5] The head-to-tail condensation of DMAPP and IPP gives rise to the C10 acyclic prenyl diphosphates, the direct precursors to the monoterpenoid class of natural products.

The C10 Isomeric Precursors: A Stereochemical Overview

The C10 prenyl diphosphates exist as three key isomers whose stereochemistry dictates the downstream enzymatic transformations.

  • Geranyl Diphosphate (GPP): The trans-(or E)-isomer, characterized by the C2-C3 double bond having the methyl group and the C4-chain on opposite sides. For decades, GPP was considered the universal precursor for all monoterpenes.[6][7][8]

  • This compound (NPP): The cis-(or Z)-isomer, where the methyl group and the C4-chain are on the same side of the C2-C3 double bond.[8][9][10][11] The discovery of NPP as a direct enzymatic product and a preferred substrate for certain terpene synthases has revised the classical view of monoterpene biosynthesis.[8][9]

  • Linalyl Diphosphate (LPP): A chiral tertiary allylic isomer that can exist as (3R)- or (3S)-enantiomers.[12][13][14] LPP is a key intermediate formed by the isomerization of GPP or NPP within the active site of many terpene synthases and is crucial for initiating cyclization reactions.

GPP_NPP_LPP_Structures cluster_GPP Geranyl Diphosphate (GPP) - (E)-isomer cluster_NPP This compound (NPP) - (Z)-isomer cluster_LPP Linalyl Diphosphate (LPP) - Chiral Isomer GPP GPP NPP NPP LPP LPP Biosynthesis_Pathway IPP Isopentenyl Diphosphate (IPP) start_point IPP->start_point DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->start_point GPP Geranyl Diphosphate (GPP) NPP This compound (NPP) GPPS GPPS (trans-Prenyltransferase) GPPS->GPP Forms (E)-isomer NDPS NDPS (cis-Prenyltransferase) NDPS->NPP Forms (Z)-isomer start_point->GPPS + start_point->NDPS + Terpene_Synthase_Action GPP Geranyl Diphosphate ((E)-isomer) TPS Terpene Synthase (TPS) GPP->TPS NPP This compound ((Z)-isomer) NPP->TPS LPP Linalyl Diphosphate (Intermediate) Products1 Monoterpene Products A, B LPP->Products1 Cyclization Cascade 1 TPS->LPP Isomerization Products2 Monoterpene Products C, D TPS->Products2 Direct Cyclization Cascade 2 Experimental_Workflow cluster_Assay Enzyme Assay cluster_Analysis Product Analysis enzyme Purified Enzyme (TPS, GPPS, etc.) incubation Incubation (30°C, 1 hr) enzyme->incubation buffer Buffer + Cofactors (e.g., Mg²⁺) buffer->incubation substrate Substrate (GPP, NPP, DMAPP+IPP) substrate->incubation spme Volatiles: Headspace SPME incubation->spme Volatile Products hydrolysis Phosphates: Acid Hydrolysis incubation->hydrolysis Non-Volatile Products hplc Phosphates: Direct LC-MS/MS incubation->hplc (Alternative) gcms GC-MS Analysis spme->gcms radio_gc Radio-GC Analysis hydrolysis->radio_gc id Product Identification gcms->id quant Relative Quantification gcms->quant

References

The Pivotal Role of Neryl Diphosphate in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of threats, including herbivores and pathogens. A key component of this defense system is the production of a diverse array of secondary metabolites, among which terpenoids play a crucial role. For decades, geranyl diphosphate (B83284) (GPP) was considered the universal precursor for the biosynthesis of monoterpenes, a major class of defensive terpenoids. However, emerging research has unveiled a fascinating alternative pathway involving the cis-isomer of GPP, neryl diphosphate (NPP). This technical guide provides an in-depth exploration of the role of this compound in plant defense mechanisms, focusing on its biosynthesis, its conversion into defense-related monoterpenes, the signaling pathways it influences, and the experimental methodologies used to investigate these processes. This guide is intended to be a comprehensive resource for researchers in plant science, chemical ecology, and drug development seeking to understand and leverage this non-canonical pathway for crop protection and the discovery of novel bioactive compounds.

Biosynthesis of this compound and its Downstream Monoterpenes

The biosynthesis of this compound represents a significant branch point in the terpenoid biosynthetic pathway, deviating from the canonical production of geranyl diphosphate. This alternative pathway is initiated in the plastids, where the fundamental five-carbon building blocks of all isoprenoids, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized via the methylerythritol 4-phosphate (MEP) pathway.

The key enzymatic step in the formation of NPP is catalyzed by This compound synthase (NDPS) . This enzyme facilitates the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP to form the cis-isomer C10 prenyl diphosphate, this compound.[1] In contrast, the more commonly known geranyl diphosphate synthase (GPPS) catalyzes the same condensation reaction to form the trans-isomer, geranyl diphosphate.

Once synthesized, NPP serves as the preferred substrate for a specific subset of terpene synthases (TPSs) . A well-characterized example is found in the glandular trichomes of tomato (Solanum lycopersicum), where phellandrene synthase 1 (PHS1) utilizes NPP to produce a blend of monoterpenes, with β-phellandrene being the major product.[1] This is a critical distinction, as the stereochemistry of the precursor molecule dictates the spectrum of monoterpenes that can be synthesized, thereby influencing the plant's defensive chemical profile.

NPP_Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_NPP_synthesis NPP Biosynthesis cluster_Monoterpene_synthesis Monoterpene Synthesis IPP Isopentenyl Diphosphate (IPP) NDPS1 This compound Synthase 1 (NDPS1) IPP->NDPS1 DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->NDPS1 NPP This compound (NPP) NDPS1->NPP Condensation PHS1 Phellandrene Synthase 1 (PHS1) NPP->PHS1 Monoterpenes β-Phellandrene & other monoterpenes PHS1->Monoterpenes Cyclization

Figure 1: Biosynthesis of NPP and NPP-derived monoterpenes in tomato trichomes.

Role in Direct and Indirect Plant Defense

The monoterpenes synthesized from this compound play a significant role in both direct and indirect plant defense strategies.

Direct Defense: Many monoterpenes, including those derived from NPP, exhibit direct toxicity or repellent effects against a broad range of herbivores and pathogens.[2] For instance, the blend of monoterpenes produced in tomato trichomes, which are rich in NPP-derived compounds, contributes to the plant's resistance against insect pests.[3][4] The production of these compounds in glandular trichomes provides a physical and chemical barrier on the plant surface, deterring feeding and oviposition by insects.[5]

Indirect Defense: In addition to their direct defensive properties, NPP-derived monoterpenes can also function as volatile signaling molecules in indirect defense. These herbivore-induced plant volatiles (HIPVs) can attract natural enemies of the attacking herbivores, such as predators and parasitoids.[6] For example, the emission of monoterpenes from tomato plants upon herbivory has been shown to attract predatory mirid bugs.[6] This "cry for help" is a sophisticated defense mechanism that utilizes the third trophic level to reduce herbivore pressure.

Signaling Pathways in NPP-Mediated Defense

Herbivore attack or pathogen infection triggers a complex signaling cascade within the plant that leads to the induction of defense responses, including the production of NPP-derived monoterpenes. The jasmonic acid (JA) signaling pathway is a central regulator of defense against chewing herbivores.[7][8]

Upon herbivory, the production of jasmonic acid is induced, which then leads to the upregulation of genes involved in the biosynthesis of defense compounds. In tomato, the expression of monoterpene synthase genes in trichomes is induced by jasmonic acid.[7] This suggests that the production of NPP-derived monoterpenes is, at least in part, regulated by the JA signaling pathway.

Furthermore, some monoterpenes themselves can act as signaling molecules, priming or directly inducing defense responses in other parts of the same plant or in neighboring plants. For example, exposure to the monoterpenes α-pinene and β-pinene has been shown to induce the accumulation of reactive oxygen species (ROS) and the expression of salicylic (B10762653) acid (SA) and systemic acquired resistance (SAR)-related genes in Arabidopsis thaliana.[9] While not directly demonstrated for NPP-derived monoterpenes, it is plausible that they could activate similar downstream signaling components, such as mitogen-activated protein kinase (MAPK) cascades and the subsequent activation of defense-related transcription factors like WRKYs.

NPP_Signaling Herbivore_Attack Herbivore Attack JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Herbivore_Attack->JA_Biosynthesis JA_Signal JA Signaling Pathway JA_Biosynthesis->JA_Signal NDPS1_PHS1_Expression Upregulation of NDPS1 & PHS1 Gene Expression JA_Signal->NDPS1_PHS1_Expression NPP_Monoterpenes Increased NPP-derived Monoterpene Production NDPS1_PHS1_Expression->NPP_Monoterpenes Direct_Defense Direct Defense (Toxicity/Repellency) NPP_Monoterpenes->Direct_Defense Indirect_Defense Indirect Defense (Attraction of Natural Enemies) NPP_Monoterpenes->Indirect_Defense MAPK_Cascade MAPK Cascade Activation NPP_Monoterpenes->MAPK_Cascade Potential Activation (as signaling molecules) WRKY_TFs WRKY Transcription Factor Activation MAPK_Cascade->WRKY_TFs Defense_Genes Expression of other Defense Genes WRKY_TFs->Defense_Genes

Figure 2: Proposed signaling pathway for the induction of NPP-mediated defenses.

Quantitative Data on the Induction of NPP-Derived Monoterpenes

The production of NPP-derived monoterpenes is highly inducible by herbivory. Quantitative analysis of the volatile emissions from tomato plants has demonstrated a significant increase in the release of specific monoterpenes following insect damage.

Plant SpeciesHerbivoreMonoterpeneFold Induction / ChangeReference
Solanum lycopersicumSpodoptera exiguaβ-phellandreneSignificantly affected by herbivory (p < 0.05)[10]
Solanum lycopersicumTuta absolutaα-phellandreneEmission rate (ng/h) Control: 0.39, Infested: 0.63[11]
Solanum lycopersicumTuta absolutaLimoneneEmission rate (ng/h) Control: 0.18, Infested: 0.37[11]
Solanum lycopersicumSpider mitesLinalool (B1675412) (from GPP)Induced by herbivory[7][8]

Note: While linalool is derived from GPP, its induction by herbivory in tomato trichomes, where NPP is also active, provides a relevant example of monoterpene induction.

Experimental Protocols

A combination of molecular, biochemical, and analytical techniques is employed to study the role of this compound in plant defense.

Heterologous Expression and Purification of this compound Synthase (NDPS1)

This protocol describes the expression of NDPS1 in E. coli and its subsequent purification for in vitro enzyme assays.

a. Gene Cloning and Expression Vector Construction:

  • The full-length coding sequence of NDPS1 is amplified from cDNA of the target plant tissue (e.g., tomato trichomes) using gene-specific primers.

  • The amplified product is cloned into a suitable bacterial expression vector, such as pET-28a or pGEX, which often include an affinity tag (e.g., His-tag, GST-tag) for purification.

b. Transformation and Expression:

  • The expression vector containing the NDPS1 gene is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).[12][13]

  • A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.

  • The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4-1 mM.[13][14]

  • The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the production of soluble protein.

c. Protein Purification:

  • The bacterial cells are harvested by centrifugation.

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0 for His-tagged proteins).[15]

  • The cells are lysed by sonication on ice.

  • The cell lysate is clarified by centrifugation to remove cell debris.

  • The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins).

  • The column is washed with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).[15]

  • The purified NDPS1 protein is eluted from the column using an elution buffer containing a high concentration of the competing ligand (e.g., 250 mM imidazole).[15]

  • The purity of the protein is assessed by SDS-PAGE.

Protein_Purification_Workflow Cloning Cloning of NDPS1 into Expression Vector Transformation Transformation into E. coli Cloning->Transformation Induction IPTG Induction of Protein Expression Transformation->Induction Lysis Cell Lysis and Clarification Induction->Lysis Purification Affinity Chromatography Lysis->Purification Elution Elution of Purified NDPS1 Purification->Elution Analysis SDS-PAGE Analysis Elution->Analysis

Figure 3: Workflow for heterologous expression and purification of NDPS1.

This compound Synthase (NDPS1) Enzyme Assay

This non-radioactive assay determines the activity of purified NDPS1 by detecting the dephosphorylated product, nerol.[15]

a. Reaction Setup:

  • The assay is performed in a final volume of 200 µL in a microcentrifuge tube.

  • The reaction mixture contains:

    • Assay buffer (25 mM MOPSO, pH 7.0, 10% glycerol, 2 mM DTT, 10 mM MgCl2)

    • 40 µM Isopentenyl diphosphate (IPP)

    • 40 µM Dimethylallyl diphosphate (DMAPP)

    • 5 µg of purified NDPS1 enzyme

b. Incubation:

  • The reaction is initiated by the addition of the enzyme.

  • The mixture is incubated at 30°C for 1-6 hours.

c. Dephosphorylation:

  • To stop the reaction and dephosphorylate the this compound product, 200 µL of dephosphorylation buffer (0.2 M Tris-HCl, pH 9.5, containing alkaline phosphatase and apyrase) is added.

  • The mixture is incubated for an additional 16 hours at 30°C.

d. Product Extraction and Analysis:

  • The dephosphorylated product (nerol) is extracted with n-hexane.

  • The hexane (B92381) phase is collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Analysis of NPP-Derived Monoterpenes by GC-MS

This protocol describes the analysis of volatile monoterpenes emitted by plants.

a. Volatile Collection:

  • Volatiles from intact or herbivore-damaged plants are collected using a dynamic headspace collection system.

  • The plant or a portion of it is enclosed in a glass chamber or an oven bag.

  • Air is drawn through the chamber and over a trap containing an adsorbent material (e.g., Porapak Q or Tenax TA) to capture the volatiles.

b. Sample Extraction:

  • The trapped volatiles are eluted from the adsorbent using a solvent such as n-hexane or dichloromethane.

c. GC-MS Analysis:

  • An aliquot of the eluate is injected into a GC-MS system.

  • The compounds are separated on a capillary column (e.g., DB-5).[16]

  • The GC is programmed with a temperature gradient to separate the monoterpenes.

  • The mass spectrometer is operated in full scan mode to obtain mass spectra of the eluting compounds.

  • Compounds are identified by comparing their retention times and mass spectra to those of authentic standards and to entries in a mass spectral library.

  • Quantification is typically performed by comparing the peak area of the compound of interest to the peak area of an internal standard.[17]

Quantitative Real-Time PCR (qRT-PCR) of NDPS1 Gene Expression

This protocol quantifies the transcript levels of the NDPS1 gene in response to various treatments.[18][19]

a. RNA Isolation and cDNA Synthesis:

  • Total RNA is isolated from plant tissue (e.g., trichomes, leaves) using a commercial kit or a Trizol-based method.

  • The quality and quantity of the RNA are assessed using a spectrophotometer and gel electrophoresis.

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase and either oligo(dT) or random hexamer primers.[18]

b. qRT-PCR Reaction:

  • The qRT-PCR reaction is set up in a 96- or 384-well plate.

  • Each reaction contains:

    • Diluted cDNA template

    • SYBR Green qPCR master mix

    • Gene-specific forward and reverse primers for NDPS1

    • Nuclease-free water

  • Reactions are typically run in triplicate.

c. Data Analysis:

  • The amplification data is collected by a real-time PCR machine.

  • The relative expression of the NDPS1 gene is calculated using the ΔΔCt method, normalizing the expression to that of a stably expressed reference gene (e.g., actin or ubiquitin).

Conclusion

The discovery of the this compound-mediated pathway for monoterpene biosynthesis has significantly advanced our understanding of the complexity and diversity of plant chemical defenses. NPP is no longer considered a minor isomer of GPP but rather a key precursor to a specific suite of monoterpenes that play critical roles in protecting plants against herbivores and pathogens. The elucidation of the biosynthesis of NPP, the identification of NPP-specific terpene synthases, and the emerging understanding of the signaling pathways that regulate this process open up new avenues for research and application. For drug development professionals, the unique monoterpenes derived from NPP represent a potential source of novel bioactive compounds with insecticidal, antimicrobial, or other pharmacological properties. For agricultural scientists, the manipulation of the NPP pathway through metabolic engineering or breeding could lead to the development of crop varieties with enhanced resistance to pests and diseases, reducing the reliance on synthetic pesticides and promoting more sustainable agricultural practices. Further research into the quantitative dynamics of NPP and its derivatives under various stress conditions, as well as the direct elucidation of the signaling cascades initiated by NPP-derived monoterpenes, will undoubtedly provide deeper insights into the intricate chemical language of plant defense.

References

Introduction: The Significance of Neryl Diphosphate and Terpenoid Diversity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Evolution of Neryl Diphosphate (B83284) Synthases in Solanaceae

The Solanaceae family, which includes economically important crops like tomato, potato, and tobacco, is renowned for its rich diversity of specialized metabolites used for defense and interaction with the environment. Among these are terpenoids, a vast class of compounds derived from five-carbon isoprene (B109036) units. The stereochemistry of the prenyl diphosphate precursors is a critical determinant of the final terpenoid structure. While most terpene synthases (TPSs) utilize trans-prenyl diphosphates like geranyl diphosphate (GPP), a unique evolutionary innovation in the Solanaceae family involves the use of cis-prenyl diphosphates, such as neryl diphosphate (NPP).[1][2][3]

This compound synthases (NDPS) are a specialized type of cis-prenyltransferase (CPT) that synthesize NPP, the cis-isomer of GPP.[4][5] This alternative substrate opens up novel biosynthetic possibilities, allowing TPS enzymes to produce a different spectrum of monoterpenes compared to those derived from GPP.[4] The evolution of NDPS and its colocalization with specific TPS genes in functional gene clusters represent a key mechanism for generating metabolic diversity within the Solanaceae. This guide provides a detailed examination of the evolutionary trajectory of NDPS in this family, presenting quantitative data, experimental methodologies, and visual models of the underlying processes.

Evolutionary Dynamics: Gene Clusters and Functional Divergence

The evolution of NDPS in Solanaceae is a compelling example of how new metabolic pathways emerge. Detailed analysis, particularly in tomato (Solanum lycopersicum) and its wild relatives, has revealed that the genes for cis-prenyl diphosphate biosynthesis are often located in functional clusters alongside genes for terpene synthases that utilize their products.[6]

A pivotal region for this evolution is a gene cluster located at the tip of chromosome 8 in several Solanum species.[6][7] This cluster contains genes for both CPTs and TPSs, providing a genomic scaffold for the coordinated evolution of a specialized metabolic pathway.[6]

Key Evolutionary Events in the Solanum Chromosome 8 Cluster:

  • Gene Duplication and Divergence: The primary mechanism driving the evolution of this cluster is gene duplication followed by functional divergence. It is proposed that the monoterpene synthase genes within this cluster evolved from an ancestral diterpene synthase gene through this process.[6] Similarly, NDPS genes are believed to have evolved from CPTs originally involved in the biosynthesis of longer-chain polyprenols.[1]

  • Emergence of NDPS1: In S. lycopersicum, the gene this compound SYNTHASE 1 (NDPS1 or CPT1) encodes the enzyme responsible for producing NPP. This substrate is then utilized by a co-clustered monoterpene synthase, Phellandrene Synthase 1 (PHS1 or TPS20), to synthesize β-phellandrene and other monoterpenes, primarily in glandular trichomes.[6]

  • Diversification in Wild Relatives: Examination of the orthologous cluster in the wild tomato species Solanum habrochaites reveals further evolutionary events. In this species, a gene duplication of a monoterpene synthase, followed by a gene conversion event involving a diterpene synthase gene, created a novel sesquiterpene synthase.[6] Furthermore, S. habrochaites possesses a gene highly similar to NDPS1, known as CIS-FARNESYL DIPHOSPHATE SYNTHASE (zFPS). This enzyme catalyzes the synthesis of Z,Z-farnesyl diphosphate (Z,Z-FPP), a C15 cis-prenyl diphosphate used as a substrate for sesquiterpene synthesis.[6]

  • Sub-functionalization of the Cluster: The tomato chromosome 8 cluster also contains a second CPT gene, CPT2, which encodes a nerylthis compound synthase (NNPPS) that produces the C20 precursor for diterpenoids.[1][7] The involvement of different genes within the cluster in distinct terpenoid pathways (monoterpenes in trichomes and diterpenes in other leaf tissues) suggests the evolution of specialized "sub-clusters" with unique biochemical and physiological roles.[7]

This clustering facilitates the coordinated regulation and inheritance of genes in a metabolic pathway and provides a hotspot for the evolution of new chemical defenses.

Data Presentation

Quantitative data from biochemical and genetic analyses are crucial for understanding the functional evolution of these enzymes.

Table 1: Key this compound Synthase and Associated Genes in the Solanum Chromosome 8 Cluster

Gene NameSpeciesEncoded EnzymeSubstrate(s)Primary Product(s)Reference(s)
NDPS1 (CPT1) S. lycopersicumThis compound Synthase 1IPP, DMAPP/GPPThis compound (NPP)[1][6]
TPS20 (PHS1) S. lycopersicumPhellandrene Synthase 1This compound (NPP)β-Phellandrene, other monoterpenes[6]
CPT2 S. lycopersicumNerylthis compound SynthaseIPP, GPP/NPP/FPPNerylthis compound (NNPP)[1][7]
TPS21 S. lycopersicumLycosantalene SynthaseNerylthis compound (NNPP)Lycosantalene[1][7]
zFPS S. habrochaitesZ,Z-Farnesyl Diphosphate SynthaseIPP, NPPZ,Z-Farnesyl Diphosphate (Z,Z-FPP)[6]

Table 2: Representative Kinetic Properties of Solanaceae Terpene-Related Synthases

EnzymeSpeciesSubstrateKm (µM)kcat (s-1)Reference(s)
SlGLS (TPS46)S. lycopersicumGeranylgeranyl Diphosphate (GGPP)18.76.85[8]
Limonene SynthaseCannabis sativaGeranyl Diphosphate (GPP)7.8090.0204[9]

Experimental Protocols

The characterization of NDPS and their evolution relies on a combination of molecular biology, biochemistry, and bioinformatics techniques.

Protocol 1: Identification and Cloning of NDPS Genes
  • DNA/RNA Extraction: Isolate high-quality genomic DNA or total RNA from the Solanaceae species of interest (e.g., from leaf trichomes where expression is often highest). For RNA, synthesize cDNA using a reverse transcriptase.

  • Primer Design and PCR Amplification: Design primers based on conserved regions of known CPT or NDPS genes from related species. Use these primers to amplify the target gene sequence from the prepared DNA or cDNA using Polymerase Chain Reaction (PCR).

  • Cloning and Sequencing: Ligate the amplified PCR product into a suitable cloning vector (e.g., pGEM-T Easy). Transform the vector into competent E. coli cells. Select positive colonies and isolate the plasmid DNA. Sequence the inserted gene to confirm its identity and obtain the full coding sequence.

Protocol 2: Heterologous Expression and Purification of NDPS Protein
  • Expression Vector Construction: Subclone the full-length coding sequence of the NDPS gene into a protein expression vector (e.g., pET vector series) that adds a purification tag (e.g., His-tag).

  • Protein Expression: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the bacterial culture to a mid-log phase and induce protein expression with an appropriate inducer (e.g., IPTG).

  • Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press.

  • Protein Purification: Centrifuge the lysate to remove cell debris. Purify the soluble protein from the supernatant using affinity chromatography corresponding to the tag (e.g., Ni-NTA resin for His-tagged proteins). Elute the purified protein and verify its purity using SDS-PAGE.

Protocol 3: In Vitro Enzyme Assays for NDPS Activity
  • Reaction Setup: Prepare a reaction mixture containing a suitable buffer, divalent cations (e.g., MgCl₂), the purified NDPS enzyme, and the substrates isopentenyl diphosphate (IPP) and an allylic diphosphate (e.g., DMAPP or GPP).

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

  • Product Hydrolysis: Stop the reaction and hydrolyze the resulting prenyl diphosphate products to their corresponding alcohols by adding a phosphatase enzyme (e.g., calf intestinal phosphatase).

  • Product Extraction: Extract the dephosphorylated products (e.g., nerol) from the aqueous reaction mixture using an organic solvent like hexane (B92381) or pentane.

  • GC-MS Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS). Identify the products by comparing their retention times and mass spectra to those of authentic standards.[2]

Protocol 4: Phylogenetic Analysis
  • Sequence Retrieval: Obtain amino acid sequences of the target NDPS and related CPTs from various Solanaceae species and outgroups from public databases (e.g., NCBI).

  • Multiple Sequence Alignment: Align the collected sequences using a program like ClustalW or MAFFT to identify homologous regions and evolutionary relationships.

  • Phylogenetic Tree Construction: Use the alignment to construct a phylogenetic tree. Select an appropriate evolutionary model (e.g., JTT, WAG) and use methods like Maximum Likelihood (e.g., with RAxML or PhyML) or Bayesian Inference (e.g., with MrBayes) to infer the tree topology.

  • Tree Visualization and Interpretation: Visualize the resulting tree using software like FigTree. Analyze the branching patterns and bootstrap support values to infer the evolutionary history, including gene duplication and divergence events.[10][11]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to NDPS evolution and function.

Caption: Simplified biosynthetic pathway for NPP-derived monoterpenes in Solanaceae.

Experimental_Workflow cluster_0 Gene Identification & Cloning cluster_1 Protein Expression & Purification cluster_2 Functional Characterization cluster_3 Evolutionary Analysis arrow a 1. DNA/RNA Extraction from Solanaceae tissue b 2. PCR Amplification of target NDPS gene a->b c 3. Cloning into Vector & DNA Sequencing b->c d 4. Heterologous Expression in E. coli c->d i 9. Sequence Alignment with related CPTs/NDPSs c->i e 5. Cell Lysis & Protein Purification (Affinity Chrom.) d->e f 6. In Vitro Enzyme Assay with substrates (IPP, DMAPP) e->f g 7. Product Extraction & GC-MS Analysis f->g h 8. Product Identification (e.g., Nerol) g->h j 10. Phylogenetic Tree Construction & Analysis i->j

Caption: Experimental workflow for NDPS gene identification and characterization.

References

The Role of Neryl Diphosphate in Glandular Trichome Monoterpene Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Glandular trichomes are specialized structures on the surface of plants that are responsible for the synthesis of a vast array of secondary metabolites, including terpenoids. For decades, the biosynthesis of monoterpenes was thought to proceed exclusively through the precursor geranyl diphosphate (B83284) (GPP). However, research has revealed a pivotal role for its cis-isomer, neryl diphosphate (NPP), in the glandular trichomes of certain plant species, notably tomato (Solanum lycopersicum). This guide provides an in-depth technical overview of the function of NPP in glandular trichomes, focusing on the key enzymes and pathways involved. It is intended to be a comprehensive resource for researchers in plant biochemistry, natural product synthesis, and drug development, providing detailed experimental protocols and quantitative data to facilitate further investigation in this area.

Introduction: A Paradigm Shift in Monoterpene Biosynthesis

The conventional model of monoterpene biosynthesis involves the head-to-tail condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) to form GPP, a trans-isomer, which then serves as the substrate for various monoterpene synthases. However, studies on tomato glandular trichomes have demonstrated that monoterpene synthesis predominantly utilizes NPP, the cis-isomer of GPP.[1] This alternative pathway is facilitated by a specialized set of enzymes that are highly expressed in these glandular structures.

The key enzyme responsible for the synthesis of NPP in tomato trichomes is This compound Synthase 1 (NDPS1) , a cis-prenyltransferase.[1] NDPS1 catalyzes the condensation of DMAPP and IPP to form NPP. Subsequently, a specific monoterpene synthase, Phellandrene Synthase 1 (PHS1) , utilizes NPP as its preferred substrate to produce a variety of monoterpenes, with β-phellandrene being the major product.[1] This finding has significant implications for understanding and engineering terpenoid biosynthesis for various applications, including the development of novel pharmaceuticals, fragrances, and pest-resistant crops.

Data Presentation: Enzyme Kinetics and Product Profiles

The efficiency and product specificity of the key enzymes in the NPP-mediated monoterpene biosynthetic pathway are critical for understanding its contribution to the overall metabolic profile of glandular trichomes.

Kinetic Parameters of Phellandrene Synthase 1 (PHS1)

Kinetic analysis of recombinant PHS1 from S. lycopersicum reveals a clear preference for NPP over GPP as a substrate. The Michaelis-Menten constant (Km) for NPP is significantly lower, indicating a higher affinity, while the turnover rate (kcat) is substantially higher, demonstrating greater catalytic efficiency.

SubstrateKm (μM)kcat (s-1)
This compound (NPP)9.14.1
Geranyl Diphosphate (GPP)>100<0.01
Table 1: Kinetic parameters of S. lycopersicum PHS1 with NPP and GPP. Data sourced from Schilmiller et al., 2009.[1]
Product Profile of PHS1 with NPP and GPP

The substrate provided to PHS1 dictates the profile of monoterpenes produced. When supplied with its preferred substrate, NPP, PHS1 generates a mixture of cyclic monoterpenes that closely mirrors the monoterpene profile found in tomato glandular trichomes. In contrast, incubation with GPP results in the formation of primarily acyclic monoterpenes.

SubstrateMajor ProductsMinor Products
This compound (NPP)β-Phellandreneδ-2-Carene, α-Phellandrene, α-Terpinene, Limonene, γ-Terpinene
Geranyl Diphosphate (GPP)Myrcene, Ocimene isomersβ-Phellandrene
Table 2: Product profiles of in vitro assays of S. lycopersicum PHS1 with NPP and GPP. Product identification based on GC-MS analysis.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of NPP-mediated monoterpene biosynthesis in glandular trichomes.

Gene Cloning and Heterologous Expression of NDPS1 and PHS1

This protocol describes the cloning of NDPS1 and PHS1 from S. lycopersicum glandular trichome cDNA and their expression as His-tagged proteins in E. coli.

Materials:

  • S. lycopersicum glandular trichome cDNA library

  • High-fidelity DNA polymerase

  • Gene-specific primers with restriction sites

  • pET expression vector (e.g., pET-28a(+) with an N-terminal His-tag)

  • Restriction enzymes

  • T4 DNA ligase

  • Competent E. coli expression strain (e.g., BL21(DE3))

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • PCR Amplification: Amplify the open reading frames of NDPS1 and PHS1 from the trichome cDNA library using gene-specific primers. The primers should be designed to exclude the putative plastidial transit peptide sequence for soluble expression and include restriction sites compatible with the expression vector.

  • Vector and Insert Preparation: Digest both the PCR products and the pET expression vector with the corresponding restriction enzymes. Purify the digested vector and inserts.

  • Ligation: Ligate the purified inserts into the digested expression vector using T4 DNA ligase.

  • Transformation: Transform the ligation products into a suitable E. coli cloning strain for plasmid propagation and sequence verification.

  • Expression Strain Transformation: Transform the sequence-verified plasmids into an E. coli expression strain like BL21(DE3).

  • Protein Expression: a. Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C. b. Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. d. Incubate the culture at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein expression.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

Purification of His-tagged NDPS1 and PHS1

This protocol details the purification of the expressed His-tagged proteins using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli cell pellet containing the expressed protein

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)

  • Ni-NTA agarose (B213101) resin

  • Chromatography column

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice. Sonicate the cell suspension to ensure complete lysis.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble His-tagged protein.

  • Binding: Add the clarified lysate to a column containing equilibrated Ni-NTA resin. Allow the protein to bind to the resin.

  • Washing: Wash the resin with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein from the resin using elution buffer. Collect the fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to assess purity. Pool the fractions containing the purified protein.

  • Buffer Exchange: If necessary, perform buffer exchange into a storage buffer (e.g., using dialysis or a desalting column) suitable for long-term storage at -80°C.

Enzyme Assays

3.3.1. This compound Synthase 1 (NDPS1) Assay

This assay determines the activity of NDPS1 by detecting the formation of NPP from DMAPP and IPP.

Materials:

  • Purified NDPS1 enzyme

  • Assay buffer (e.g., 50 mM HEPES pH 8.0, 10 mM MgCl2, 5 mM DTT)

  • DMAPP and [1-14C]IPP (radiolabeled substrate) or unlabeled IPP

  • Alkaline phosphatase

  • Organic solvent (e.g., hexane (B92381) or pentane)

  • Scintillation cocktail and counter (for radioactive assay) or GC-MS (for non-radioactive assay)

Procedure (Radioactive Assay):

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, DMAPP, and [1-14C]IPP.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified NDPS1.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Hydrolysis: Stop the reaction and hydrolyze the diphosphate moiety of the product by adding alkaline phosphatase and incubating further.

  • Extraction: Extract the resulting allylic alcohol (nerol) with an organic solvent.

  • Quantification: Measure the radioactivity in the organic phase using a scintillation counter. The amount of radioactivity is proportional to the amount of NPP formed.

3.3.2. Phellandrene Synthase 1 (PHS1) Assay

This assay measures the activity of PHS1 by detecting the monoterpene products formed from NPP.

Materials:

  • Purified PHS1 enzyme

  • Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 10% glycerol)

  • NPP substrate

  • Organic solvent for extraction (e.g., hexane or methyl tert-butyl ether (MTBE))

  • Internal standard for GC-MS (e.g., isobutylbenzene (B155976) or nonane)

  • GC-MS system

Procedure:

  • Reaction Setup: In a glass vial, combine the assay buffer and NPP.

  • Enzyme Addition: Add a known amount of purified PHS1 to initiate the reaction.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 1 hour). To minimize loss of volatile products, an overlay of an organic solvent can be added.

  • Extraction: Stop the reaction and extract the monoterpene products by vortexing with an organic solvent containing an internal standard.

  • Analysis: Analyze the organic phase by GC-MS to identify and quantify the monoterpene products.

GC-MS Analysis of Monoterpenes

This protocol outlines the parameters for the analysis of monoterpenes produced in enzyme assays or extracted from glandular trichomes.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)

GC Parameters (Example):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 5°C/min to 150°C

    • Ramp: 20°C/min to 250°C, hold for 2 minutes

  • Injection Mode: Splitless or split

MS Parameters (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-350

Procedure:

  • Sample Injection: Inject 1-2 µL of the organic extract into the GC-MS.

  • Data Acquisition: Acquire data in full scan mode.

  • Compound Identification: Identify the monoterpene products by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: Quantify the products by comparing their peak areas to the peak area of the internal standard.

Mandatory Visualizations

Monoterpene_Biosynthesis_Pathway cluster_plastid Plastid DMAPP Dimethylallyl Diphosphate (DMAPP) NDPS1 NDPS1 (cis-prenyltransferase) DMAPP->NDPS1 IPP Isopentenyl Diphosphate (IPP) IPP->NDPS1 NPP This compound (NPP) NDPS1->NPP Condensation PHS1 PHS1 (monoterpene synthase) NPP->PHS1 Monoterpenes β-Phellandrene & other monoterpenes PHS1->Monoterpenes Cyclization

Caption: NPP-mediated monoterpene biosynthesis pathway in tomato glandular trichomes.

Experimental_Workflow cluster_gene_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_analysis Functional Analysis cDNA Trichome cDNA PCR PCR Amplification (NDPS1 & PHS1) cDNA->PCR Ligation Ligation PCR->Ligation Vector pET Expression Vector Vector->Ligation Transformation E. coli Transformation Ligation->Transformation Expression Protein Expression (IPTG induction) Transformation->Expression Lysis Cell Lysis & Clarification Expression->Lysis IMAC IMAC (Ni-NTA) Lysis->IMAC Purified_Protein Purified NDPS1 & PHS1 IMAC->Purified_Protein Enzyme_Assay Enzyme Assays Purified_Protein->Enzyme_Assay GCMS GC-MS Analysis Enzyme_Assay->GCMS Data Kinetic Data & Product Profile GCMS->Data

References

Neryl diphosphate as a non-canonical isoprenoid precursor.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Neryl Diphosphate (B83284) as a Non-Canonical Isoprenoid Precursor

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoprenoids, one of the most diverse classes of natural products, are fundamental to various biological processes and hold significant commercial value as pharmaceuticals, fragrances, and biofuels. The biosynthesis of these compounds has traditionally been understood to proceed through a series of canonical prenyl diphosphate precursors, such as geranyl diphosphate (GPP) for monoterpenes. However, emerging research has unveiled non-canonical pathways that challenge this dogma. This technical guide focuses on neryl diphosphate (NPP), the cis-isomer of GPP, as a key non-canonical precursor in the biosynthesis of specific monoterpenes and other isoprenoids. We will delve into the enzymatic synthesis of NPP, its utilization by specialized terpene synthases, present quantitative kinetic data, and provide detailed experimental protocols for the characterization of the enzymes involved. This document serves as a comprehensive resource for researchers in natural product chemistry, enzyme engineering, and drug development who are interested in exploring and leveraging the untapped potential of non-canonical isoprenoid pathways.

Introduction to Isoprenoid Biosynthesis

Isoprenoids are synthesized from the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] These precursors are generated through two primary pathways: the mevalonate (B85504) (MVA) pathway, active in the cytosol of eukaryotes, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and in many bacteria.[2]

Prenyltransferases catalyze the sequential condensation of IPP with an allylic diphosphate to form linear prenyl diphosphate chains of varying lengths.[2] The canonical view of monoterpene (C10) biosynthesis involves the head-to-tail condensation of DMAPP and IPP by geranyl diphosphate synthase (GPPS), a trans-prenyltransferase, to produce geranyl diphosphate (GPP).[1] GPP then serves as the substrate for various monoterpene synthases (mTPS).

However, research in plants, particularly in the glandular trichomes of tomato (Solanum lycopersicum), has demonstrated that monoterpenes can be synthesized from this compound (NPP), the cis-isomer of GPP.[3] This discovery has revealed a non-canonical branch of isoprenoid metabolism, expanding our understanding of terpenoid biodiversity and its underlying enzymatic machinery.

Figure 1. Overview of Universal Isoprenoid Precursor Biosynthesis.

Biosynthesis of this compound (NPP)

The formation of NPP is catalyzed by a class of enzymes known as cis-prenyltransferases.[1] In tomato, the enzyme responsible for NPP synthesis is this compound Synthase 1 (NDPS1).[3] This enzyme catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP, specifically forming a cis- (or Z-) double bond, which distinguishes it from the trans- (or E-) double bond formed by GPPS.[1]

The discovery of NDPS1 was significant as it demonstrated that plants possess the enzymatic machinery to directly synthesize NPP, rather than relying on the isomerization of GPP.[3] This finding points to a dedicated metabolic channeling towards a specific subset of monoterpenes.

Precursor_Formation cluster_inputs C5 Precursors cluster_pathways C10 Diphosphate Synthesis cluster_outputs C10 Precursors IPP IPP GPPS GPPS (trans-prenyltransferase) IPP->GPPS NDPS1 NDPS1 (cis-prenyltransferase) IPP->NDPS1 DMAPP DMAPP DMAPP->GPPS DMAPP->NDPS1 GPP Geranyl Diphosphate (GPP) (trans-isomer) GPPS->GPP Canonical Pathway NPP This compound (NPP) (cis-isomer) NDPS1->NPP Non-canonical Pathway caption Figure 2. Canonical (GPP) vs. Non-canonical (NPP) Precursor Formation.

Figure 2. Canonical (GPP) vs. Non-canonical (NPP) Precursor Formation.

Utilization of NPP in Monoterpene Synthesis

The existence of a dedicated NPP synthesis pathway implies the co-evolution of terpene synthases (TPS) that preferentially or exclusively utilize this cis-isomer. The glandular trichomes of tomato provide a clear example of this metabolic specialization. In this tissue, Phellandrene Synthase 1 (PHS1) utilizes NPP to produce a specific blend of monoterpenes, with β-phellandrene as the major product.[3]

Importantly, PHS1 from tomato shows very poor affinity for the canonical precursor, GPP.[4] This substrate specificity underscores the functional significance of the NPP pathway. The reaction catalyzed by PHS1 involves the ionization of the diphosphate group from NPP, followed by a series of carbocation rearrangements and cyclizations to form the final phellandrene skeleton.

NPP_Utilization NPP This compound (NPP) PHS1 Phellandrene Synthase 1 (PHS1) NPP->PHS1 Products β-Phellandrene + other monoterpenes PHS1->Products caption Figure 3. Monoterpene Synthesis from the Non-canonical Precursor NPP.

Figure 3. Monoterpene Synthesis from the Non-canonical Precursor NPP.

Quantitative Analysis: Enzyme Kinetics

EnzymeSubstrateKm (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Source
LaβPHLSGPP6.551.75 x 10⁻²2.67 x 10³[5]
LaβPHLSNPP---[5]
Avian FPPSGPP0.70.63 (38 min⁻¹)9.0 x 10⁵[6][7]
Avian FPPSIPP0.6--[6][7]

Note: Kinetic data for S. lycopersicum NDPS1 and PHS1 with NPP as a substrate are subjects for further research. The data for LaβPHLS with GPP is provided as a reference for a related monoterpene synthase. Data for Avian FPPS is included for comparison with a canonical prenyltransferase.

Experimental Protocols

This section provides detailed methodologies for the production, purification, and characterization of the enzymes central to the NPP pathway.

Experimental_Workflow cluster_gene Gene to Protein cluster_assay Enzyme Characterization cluster_data Data Analysis Cloning 1. Gene Cloning (NDPS1 or PHS1 into expression vector) Expression 2. Recombinant Protein Expression (e.g., in E. coli) Cloning->Expression Purification 3. Protein Purification (e.g., Affinity Chromatography) Expression->Purification Assay 4. Enzyme Assay (Incubate enzyme with substrates) Purification->Assay Extraction 5. Product Extraction (Organic solvent extraction) Assay->Extraction Analysis 6. Product Analysis (GC-MS) Extraction->Analysis Kinetics 7. Kinetic Parameter Calculation (Km, Vmax, kcat) Analysis->Kinetics caption Figure 4. Experimental Workflow for Enzyme Characterization.

Figure 4. Experimental Workflow for Enzyme Characterization.
Recombinant Enzyme Production and Purification

This protocol describes the expression of His-tagged NDPS1 or PHS1 in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).

  • Transformation:

    • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the gene of interest (e.g., pET-28a-NDPS1).

    • Plate on LB agar (B569324) with the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and incubate overnight at 37°C.

  • Expression Culture:

    • Inoculate 10 mL of LB medium (with antibiotic) with a single colony and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of LB medium (with antibiotic) in a 2 L baffled flask.

    • Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Reduce the temperature to 18-25°C and continue shaking for 16-20 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[8]

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).

    • Add lysozyme (B549824) to 1 mg/mL and incubate on ice for 30 minutes.

    • Lyse the cells by sonication on ice. Use 6 cycles of 10-second bursts with 10-second cooling intervals.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[8]

  • Affinity Purification:

    • Equilibrate a Ni-NTA agarose (B213101) column (e.g., 2 mL bed volume) with 10 column volumes of Lysis Buffer.

    • Load the clarified lysate onto the column by gravity flow.

    • Wash the column with 10 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the protein with 5 column volumes of Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect 1 mL fractions.

    • Analyze the fractions by SDS-PAGE to identify those containing the purified protein.

  • Buffer Exchange:

    • Pool the fractions containing the pure protein.

    • Perform buffer exchange into a storage buffer (e.g., 50 mM HEPES, 100 mM KCl, 10% glycerol, 1 mM DTT, pH 7.5) using a desalting column or dialysis.

    • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

    • Store the purified enzyme in aliquots at -80°C.

This compound Synthase (NDPS1) Assay

This radioactive assay measures the formation of [¹⁴C]NPP from [¹⁴C]IPP and unlabeled DMAPP.

  • Reaction Setup:

    • Prepare a reaction mixture in a 1.5 mL microcentrifuge tube. A typical 100 µL reaction contains:

      • 70 µL of Assay Buffer (25 mM MOPSO, pH 7.0, 10 mM MgCl₂, 1 mM DTT, 10% glycerol)

      • 10 µL of 100 µM DMAPP (final concentration 10 µM)

      • 10 µL of 70 µM [4-¹⁴C]IPP (specific activity ~55 mCi/mmol) (final concentration 7 µM)

    • Pre-incubate the mixture at 31°C for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding 10 µL of purified NDPS1 enzyme (approx. 1-5 µg).[9]

    • Overlay the reaction mixture with 500 µL of pentane (B18724) to trap volatile products (though none are expected in this step).[9]

    • Incubate at 31°C for 1 hour.[9]

  • Product Hydrolysis and Extraction:

    • Stop the reaction and hydrolyze the diphosphate esters by adding 10 µL of 3 N HCl.[9]

    • Incubate at 37°C for 30 minutes. This converts NPP to nerol (B1678202) and other acid hydrolysis products.

    • Vortex vigorously to extract the resulting alcohols into the pentane layer.

    • Centrifuge briefly to separate the phases.

  • Quantification:

    • Transfer a known volume of the pentane layer to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate the amount of product formed based on the specific activity of the [4-¹⁴C]IPP substrate.

Phellandrene Synthase (PHS1) Assay

This assay measures the conversion of NPP to monoterpene products.

  • Reaction Setup:

    • Prepare a 50 µL reaction in a 2 mL glass GC vial. The final concentrations should be:

      • 50 mM HEPES, pH 7.2

      • 10 mM MgCl₂

      • 5 mM DTT

      • 10% (v/v) glycerol

    • Add 1-5 µg of purified PHS1 enzyme.

    • Add the substrate, NPP, to a final concentration of 50-100 µM.

  • Enzyme Reaction:

    • Overlay the aqueous reaction mixture with 500 µL of an organic solvent (e.g., hexane (B92381) or pentane) containing an internal standard (e.g., 1 µg/mL isobutylbenzene (B155976) or nonane).

    • Seal the vial and incubate at 30°C for 1-2 hours with gentle shaking.

  • Product Extraction:

    • Stop the reaction by vortexing vigorously for 30 seconds to extract the terpene products into the organic layer.

    • Centrifuge at 1,000 x g for 2 minutes to separate the phases.

  • Sample Preparation for Analysis:

    • Carefully transfer the organic layer to a new GC vial, passing it through a small column of anhydrous Na₂SO₄ to remove any residual water.

    • The sample is now ready for GC-MS analysis.

Product Analysis by GC-MS

This protocol provides a general method for the separation and identification of monoterpene products.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for monoterpene analysis.[10]

  • GC Parameters:

    • Injector: 240°C, splitless mode.[11]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[10]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 120°C at a rate of 5°C/min.

      • Ramp 2: Increase to 240°C at a rate of 20°C/min, hold for 5 minutes.[11]

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.[11]

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

    • Data Acquisition: Full scan mode for product identification. For quantification, Selected Ion Monitoring (SIM) can be used for higher sensitivity, monitoring characteristic ions of the target analytes (e.g., m/z 93 for β-phellandrene).

  • Data Analysis:

    • Identification: Identify the products by comparing their retention times and mass spectra with those of authentic standards and by matching against a mass spectral library (e.g., NIST).

    • Quantification: Calculate the concentration of each product by comparing its peak area to the peak area of the internal standard and using a previously generated calibration curve.

Significance and Future Directions

The discovery of the NPP-mediated biosynthetic pathway represents a paradigm shift in our understanding of isoprenoid metabolism. It highlights the metabolic plasticity of plants and reveals a previously underappreciated layer of complexity in the generation of terpenoid chemical diversity.

Implications for Research and Development:

  • Metabolic Engineering: The enzymes of the NPP pathway, such as NDPS1 and PHS1, are valuable tools for metabolic engineering. Co-expressing these enzymes in microbial or plant chassis can lead to the production of novel monoterpene blends that are not accessible through the canonical GPP pathway. This has applications in creating new flavors, fragrances, and advanced biofuels.

  • Drug Development: Many terpenoids possess potent biological activities. By exploring the products of non-canonical pathways, researchers may uncover novel compounds with therapeutic potential. Furthermore, the enzymes themselves can be targets for the development of specific inhibitors, which could act as herbicides or antimicrobial agents.

  • Crop Improvement: Monoterpenes play crucial roles in plant defense against pests and pathogens. Engineering crops to produce specific monoterpenes derived from NPP could enhance their resistance to herbivory and disease.[12]

Future research should focus on identifying and characterizing other cis-prenyltransferases and their cognate terpene synthases from a wider range of organisms. A deeper understanding of the structural basis for substrate specificity (NPP vs. GPP) will be critical for the rational design and engineering of these enzymes for targeted synthesis of high-value isoprenoids.

References

Methodological & Application

Enzymatic Synthesis of Neryl Diphosphate: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Neryl diphosphate (B83284) (NPP) is a key precursor in the biosynthesis of various monoterpenes. Its enzymatic synthesis offers a specific and efficient method for producing this important intermediate for applications in metabolic engineering, drug development, and synthetic biology. This application note provides a detailed protocol for the enzymatic synthesis of NPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) using a recombinant neryl diphosphate synthase (NDPS1). The protocol covers the expression and purification of the enzyme, the enzymatic reaction, and the subsequent analysis of the product.

Introduction

Terpenoids are a large and diverse class of natural products with a wide range of biological activities. Monoterpenes, the C10 subclass of terpenoids, are synthesized from the precursor geranyl diphosphate (GPP) or its cis-isomer, this compound (NPP). While GPP is considered the more common precursor, NPP is essential for the biosynthesis of specific cyclic and acyclic monoterpenes.[1] The enzymatic synthesis of NPP is catalyzed by this compound synthase (NDPS1), a cis-prenyltransferase that condenses one molecule of isopentenyl diphosphate (IPP) with one molecule of dimethylallyl diphosphate (DMAPP).[1] This protocol details the recombinant expression of NDPS1 in Escherichia coli, its purification, and its use in an in-vitro enzymatic reaction to produce NPP. Subsequent product verification is achieved through enzymatic hydrolysis and gas chromatography-mass spectrometry (GC-MS).

Materials and Reagents

Enzyme Expression and Purification:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the NDPS1 gene with an affinity tag (e.g., His-tag)

  • Luria-Bertani (LB) medium

  • Ampicillin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole, pH 8.0)[2]

  • Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM Imidazole, pH 8.0)[2]

  • Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM Imidazole, pH 8.0)[2]

  • Ni-NTA Agarose or other suitable affinity resin

Enzymatic Synthesis of this compound:

  • Purified NDPS1 enzyme

  • Isopentenyl diphosphate (IPP)

  • Dimethylallyl diphosphate (DMAPP)

  • Assay Buffer (25 mM MOPSO, pH 7.0, 10% (v/v) glycerol, 2 mM DTT, 10 mM MgCl₂)[2]

    • Alternative Assay Buffer: 50 mM HEPES, pH 8.0, 5% (v/v) glycerol, 5 mM DTT, 100 mM KCl, 7.5 mM MgCl₂[1]

Product Analysis:

  • Calf intestinal alkaline phosphatase (CIP)[1]

  • Dephosphorylation Buffer (0.2 M Tris-HCl, pH 9.5)[2]

  • n-Hexane or Pentane (B18724)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • GC-MS system with a suitable column (e.g., HP-5MS)

  • Nerol (B1678202) standard

Experimental Protocols

Part 1: Recombinant Expression and Purification of NDPS1

This protocol describes the expression of His-tagged NDPS1 in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

  • Transformation: Transform the expression plasmid containing the NDPS1 gene into a competent E. coli expression strain (e.g., T7 Express or BL21(DE3)).[3]

  • Cell Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. The following day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.4-1 mM. Continue to incubate the culture for 4-18 hours at a reduced temperature (e.g., 16-30°C) to enhance protein solubility.[4][5]

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[3] Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.[3]

  • Purification: a. Equilibrate a Ni-NTA column with 10 column volumes of Lysis Buffer. b. Load the clarified lysate onto the column. c. Wash the column with at least 20 column volumes of Wash Buffer to remove unbound proteins.[3] d. Elute the His-tagged NDPS1 with Elution Buffer. e. Collect fractions and analyze by SDS-PAGE to assess purity. f. Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 25 mM MOPSO, pH 7.0, 15% (v/v) glycerol).[2] g. Determine the protein concentration using a standard method (e.g., Bradford assay).

Part 2: Enzymatic Synthesis of this compound

This protocol outlines the in-vitro synthesis of NPP using the purified NDPS1 enzyme.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture as described in Table 1.

    Table 1: Reaction Mixture for Enzymatic Synthesis of this compound

    Component Stock Concentration Final Concentration Volume (for 50 µL reaction)
    Assay Buffer (5X) 125 mM MOPSO, pH 7.0, 50% glycerol, 10 mM DTT, 50 mM MgCl₂ 1X 10 µL
    IPP 2 mM 40 µM 1 µL
    DMAPP 2 mM 40 µM 1 µL
    Purified NDPS1 0.25 mg/mL 2.5 µg 10 µL
    Nuclease-free water - - 28 µL

    | Total Volume | | | 50 µL |

    Note: Substrate concentrations can be varied (e.g., 10 µM to 80 µM) to optimize the reaction.[6]

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes to 6 hours.[1][6] The optimal incubation time may need to be determined empirically.

Part 3: Product Analysis by Enzymatic Hydrolysis and GC-MS

This protocol describes the dephosphorylation of the synthesized NPP to nerol and its subsequent analysis.

  • Enzymatic Hydrolysis: a. To the 50 µL reaction mixture, add 2 units of calf intestinal alkaline phosphatase.[1] b. To facilitate the hydrolysis, 200 µL of dephosphorylation buffer can be added, and the mixture incubated for 16 hours at 30°C.[6] c. Alternatively, stop the reaction by heating and then add the alkaline phosphatase and incubate overnight.[1]

  • Extraction: a. Add an equal volume of saturated NaCl solution to the reaction mixture. b. Extract the hydrolyzed products (prenyl alcohols) by adding 1 mL of n-hexane or pentane and vortexing vigorously.[6] c. Separate the phases by centrifugation. d. Carefully transfer the upper organic layer to a new tube. e. Dry the organic extract over anhydrous Na₂SO₄.

  • GC-MS Analysis: a. Concentrate the extract under a gentle stream of nitrogen if necessary. b. Inject an aliquot of the extract into a GC-MS system. c. The identity of the product is confirmed by comparing the retention time and mass spectrum with an authentic standard of nerol.

Data Presentation

Table 2: Summary of Reaction Conditions for NPP Synthesis

Parameter Condition Reference
Enzyme Recombinant NDPS1 [1]
Substrates Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) [1]
Substrate Concentration 40 µM each [1]
Buffer 25 mM MOPSO, pH 7.0, 10% glycerol, 2 mM DTT, 10 mM MgCl₂ [2]
Incubation Temperature 30°C [1]

| Incubation Time | 30 minutes - 6 hours |[1][6] |

Visualization of Workflows and Pathways

Enzymatic_Synthesis_Workflow Experimental Workflow for NPP Synthesis cluster_enzyme_prep Enzyme Preparation cluster_synthesis NPP Synthesis cluster_analysis Product Analysis transformation Transformation of E. coli cell_culture Cell Culture & Induction transformation->cell_culture cell_harvest Cell Harvest cell_culture->cell_harvest lysis Cell Lysis cell_harvest->lysis purification Affinity Purification of NDPS1 lysis->purification enzyme Purified NDPS1 purification->enzyme substrates IPP & DMAPP reaction Enzymatic Reaction substrates->reaction enzyme->reaction product This compound (NPP) reaction->product hydrolysis Enzymatic Hydrolysis (CIP) nerol Nerol hydrolysis->nerol extraction Solvent Extraction gcms GC-MS Analysis extraction->gcms product->hydrolysis nerol->extraction

Caption: Workflow for the enzymatic synthesis and analysis of this compound.

Enzymatic_Reaction_Pathway Enzymatic Synthesis of this compound IPP Isopentenyl Diphosphate (IPP) NDPS1 This compound Synthase (NDPS1) IPP->NDPS1 DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->NDPS1 NPP This compound (NPP) NDPS1->NPP PPi Diphosphate (PPi) NDPS1->PPi

References

Application Notes and Protocols for Neryl Diphosphate Synthase (NDPS) Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl diphosphate (B83284) synthase (NDPS) is a key enzyme in the biosynthesis of specific monoterpenes. It catalyzes the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form neryl diphosphate (NPP), the cis-isomer of geranyl diphosphate (GPP).[1] Unlike the more common GPP synthases, NDPS provides the specific precursor for a range of monoterpenes with significant biological activities and potential applications in pharmaceuticals and fragrances. The accurate determination of NDPS activity is crucial for understanding its catalytic mechanism, screening for inhibitors, and for the metabolic engineering of valuable terpenoid compounds.

This document provides detailed protocols for assaying NDPS activity, primarily focusing on methods involving recombinant enzyme expression, the enzymatic reaction, and product detection via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Signaling Pathway and Experimental Workflow

The enzymatic reaction catalyzed by NDPS is a critical step in the biosynthesis of certain monoterpenes. The overall workflow for its activity assay involves the expression and purification of the recombinant enzyme, the enzymatic reaction itself, and subsequent analysis of the products.

NDPS Catalyzed Reaction and Downstream Synthesis IPP Isopentenyl Diphosphate (IPP) NDPS This compound Synthase (NDPS) IPP->NDPS DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->NDPS NPP This compound (NPP) NDPS->NPP MTS Monoterpene Synthase (e.g., PHS1) NPP->MTS Monoterpenes Monoterpenes (e.g., β-phellandrene) MTS->Monoterpenes

Caption: Biosynthetic pathway from IPP and DMAPP to monoterpenes via NDPS.

NDPS Activity Assay Workflow cluster_prep Enzyme Preparation cluster_assay Enzymatic Reaction cluster_analysis Product Analysis Expression Recombinant NDPS Expression in E. coli Purification Enzyme Purification (e.g., Ni-NTA) Expression->Purification Reaction Incubation of NDPS with IPP and DMAPP Purification->Reaction Extraction Product Extraction Reaction->Extraction GCMS GC-MS Analysis of Monoterpenes Extraction->GCMS Coupled Assay LCMS LC-MS/MS Analysis of NPP Extraction->LCMS Direct Assay

Caption: General experimental workflow for the NDPS activity assay.

Experimental Protocols

Recombinant NDPS Expression and Purification

The production of active, purified recombinant NDPS is essential for in vitro activity assays. A common method is expression in Escherichia coli with a polyhistidine tag for affinity purification.

Protocol:

  • Expression Vector: The coding sequence for NDPS (e.g., from Solanum lycopersicum) is cloned into an E. coli expression vector, such as pET-28a(+) or pEXP5-CT/TOPO, which often includes an N-terminal His-tag.

  • Transformation: Transform the expression plasmid into a suitable E. coli strain, like BL21(DE3).

  • Culture Growth:

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger volume of Luria-Bertani (LB) medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. Grow the culture for an additional 18 hours at a lower temperature, such as 16°C, to improve protein solubility.[2]

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

  • Purification: Purify the His-tagged NDPS from the soluble fraction using a Ni-NTA affinity column according to the manufacturer's protocol.[2]

  • Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Protein concentration can be determined using a Bradford assay.

NDPS Activity Assay: Coupled Reaction with a Monoterpene Synthase

This is an indirect assay where the product of the NDPS reaction, NPP, is used as a substrate by a monoterpene synthase (MTS) in the same reaction mixture. The resulting volatile monoterpenes are then extracted and analyzed. Phellandrene synthase 1 (PHS1) is a suitable coupling partner as it utilizes NPP.

Materials:

  • Purified recombinant NDPS

  • Purified recombinant MTS (e.g., PHS1)

  • Isopentenyl diphosphate (IPP)

  • Dimethylallyl diphosphate (DMAPP)

  • Assay Buffer: 25 mM HEPES (pH 7.2), 100 mM KCl, 10 mM MgCl₂, 5% (v/v) glycerol, 5 mM DTT

  • Organic solvent for extraction (e.g., hexane (B92381) or methyl tert-butyl ether (MTBE))

  • Internal standard for GC-MS (e.g., tetradecane)

Protocol:

  • Reaction Setup: In a glass vial, prepare the reaction mixture as described in the table below.

ComponentStock ConcentrationVolume (µL)Final Concentration
Assay Buffer (5x)5x201x
IPP1 mM10100 µM
DMAPP1 mM10100 µM
MTS (e.g., PHS1)0.1 µg/µL50.5 µg
NDPS0.1 µg/µL50.5 µg
Nuclease-free waterto 100 µL
  • Incubation: Overlay the reaction mixture with 500 µL of hexane (containing the internal standard) to trap the volatile products. Incubate at 30°C for 1-2 hours.

  • Reaction Termination and Extraction: Vigorously vortex the vial to stop the reaction and extract the monoterpenes into the organic layer.

  • Sample Preparation for GC-MS: Centrifuge to separate the phases and transfer the upper organic layer to a new vial for GC-MS analysis.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions:

  • GC-MS System: A system such as an Agilent GC-MSD or a Shimadzu GC-2010 Plus coupled to a GCMS-QP2010 SE can be used.[2]

  • Column: A non-polar capillary column like Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating monoterpenes.[2]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or split mode.

  • Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/minute.

    • Ramp to 240°C at 25°C/minute, hold for 2 minutes.

  • MS Parameters: Electron ionization at 70 eV. Scan range of m/z 40-350.

Data Analysis:

  • Identify the monoterpene products by comparing their mass spectra and retention times with those of authentic standards and with entries in mass spectral libraries (e.g., NIST).

  • Quantify the products based on the peak area relative to the internal standard.

Direct Quantification of this compound by LC-MS/MS

For direct measurement of NPP, a sensitive LC-MS/MS method is required. This avoids the need for a coupled enzyme and provides a direct measure of NDPS activity.

Protocol:

  • NDPS Reaction: Perform the enzymatic reaction as described in section 2, but without the addition of the monoterpene synthase.

  • Reaction Termination: Stop the reaction by adding three volumes of ice-cold acetonitrile.

  • Sample Preparation:

    • Vortex and centrifuge to precipitate the protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: A UPLC system such as a Nexera UPLC System.

    • Column: A reverse-phase C18 column (e.g., ACCQ-TAG Ultra C18, 1.7 µm, 100 mm × 2.1 mm).[3]

    • Mobile Phase: A gradient of ammonium (B1175870) carbonate with ammonium hydroxide (B78521) in water and acetonitrile/methanol with ammonium hydroxide.

    • MS System: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[3] The specific MRM transitions for NPP would need to be determined.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and parameters for prenyltransferase assays, which can be adapted for NDPS.

Table 1: Typical NDPS Assay Conditions

ParameterValueReference
Enzyme Concentration0.5 - 3.0 µg per reaction[2]
Substrate Concentrations40 - 100 µM (IPP and DMAPP)[2]
Incubation Temperature30°C[2]
Incubation Time15 - 120 minutes[2]
pH7.2 - 8.0
MgCl₂ Concentration7.5 - 10 mM[2]

Table 2: Kinetic Parameters for Related Prenyltransferases

EnzymeSubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)Reference
Human FPP SynthaseIsopentenyl diphosphate0.551.08[4]
Human FPP SynthaseGeranyl diphosphate0.431.08[4]

Note: The kinetic parameters for NDPS need to be determined experimentally by varying the substrate concentrations and measuring the initial reaction rates.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the detailed characterization of this compound Synthase activity. By utilizing recombinant enzyme expression and sensitive analytical techniques such as GC-MS and LC-MS/MS, researchers can accurately quantify NDPS activity, investigate its kinetic properties, and screen for potential inhibitors. These methods are fundamental for advancing our understanding of terpene biosynthesis and for the development of novel applications in biotechnology and medicine.

References

Application Note: GC-MS Analysis of Neryl Diphosphate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl diphosphate (B83284) (NPP) is a key isoprenoid intermediate in the biosynthesis of a diverse range of monoterpenes. Unlike its more commonly known isomer, geranyl diphosphate (GPP), NPP is the direct precursor for a unique subset of cyclic and acyclic monoterpenes in various organisms, playing a crucial role in plant defense mechanisms and contributing to the characteristic aroma of many essential oils.[1][2][3] The analysis of NPP and its derivatives is therefore critical for understanding these metabolic pathways, developing novel agrochemicals, and for the quality control of natural products.

Due to the non-volatile and thermally labile nature of the diphosphate moiety, direct analysis of NPP by gas chromatography-mass spectrometry (GC-MS) is not feasible. This application note provides a detailed protocol for the indirect analysis of NPP derivatives by converting them into their corresponding alcohol, nerol (B1678202), through enzymatic dephosphorylation. The resulting nerol can then be analyzed by GC-MS, either directly or after derivatization to enhance its chromatographic properties. This method allows for the sensitive and specific quantification of NPP-derived compounds in various biological matrices.

Experimental Protocols

Enzymatic Dephosphorylation of Neryl Diphosphate

This protocol describes the conversion of this compound to nerol using alkaline phosphatase.

Materials:

  • This compound (NPP) sample

  • Alkaline phosphatase (Calf Intestinal Phosphatase, CIP)

  • CIP buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.0)

  • Microcentrifuge tubes

Procedure:

  • To a microcentrifuge tube, add the sample containing this compound.

  • Add CIP buffer to the sample.

  • Add 1 unit of alkaline phosphatase per microgram of protein in the sample. If working with a purified standard, a starting concentration of 10 units of alkaline phosphatase can be used.

  • Incubate the reaction mixture at 37°C for 60-90 minutes. For complex matrices, a longer incubation time or the addition of a second aliquot of the enzyme may be necessary to ensure complete dephosphorylation.

  • To stop the reaction, the enzyme can be heat-inactivated at 80°C for 5-10 minutes or the reaction can proceed directly to the extraction step.

Liquid-Liquid Extraction (LLE) of Nerol

This protocol outlines the extraction of the dephosphorylated product, nerol, from the aqueous reaction mixture.

Materials:

  • Dephosphorylated sample from Protocol 1

  • Organic solvent (e.g., n-hexane, dichloromethane, or ethyl acetate)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Glass vials

Procedure:

  • Transfer the reaction mixture from the dephosphorylation step to a larger glass tube or vial.

  • Add an equal volume of a suitable organic solvent (e.g., n-hexane).

  • Add a small amount of saturated NaCl solution to improve phase separation.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge the mixture to facilitate phase separation.

  • Carefully collect the upper organic layer containing the nerol and transfer it to a clean glass vial.

  • Repeat the extraction of the aqueous layer with a fresh aliquot of the organic solvent to maximize recovery.

  • Combine the organic extracts.

  • Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate or by adding the sodium sulfate directly to the vial and allowing it to sit for a few minutes.

  • The dried extract can be concentrated under a gentle stream of nitrogen if necessary and is now ready for GC-MS analysis.

(Optional) Trimethylsilyl (B98337) (TMS) Derivatization of Nerol

For improved peak shape and thermal stability, nerol can be derivatized to its trimethylsilyl ether.

Materials:

  • Dried nerol extract from Protocol 2

  • Derivatization reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Pyridine (B92270) (optional, as a solvent)

  • GC autosampler vials with inserts

Procedure:

  • Ensure the nerol extract is completely dry, as moisture will interfere with the derivatization reaction.

  • Add 50 µL of MSTFA (+1% TMCS) to the dried extract in the GC vial. If the sample is not readily soluble, a small amount of pyridine can be added.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before placing it in the GC-MS autosampler for analysis.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis of nerol and its TMS derivative. These may need to be optimized for your specific instrument and application.

ParameterRecommended Condition
Gas Chromatograph
ColumnDB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless or Split (e.g., 20:1)
Carrier GasHelium at a constant flow of 1.0-1.2 mL/min
Oven ProgramInitial temperature 50°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Acquisition ModeFull Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)
Solvent Delay3-5 minutes

Data Presentation

Quantitative Analysis

For accurate quantification, a calibration curve should be prepared using nerol standards. An internal standard (e.g., borneol or isoborneol) should be used to correct for variations in sample preparation and injection.

Table 1: Example Calibration Data for Nerol Analysis

Concentration (µg/mL)Peak Area Ratio (Nerol/Internal Standard)
10.12
50.61
101.25
253.10
506.22
10012.51

Table 2: Typical GC-MS Validation Parameters for Nerol

ParameterValue
Linearity (R²)>0.995
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%
Mass Spectral Data

Table 3: Characteristic m/z Ions for Identification

CompoundMolecular WeightKey m/z Ions
Nerol154.2569, 93, 121, 136, 154
Nerol-TMS Derivative226.4373, 121, 136, 211, 226

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis npp_sample This compound Sample dephosphorylation Enzymatic Dephosphorylation (Alkaline Phosphatase) npp_sample->dephosphorylation nerol_solution Aqueous Nerol Solution dephosphorylation->nerol_solution lle Liquid-Liquid Extraction (e.g., n-hexane) nerol_solution->lle nerol_extract Nerol Extract lle->nerol_extract derivatization Optional: TMS Derivatization (MSTFA) nerol_extract->derivatization Derivatization Pathway gcms GC-MS Analysis nerol_extract->gcms Direct Analysis derivatization->gcms data_analysis Data Analysis & Quantification gcms->data_analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

npp_pathway cluster_precursors Central Precursors cluster_synthesis Monoterpene Precursor Synthesis cluster_products Monoterpene Products ipp Isopentenyl Diphosphate (IPP) ndps1 This compound Synthase 1 (NDPS1) ipp->ndps1 dmapp Dimethylallyl Diphosphate (DMAPP) dmapp->ndps1 npp This compound (NPP) ndps1->npp phs1 Phellandrene Synthase 1 (PHS1) npp->phs1 monoterpenes β-Phellandrene & other monoterpenes phs1->monoterpenes

Caption: Biosynthetic pathway of monoterpenes from this compound in tomato.[1][4]

Conclusion

The protocol described in this application note provides a reliable and robust method for the analysis of this compound derivatives by GC-MS. The key steps of enzymatic dephosphorylation followed by liquid-liquid extraction effectively convert the non-volatile NPP into the volatile nerol, which is amenable to GC-MS analysis. The optional derivatization step can further improve the analytical performance for certain matrices. This method is suitable for a wide range of applications, from fundamental research into plant biochemistry to the quality control of essential oils and other natural products.

References

Application Notes: Methods for the Extraction and Analysis of Neryl Diphosphate from Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neryl Diphosphate (B83284) (NPP) is a key C10 isoprenoid intermediate in the biosynthesis of a specific class of monoterpenes in certain plants.[1][2] Unlike its more common geometric isomer, geranyl diphosphate (GPP), which is often considered the universal precursor for monoterpenes, NPP serves as the direct substrate for select monoterpene synthases, leading to a unique profile of secondary metabolites.[1][2][3] For researchers in natural product chemistry, plant biochemistry, and drug development, the ability to detect and quantify NPP is crucial for understanding these alternative biosynthetic pathways and for engineering the production of valuable monoterpenes.

Direct extraction and quantification of NPP from plant tissues present significant challenges. As a phosphorylated metabolic intermediate, it exists at very low concentrations and is prone to degradation by phosphatases upon cell lysis. Consequently, the most robust and widely published methods rely on indirect approaches, primarily through the characterization of the enzyme responsible for its synthesis, Neryl Diphosphate Synthase (NDPS).[1][2] However, with advancements in analytical instrumentation, direct targeted analysis using mass spectrometry is also a viable, though less common, strategy.

This document provides detailed protocols for both the indirect enzymatic analysis of NPP synthesis and a proposed method for its direct quantification from plant tissue.

Method 1: Indirect Quantification via this compound Synthase (NDPS) Enzymatic Assay

This is the most common approach, which infers the capacity of a tissue to produce NPP by measuring the activity of the NDPS enzyme. The protocol involves incubating a protein extract (or a purified recombinant NDPS enzyme) with its substrates and then detecting the product, NPP. Because NPP itself is difficult to analyze directly by gas chromatography, it is first hydrolyzed to its corresponding alcohol, nerol (B1678202), which is readily detectable by GC-MS.[1]

Experimental Protocol: NDPS Assay

1. Plant Tissue Homogenization and Protein Extraction:

  • Flash-freeze fresh plant tissue (e.g., glandular trichomes, leaves, flowers) in liquid nitrogen immediately after harvest to halt metabolic activity.[4][5]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead-beating homogenizer.[5]

  • Extract total proteins by homogenizing the powder in a suitable extraction buffer (see Table 1).

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • The resulting supernatant is the crude protein extract. For cleaner assays, purification of the NDPS enzyme (e.g., via affinity chromatography of a His-tagged recombinant protein) is recommended.[1]

2. Enzymatic Reaction:

  • In a microcentrifuge tube, prepare the reaction mixture as detailed in Table 1.

  • Add the protein extract or purified enzyme to the reaction mixture.

  • Initiate the reaction by adding the substrates, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1]

  • Incubate the reaction at 30°C for 30-60 minutes.[1]

3. Product Hydrolysis and Extraction:

  • Stop the reaction by either heating or adding acid.[1]

  • To convert the NPP product to a volatile alcohol for GC-MS analysis, perform hydrolysis:

    • Alkaline Hydrolysis: Add alkaline phosphatase and incubate to specifically dephosphorylate NPP to nerol.[1]
    • Acid Hydrolysis: Add 2 M HCl to stop the reaction and hydrolyze NPP. This method yields a mixture of nerol, α-terpineol, and linalool, which can serve as a confirmatory fingerprint.[1]

  • Extract the resulting prenyl alcohols by adding an equal volume of an organic solvent (e.g., hexane (B92381) or pentane), vortexing, and collecting the organic phase.

4. GC-MS Analysis:

  • Analyze the organic extract using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Identify nerol (and other alcohols if using acid hydrolysis) by comparing its retention time and mass spectrum to that of an authentic standard.

Quantitative Data Summary
Parameter Value/Composition Reference
Enzyme Assay Buffer 50 mM HEPES (pH 8.0), 100 mM KCl, 7.5 mM MgCl₂, 5 mM DTT, 5% (v/v) glycerol[1]
Substrate Concentrations 40 µM Isopentenyl Diphosphate (IPP), 40 µM Dimethylallyl Diphosphate (DMAPP)[1]
Incubation Conditions 30°C for 30 minutes[1]
Reaction Termination Heating or addition of 5 µL of 2 M HCl[1]
Hydrolysis (Acid) Incubation with HCl at 37°C for 30 minutes[6]
Extraction Solvent Hexane or Pentane[6][7]

Table 1: Key parameters for the NDPS enzymatic assay.

Method 2: Direct Quantification of NPP by LC-MS/MS

This method aims to directly measure the concentration of NPP in plant tissue extracts. It requires sophisticated analytical equipment (LC-MS/MS) and an authentic NPP standard for method development and quantification. This approach is highly sensitive and specific but requires careful optimization to manage matrix effects and the inherent instability of the analyte.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation and Extraction:

  • Harvest and immediately flash-freeze plant tissue in liquid nitrogen.[4]

  • Grind the frozen tissue to a fine powder.

  • Extract polar metabolites by adding a pre-chilled extraction solvent, such as a mixture of methanol, chloroform, and water, to the powdered tissue.

  • Vortex vigorously and incubate at a low temperature (e.g., 4°C) with shaking.

  • Centrifuge to pellet solids and separate the polar (methanol/water) phase from the non-polar (chloroform) phase.

  • Collect the upper aqueous/methanol phase containing NPP.

  • Filter the extract through a 0.22 µm membrane filter prior to analysis.[8]

2. LC-MS/MS Analysis:

  • Use a liquid chromatography system, preferably UPLC for better resolution, coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[9][10]

  • Separate metabolites on a suitable column for polar analytes, such as a reversed-phase C18 column with an ion-pairing agent or a HILIC column.

  • The mass spectrometer should be operated in negative ion mode using Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Develop the MRM method using a pure NPP standard to determine the precursor ion ([M-H]⁻) and the optimal product ions for quantification and confirmation.

  • Quantify the NPP in samples by comparing the peak area to a standard curve generated from serial dilutions of the authentic standard.

Quantitative Data Summary
Parameter Value/Composition Reference
Extraction Solvent 50% Methanol (or other polar solvent systems)[8]
Extraction Conditions Ultrasonic bath for 60 min or shaking at 4°C[8]
Centrifugation 14,000 rpm for 5 min[8]
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[9][11]
Quantification Method External standard curve using an authentic NPP standard[11][12]

Table 2: Key parameters for direct LC-MS/MS analysis of NPP.

Visualizations

logical_flow cluster_approaches Approaches for NPP Analysis cluster_indirect_steps Indirect Workflow cluster_direct_steps Direct Workflow indirect Indirect Analysis (Enzymatic Assay) p_extract Protein Extraction indirect->p_extract direct Direct Analysis (LC-MS/MS) m_extract Metabolite Extraction direct->m_extract enz_assay NDPS Enzyme Assay (IPP + DMAPP → NPP) p_extract->enz_assay hydrolysis Hydrolysis (NPP → Nerol) enz_assay->hydrolysis gcms GC-MS Analysis hydrolysis->gcms lcms LC-MS/MS Analysis m_extract->lcms quant Quantification vs. Standard lcms->quant

Caption: Logical flow for NPP analysis in plant tissue.

experimental_workflow_enzymatic start Plant Tissue (e.g., Trichomes) step1 Homogenize in Buffer & Centrifuge start->step1 step2 Crude Protein Extract step1->step2 step3 Incubate with IPP, DMAPP, Mg²⁺ step2->step3 step4 Hydrolyze with Acid or Phosphatase step3->step4 step5 Solvent Extraction (Hexane) step4->step5 step6 Analyze via GC-MS step5->step6 end Nerol Peak Identified step6->end

Caption: Workflow for the indirect enzymatic assay of NPP.

experimental_workflow_lcms start Plant Tissue step1 Grind in Liquid N₂ start->step1 step2 Extract with Cold Polar Solvent (e.g., MeOH) step1->step2 step3 Centrifuge & Filter step2->step3 step4 Metabolite Extract step3->step4 step5 Inject into LC-MS/MS (MRM Mode) step4->step5 step6 Quantify vs. NPP Standard step5->step6 end NPP Concentration (ng/g FW) step6->end

Caption: Workflow for direct LC-MS/MS analysis of NPP.

References

Commercial Suppliers and Research Applications of Neryl Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neryl diphosphate (B83284) (NPP), the cis-isomer of geranyl diphosphate (GPP), is a key intermediate in the biosynthesis of a diverse array of monoterpenes. Its availability for research is crucial for investigating the enzymes involved in terpenoid metabolism, such as terpene synthases, which are of significant interest in drug discovery, biotechnology, and the fragrance industry. This document provides a guide to commercial suppliers of neryl diphosphate and detailed protocols for its use in common research applications.

Commercial Availability of this compound

Several chemical suppliers offer this compound for research purposes. The products may vary in purity, formulation (e.g., as a lithium or ammonium (B1175870) salt), and available quantities. Below is a summary of some commercial sources.

SupplierProduct NameCatalog Number (Example)PurityFormulationStorage
Echelon BiosciencesThis compound (NPP)I-0120>95%Tris-ammonium Salt-20°C or below
Sigma-AldrichNeryl pyrophosphate lithium salt12436≥95.0% (TLC)Lithium Salt-20°C
Axon MedchemNeryl pyrophosphate ammonium salt294098%Triammonium SaltDessicate at +4°C
AmsbioThis compound (NPP)AMS.I-0120-1MGNot SpecifiedTris-ammonium Salt-20°C or below
MoBiTecThis compound (NPP)ECH-I-0120-1MGNot SpecifiedTris-ammonium Salt-20°C or below
Fisher ScientificEchelon Biosciences Research Labs this compound 1 mg50-720-385Not SpecifiedTris-ammonium SaltNot Specified

Application Notes:

This compound is primarily used as a substrate to characterize the activity and substrate specificity of terpene synthases (TPSs). These enzymes catalyze the conversion of NPP into a variety of cyclic and acyclic monoterpenes. Understanding the function of these enzymes is critical for metabolic engineering efforts to produce valuable terpenoid compounds.

Recent research has highlighted that some terpene synthases preferentially utilize NPP over its trans-isomer, GPP, challenging the long-held belief that GPP is the universal precursor for monoterpenes.[1] This makes commercially available NPP an essential tool for accurately characterizing these enzymes.

Key applications include:

  • Enzyme Kinetics: Determining kinetic parameters such as Km and kcat for monoterpene synthases.

  • Product Profiling: Identifying the specific monoterpene products generated by a given terpene synthase from NPP.

  • Inhibitor Screening: Screening for inhibitors of terpene synthases, which may have applications as herbicides or pharmaceuticals.

  • Metabolic Engineering: Providing a substrate for in vitro and in vivo studies aimed at engineering novel terpenoid production pathways.

Signaling Pathways and Experimental Workflows

The biosynthesis of monoterpenes from this compound is a key branch of the larger isoprenoid biosynthetic pathway. The following diagrams illustrate the general pathway and a typical experimental workflow for characterizing a terpene synthase.

Caption: Biosynthesis of monoterpenes from this compound.

TPS_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Enzyme Recombinant Terpene Synthase Expression & Purification Reaction Combine Enzyme, Substrate, and Buffer in Reaction Vial Enzyme->Reaction Substrate Prepare this compound Stock Solution Substrate->Reaction Buffer Prepare Assay Buffer Buffer->Reaction Incubation Incubate at Optimal Temperature and Time Reaction->Incubation Extraction Extract Volatile Products (e.g., with Hexane (B92381) or SPME) Incubation->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Identify and Quantify Monoterpene Products GCMS->Data

Caption: Experimental workflow for terpene synthase characterization.

Experimental Protocols

The following protocols are adapted from published research and provide a starting point for the characterization of monoterpene synthases using this compound.

Protocol 1: In Vitro Terpene Synthase Assay with GC-MS Analysis

This protocol is a general method for determining the product profile of a terpene synthase with this compound as a substrate.

Materials:

  • Purified recombinant terpene synthase

  • This compound (NPP) stock solution (e.g., 1 mM in assay buffer)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 10 mM MgCl2, 5 mM DTT, 10% (v/v) glycerol

  • Hexane (GC grade) with a suitable internal standard (e.g., 1-dodecene (B91753) or isobutylbenzene (B155976) at 10 ng/µL)

  • 2 M HCl

  • Glass vials with PTFE-lined screw caps

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a 2 mL glass vial, prepare the following reaction mixture on ice:

    • Assay Buffer: to a final volume of 500 µL

    • Purified terpene synthase: 1-5 µg

    • This compound: to a final concentration of 50 µM

  • Initiate Reaction: Start the reaction by adding the this compound substrate.

  • Incubation: Overlay the reaction mixture with 500 µL of hexane (containing the internal standard). Cap the vial tightly and incubate at 30°C for 1-2 hours with gentle shaking.

  • Reaction Quenching: Stop the reaction by adding 50 µL of 2 M HCl.

  • Extraction: Vortex the vial vigorously for 30 seconds to extract the terpene products into the hexane layer.

  • Sample Preparation for GC-MS: Centrifuge the vial briefly to separate the phases. Carefully transfer the upper hexane layer to a new GC vial.

  • GC-MS Analysis: Analyze 1 µL of the hexane extract by GC-MS.

    • Example GC Conditions:

      • Injector: Splitless mode, 220°C

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

      • Oven Program: 40°C for 2 min, then ramp to 240°C at 10°C/min, hold for 2 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions:

      • Ionization: Electron Impact (EI) at 70 eV

      • Mass Range: m/z 40-350

  • Data Analysis: Identify the terpene products by comparing their mass spectra and retention times to those of authentic standards and/or the NIST mass spectral library. Quantify the products based on the peak area relative to the internal standard.

Protocol 2: Non-Radioactive Isoprenyl Diphosphate Synthase Assay by LC-MS/MS

This protocol, adapted from Nagel et al. (2012), allows for the direct detection of prenyl diphosphate products, including this compound, without the need for dephosphorylation.[2] It is particularly useful for studying this compound synthases (NDPS).

Materials:

  • Crude plant protein extract or purified enzyme

  • Isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 20 mM KCl, 5% (v/v) glycerol

  • Quenching Solution: Acetonitrile/Methanol (1:1, v/v)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • Assay Buffer: to a final volume of 50 µL

    • Protein extract: 10-50 µg

    • IPP: to a final concentration of 50 µM

    • DMAPP: to a final concentration of 50 µM

  • Initiate Reaction: Start the reaction by adding the substrates (IPP and DMAPP).

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Reaction Quenching: Stop the reaction by adding 100 µL of cold Quenching Solution.

  • Sample Preparation: Vortex and centrifuge at high speed for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an LC vial.

  • LC-MS/MS Analysis:

    • LC Conditions (Example):

      • Column: C18 reversed-phase column (e.g., Zorbax Extend-C18)

      • Mobile Phase A: 10 mM tributylamine (B1682462) and 15 mM acetic acid in water

      • Mobile Phase B: Methanol

      • Gradient: A suitable gradient from high aqueous to high organic mobile phase.

    • MS/MS Conditions:

      • Ionization: Electrospray Ionization (ESI) in negative mode.

      • Detection: Multiple Reaction Monitoring (MRM) for the specific parent-to-fragment ion transitions of this compound and other expected prenyl diphosphates. For NPP (and GPP), the transition is typically m/z 313 -> 79.

  • Data Analysis: Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with authentic NPP.

These protocols provide a foundation for researchers to investigate the fascinating world of terpene biosynthesis. For specific applications, optimization of reaction conditions and analytical methods may be necessary. Always refer to the original publications for more detailed methodological information.

References

Application Notes and Protocols for Utilizing Neryl Diphosphate in Terpene Synthase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenoids, a vast and structurally diverse class of natural products, are synthesized by terpene synthases (TPSs) from acyclic prenyl diphosphate (B83284) precursors. While geranyl diphosphate (GPP) is traditionally considered the canonical C10 substrate for monoterpene synthases, its cis-isomer, neryl diphosphate (NPP), plays a crucial role as a substrate for a distinct subset of these enzymes and can significantly influence the product profile of others.[1][2] Some monoterpene synthases, particularly in certain plant species like tomato, preferentially or exclusively utilize NPP.[2] Understanding the interaction of terpene synthases with NPP is therefore critical for elucidating biosynthetic pathways, enzyme mechanisms, and for the metabolic engineering of novel, high-value monoterpenoids.

These application notes provide detailed protocols for the use of this compound as a substrate in in vitro terpene synthase assays, including enzyme assays, product extraction, and analysis by gas chromatography-mass spectrometry (GC-MS).

Data Presentation: Kinetic Parameters and Product Profiles

The choice of substrate between GPP and its isomer NPP can significantly impact the kinetic efficiency and the array of products generated by a monoterpene synthase.[1][3] While many monoterpene synthases can utilize GPP after an initial isomerization step, NPP can directly enter the cyclization cascade, often leading to a different distribution of cyclic and acyclic products.[4]

Table 1: Comparative Kinetic Parameters of Terpene Synthases with GPP and NPP
EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
PamTps1 (linalool/nerolidol synthase)Plectranthus amboinicusGPP16.72 ± 1.320.169.57 x 103[5]
CsTPS1 ((-)-limonene synthase)Cannabis sativaGPP6.250.091.44 x 104[6]
SfCinS (1,8-cineole synthase) Variant F571VSalvia fruticosaNPP--700% of GPP efficiency[7]
ClLimS (limonene synthase)Citrus limonGPP--Higher with GPP[8]
PtPinS (pinene synthase)Pinus taedaGPP--Higher with GPP[8]

Note: Comprehensive kinetic data for terpene synthases with NPP as the substrate is not as widely available in the literature as for GPP. The table highlights instances where NPP preference or significant activity has been noted.

Table 2: Product Profile Variation with GPP and NPP Substrates
EnzymeOrganismSubstrateMajor ProductsReference
Phellandrene synthase 1 (PHS1)Solanum lycopersicumGPPβ-phellandrene, α-phellandrene[9]
NPPβ-phellandrene, limonene, α-pinene[9]
Linalool Synthase (BcLS)Backhousia citriodoraGPP(-)-Linalool, myrcene (B1677589)[4]
NPPLimonene (55.8%), myrcene (16.2%), α-terpineol (9.4%)[4]
AmGAS (Germacrene A synthase)Achillea millefoliumGPPAcyclic monoterpenes[3]
NPPCyclic monoterpenes[3]

Experimental Protocols

I. Preparation of Reagents and Substrates

1. Assay Buffer:

  • Composition: 25-50 mM HEPES (pH 7.0-8.0), 100 mM KCl, 10 mM MgCl₂, 5-10% (v/v) glycerol, and 1-5 mM DTT.[10]

  • Preparation: Prepare a 10X stock solution of the buffer components without DTT. Store at 4°C. On the day of the assay, dilute the stock to 1X and add fresh DTT.

2. This compound (NPP) Stock Solution:

  • NPP is commercially available or can be synthesized.

  • Preparation: Dissolve NPP in 25 mM NH₄HCO₃ or 50% methanol (B129727) to a stock concentration of 1-10 mM.[10][11]

  • Storage: Store in small aliquots at -80°C to minimize freeze-thaw cycles. NPP is stable for at least 10 days at room temperature in aqueous 25 mM NH₄HCO₃.[11]

3. Purified Terpene Synthase:

  • The terpene synthase should be expressed and purified using standard molecular biology techniques. The purity should be assessed by SDS-PAGE.

4. Quenching Solution:

  • Composition: Saturated NaCl solution or 3 N HCl.[12]

5. Extraction Solvent:

  • Composition: n-Hexane or a mixture of n-heptane/n-hexane, often containing an internal standard (e.g., isobutylbenzene, borneol) for quantification.[13]

II. Terpene Synthase Assay Protocol

This protocol is a general guideline and may require optimization for specific enzymes.

  • Reaction Setup: In a 2 mL glass GC vial, combine the following on ice:

    • Assay Buffer (1X) to a final volume of 500 µL.

    • Purified terpene synthase (1-5 µg).

  • Pre-incubation: Briefly vortex the mixture and pre-incubate at the desired reaction temperature (typically 30-37°C) for 2-5 minutes.

  • Initiation: Start the reaction by adding NPP to a final concentration of 10-50 µM.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 30 minutes to 2 hours. The incubation time should be within the linear range of the enzyme's activity.

  • Reaction Quenching: Stop the reaction by adding 50 µL of saturated NaCl or 10 µL of 3 N HCl.[12]

  • Product Extraction:

    • Add 500 µL of the extraction solvent (e.g., n-hexane with internal standard) to the vial.

    • Vortex vigorously for 30-60 seconds to extract the terpene products into the organic phase.

    • Centrifuge at a low speed (e.g., 1,000 x g) for 5 minutes to separate the phases.

  • Sample Preparation for GC-MS:

    • Carefully transfer the upper organic layer to a new GC vial with a microinsert.

    • The sample is now ready for GC-MS analysis.

III. GC-MS Analysis of Monoterpene Products
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of volatile terpene products.

  • GC Column: A non-polar or semi-polar capillary column (e.g., HP-5ms, DB-5) is typically used.

  • GC Oven Program: An example temperature program is as follows:

    • Initial temperature: 40-50°C, hold for 2-3 minutes.

    • Ramp: Increase at a rate of 5-15°C/min to 200-250°C.

    • Hold: Maintain the final temperature for 2-5 minutes.[14]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[14]

  • Injection: 1-2 µL of the sample is injected in splitless mode.

  • MS Parameters:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Identification: Identify the terpene products by comparing their retention times and mass spectra with those of authentic standards and reference libraries (e.g., NIST).[10][14]

    • Quantification: Quantify the products by integrating the peak areas and comparing them to the peak area of the internal standard.

Visualizations

Terpene_Synthase_Assay_Workflow Reagent_Prep Reagent Preparation (Buffer, NPP, Enzyme) Assay_Setup Assay Setup (Enzyme + Buffer) Reagent_Prep->Assay_Setup Reaction Reaction Initiation (Add NPP) Assay_Setup->Reaction Incubation Incubation (30°C, 1h) Reaction->Incubation Quenching Reaction Quenching (Add Saturated NaCl) Incubation->Quenching Extraction Product Extraction (Hexane) Quenching->Extraction Analysis GC-MS Analysis Extraction->Analysis Data_Processing Data Processing (Identification & Quantification) Analysis->Data_Processing

Caption: Experimental workflow for a typical terpene synthase assay using NPP.

Enzymatic_Reaction_Mechanism cluster_0 Enzyme Active Site NPP This compound (NPP) Neryl_Cation Neryl Cation NPP->Neryl_Cation -OPP Enzyme Terpene Synthase Cyclization Cyclization/ Rearrangement Neryl_Cation->Cyclization Products Monoterpene Products (e.g., Limonene, Phellandrene) Cyclization->Products -H+

Caption: General enzymatic reaction mechanism of a monoterpene synthase with NPP.

References

Application Note: Direct Detection of Neryl Diphosphate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl diphosphate (B83284) (NPP) is a key intermediate in the biosynthesis of a diverse range of monoterpenes, which are crucial components of essential oils and have significant applications in the pharmaceutical, fragrance, and food industries.[1][2] As the cis-isomer of geranyl diphosphate (GPP), NPP serves as a direct precursor for the formation of various cyclic and acyclic monoterpenoids.[1] The accurate and sensitive quantification of NPP in biological matrices is essential for understanding the regulation of terpene biosynthesis and for metabolic engineering efforts aimed at enhancing the production of valuable monoterpenes. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the direct detection and quantification of NPP without the need for derivatization or dephosphorylation.

Signaling Pathway: Neryl Diphosphate Biosynthesis

This compound is synthesized in the plastids of plant cells via the methylerythritol phosphate (B84403) (MEP) pathway. The final step in the formation of NPP involves the condensation of one molecule of isopentenyl diphosphate (IPP) with one molecule of dimethylallyl diphosphate (DMAPP), catalyzed by a specific class of enzymes known as cis-prenyltransferases, or more specifically, this compound synthases (NDPS).[1] This is distinct from the synthesis of its trans-isomer, geranyl diphosphate (GPP), which is catalyzed by GPP synthase.

NPP_Biosynthesis IPP Isopentenyl Diphosphate (IPP) NDPS This compound Synthase (NDPS) IPP->NDPS DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->NDPS NPP This compound (NPP) NDPS->NPP + H⁺ Monoterpenes Monoterpenes NPP->Monoterpenes + Monoterpene Synthases

Caption: Biosynthesis of this compound and its role as a precursor to monoterpenes.

Experimental Workflow

The analytical workflow for the direct detection of this compound involves several key steps, beginning with sample extraction from the biological matrix, followed by chromatographic separation of NPP from its isomers and other matrix components, and finally, detection and quantification by tandem mass spectrometry.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plant Tissue Extract) Extraction 2. Extraction with Isopropanol-containing Buffer Sample->Extraction Centrifugation 3. Centrifugation to Remove Debris Extraction->Centrifugation Supernatant 4. Collection of Supernatant Centrifugation->Supernatant LC_Separation 5. Reversed-Phase LC Separation Supernatant->LC_Separation MS_Detection 6. ESI-MS/MS Detection (Negative Ion Mode, MRM) LC_Separation->MS_Detection Integration 7. Peak Integration MS_Detection->Integration Quantification 8. Quantification against Calibration Curve Integration->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Experimental Protocols

This protocol is adapted from the method described by Nagel et al. (2012) for the direct analysis of isoprenyl diphosphates from plant extracts.[3]

Sample Preparation (from Plant Tissue)
  • Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead mill.

  • Extraction: To the powdered tissue, add 1 mL of ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% (v/v) glycerol, 5 mM MgCl₂, and 1 mM DTT). For isoprenyl diphosphate extraction, an isopropanol-containing buffer can also be effective.[4]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new microcentrifuge tube for LC-MS/MS analysis. For cleaner samples, an optional solid-phase extraction (SPE) step can be incorporated.

Liquid Chromatography

The chromatographic separation of NPP from its structural isomer GPP is critical for accurate quantification.

  • Column: A reversed-phase C18 column is suitable for the separation of these polar compounds. For example, a Phenomenex Luna C18(2) column (150 mm × 2 mm, 5 µm) or similar.

  • Mobile Phase A: 10 mM tributylamine (B1682462) and 15 mM acetic acid in water.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.2 mL/min.

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: Linear gradient from 5% to 95% B

    • 15-20 min: 95% B

    • 20-21 min: Linear gradient from 95% to 5% B

    • 21-30 min: 5% B (re-equilibration)

  • Injection Volume: 10 µL.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion for NPP in negative mode is the deprotonated molecule [M-H]⁻ at m/z 313.2. The product ions are typically generated from the fragmentation of the diphosphate group. Common product ions for diphosphates include the phosphate ([PO₃]⁻, m/z 79) and the pyrophosphate ([H₂P₂O₇]⁻, m/z 159) fragments. The optimal MRM transitions and collision energies should be determined empirically by infusing a pure standard of NPP.

    • Proposed MRM Transitions for Method Development:

      • Quantifier: 313.2 -> 79.0

      • Qualifier: 313.2 -> 159.0

Quantitative Data

Specific quantitative performance data for a dedicated this compound method is not widely published. However, the performance of the method for its structural isomer, geranyl diphosphate (GPP), provides a strong indication of the expected sensitivity and linearity. The following table summarizes typical quantitative data for GPP analysis, which is expected to be comparable for NPP under optimized conditions.

ParameterValue (for Geranyl Diphosphate)
Linear Range 2 - 270 pmol per injection
Limit of Detection (LOD) 0.9 pmol
Limit of Quantitation (LOQ) 2.0 pmol
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Data adapted from Nagel et al. (2012) for GPP.[5]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and direct approach for the quantification of this compound in biological samples. This method is invaluable for researchers in plant biochemistry, metabolic engineering, and drug development who require accurate measurement of this key isoprenoid intermediate. The detailed protocol and suggested parameters offer a solid foundation for the implementation of this analytical technique in the laboratory.

References

Application Notes and Protocols for Non-Radioactive Isoprenyl Diphosphate Synthase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenyl diphosphate (B83284) synthases (IDSs) are a crucial class of enzymes that catalyze the chain elongation of isoprenoid precursors, forming a variety of essential molecules such as cholesterol, steroid hormones, and dolichols. Traditionally, the activity of these enzymes has been monitored using radioactive assays, which, while sensitive, pose safety risks and generate hazardous waste. This document provides detailed protocols for several non-radioactive methods to assay IDS activity, offering safer and more accessible alternatives for academic and industrial research, including high-throughput screening for drug discovery.

The following sections detail various assay principles, including a simple thin-layer chromatography (TLC)-based method, a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, and continuous assays based on fluorescence and colorimetry. Each protocol is accompanied by a summary of relevant quantitative data and a visual representation of the workflow or pathway.

Thin-Layer Chromatography (TLC)-Based Assay

This method offers a simple, inexpensive, and non-radioactive way to determine the product profile of short-chain isoprenyl diphosphate synthases.[1][2] The assay involves the enzymatic synthesis of isoprenyl diphosphates, their subsequent dephosphorylation to the corresponding alcohols, separation by TLC, and visualization with iodine vapor.[1][2]

Signaling Pathway

Isoprenyl diphosphate synthases catalyze the sequential condensation of isopentenyl diphosphate (IPP) with an allylic diphosphate substrate, such as dimethylallyl diphosphate (DMAPP), geranyl diphosphate (GPP), or farnesyl diphosphate (FPP).[1][3] This reaction extends the carbon chain by five carbons at each step.

cluster_0 Isoprenoid Biosynthesis Pathway cluster_enzyme IPP Isopentenyl Diphosphate (IPP, C5) GPP Geranyl Diphosphate (GPP, C10) IPP->GPP + DMAPP DMAPP Dimethylallyl Diphosphate (DMAPP, C5) DMAPP->GPP FPP Farnesyl Diphosphate (FPP, C15) GPP->FPP + IPP GGPP Geranylgeranyl Diphosphate (GGPP, C20) FPP->GGPP + IPP IDS Isoprenyl Diphosphate Synthase (IDS)

Caption: Isoprenoid biosynthesis pathway catalyzed by IDSs.

Experimental Workflow

The overall workflow involves the enzymatic reaction, followed by product dephosphorylation, extraction, separation, and visualization.

cluster_workflow TLC-Based Assay Workflow A 1. IDS Enzymatic Reaction (IPP + Allylic Substrate) B 2. Dephosphorylation (e.g., with Apyrase) A->B C 3. Extraction of Prenyl Alcohols B->C D 4. Thin-Layer Chromatography (TLC) C->D E 5. Visualization with Iodine Vapor D->E F 6. Quantification (Optional) E->F

Caption: Workflow for the TLC-based IDS assay.

Detailed Experimental Protocol

Materials:

  • Purified isoprenyl diphosphate synthase

  • Isopentenyl diphosphate (IPP)

  • Dimethylallyl diphosphate (DMAPP), Geranyl diphosphate (GPP), or Farnesyl diphosphate (FPP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT

  • Apyrase or other suitable phosphatase

  • Ethyl acetate (B1210297)

  • TLC plates (e.g., Silica Gel 60)

  • Mobile Phase: Toluene:Ethyl acetate (e.g., 95:5 v/v)

  • Iodine crystals

Procedure:

  • Enzymatic Reaction:

    • Set up the reaction in a microcentrifuge tube with a final volume of 200 µL.

    • Add equimolar concentrations of IPP and the allylic substrate (e.g., 10 µM to 80 µM).[1]

    • Add the purified IDS enzyme.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1-2 hours).

  • Dephosphorylation:

    • Stop the reaction and dephosphorylate the products by adding a phosphatase like apyrase.

    • Incubate as required for the phosphatase to complete the reaction.

  • Extraction:

    • Extract the resulting prenyl alcohols by adding an equal volume of ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the upper organic phase.

  • TLC Separation:

    • Spot the extracted sample onto a TLC plate.

    • Develop the TLC plate in a chamber pre-saturated with the mobile phase.

    • Allow the solvent front to travel near the top of the plate.

  • Visualization and Quantification:

    • Air dry the TLC plate.

    • Place the plate in a sealed container with a few iodine crystals until brown spots appear.

    • The spots corresponding to the prenyl alcohols can be quantified by densitometry. The detection limit is typically around >40 µM of substrates.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay

This highly sensitive and specific method allows for the direct detection and quantification of isoprenyl diphosphate products without the need for dephosphorylation or radioactive labels.[4][5] It is particularly useful for analyzing complex mixtures and can distinguish between isomers.[4][5]

Experimental Workflow

cluster_workflow LC-MS/MS Assay Workflow A 1. IDS Enzymatic Reaction in Crude Extract or with Purified Enzyme B 2. Reaction Quenching (e.g., with Acetonitrile) A->B C 3. Centrifugation to Remove Precipitate B->C D 4. Liquid Chromatography Separation C->D E 5. Tandem Mass Spectrometry Detection D->E F 6. Data Analysis and Quantification E->F

Caption: Workflow for the LC-MS/MS-based IDS assay.

Detailed Experimental Protocol

Materials:

  • Crude plant extract or purified IDS

  • IPP and allylic substrates (DMAPP, GPP, FPP)

  • Assay Buffer

  • Quenching Solution (e.g., Acetonitrile)

  • LC-MS/MS system

Procedure:

  • Enzymatic Reaction:

    • Perform the enzymatic reaction as described for the TLC-based assay, but it can also be adapted for crude protein extracts.[4]

  • Sample Preparation:

    • Stop the reaction by adding a quenching solution.

    • Centrifuge to pellet any precipitated protein.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the isoprenyl diphosphates using a suitable chromatography column and gradient.

    • Detect and quantify the products using tandem mass spectrometry, often in multiple reaction monitoring (MRM) mode.

Quantitative Data
ProductLimit of Detection (LOD)Linear Range
GPP0.9 pmol2 - 270 pmol
(E,E)-FPP1.1 pmol2 - 230 pmol
(E,E,E)-GGPP1.9 pmol4 - 100 pmol
Data obtained from assays using crude plant extracts.[4]

Coupled Continuous Fluorescence Assay for FPP Synthase

This assay provides a real-time measurement of farnesyl diphosphate synthase (FPPS) activity by coupling the production of FPP to a subsequent fluorescent reaction.[6] The FPP produced is utilized by protein farnesyltransferase (PFTase) to attach the farnesyl group to a dansylated peptide, resulting in an increase in fluorescence.[6]

Coupled Reaction Pathway

cluster_pathway Coupled Fluorescence Assay Pathway cluster_reaction1 Reaction 1: FPPS cluster_reaction2 Reaction 2: PFTase IPP_DMAPP IPP + DMAPP GPP GPP IPP_DMAPP->GPP IPP_GPP IPP + GPP FPP FPP IPP_GPP->FPP Farnesylated_Peptide Farnesylated Dansyl-Peptide (High Fluorescence) FPP->Farnesylated_Peptide + Dansyl-Peptide PFTase PFTase FPPS FPPS Dansyl_Peptide Dansyl-Peptide (Low Fluorescence) Dansyl_Peptide->Farnesylated_Peptide

Caption: Coupled enzymatic reactions for the fluorescence assay.

Detailed Experimental Protocol

Materials:

  • Purified FPPS

  • Purified Protein Farnesyltransferase (PFTase)

  • IPP and DMAPP

  • N-dansyl-GCVIA peptide

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT, 0.04% n-dodecyl β-D-maltoside

  • 96-well microplate and plate reader

Procedure:

  • Prepare Reagents:

    • Pre-incubate the N-dansyl-GCVIA peptide with DTT for one hour to ensure it is reduced.[6]

  • Assay Setup:

    • In a 96-well plate, prepare the assay solution with final concentrations of 2 µM Dansyl-CVIA, 50 µM IPP, and 50 µM DMAPP in the assay buffer.[6]

  • Enzyme Addition and Measurement:

    • Add FPPS (e.g., 5 µM) and PFTase (e.g., 120 nM) to initiate the reaction.[6]

    • Immediately begin monitoring the increase in fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 505 nm.[6]

    • The rate of fluorescence increase is directly proportional to the rate of FPP production by FPPS.

Quantitative Data

This assay can be used to determine inhibitor potency, as demonstrated with known FPPS inhibitors:

InhibitorIC₅₀ (µM)
Alendronate0.9 ± 0.2
Risedronate0.04 ± 0.01
Zoledronate0.03 ± 0.01
IC₅₀ values determined using the coupled fluorescence assay.[6]

Colorimetric Assay for Pyrophosphate Detection

This method quantifies the pyrophosphate (PPi) released during the IDS reaction. The PPi can be detected directly or after enzymatic hydrolysis to inorganic phosphate (B84403) (Pi). The subsequent reaction with a molybdate (B1676688) reagent produces a colored complex that can be measured spectrophotometrically.

Experimental Workflow

cluster_workflow Colorimetric Assay Workflow A 1. IDS Enzymatic Reaction (Releases PPi) B 2. Optional: Hydrolysis of PPi to Pi (with Inorganic Pyrophosphatase) A->B C 3. Reaction with Molybdate Reagent B->C D 4. Reduction to form Molybdenum Blue C->D E 5. Spectrophotometric Measurement (e.g., at 830 nm for Pi-molybdate) D->E F 6. Quantification using a Standard Curve E->F

Caption: Workflow for the colorimetric PPi/Pi detection assay.

Detailed Experimental Protocol

Materials:

  • Purified IDS

  • IPP and allylic substrates

  • Assay Buffer

  • Inorganic pyrophosphatase (optional)

  • Molybdate reagent

  • Reducing agent (e.g., bisulfite salts and 2-mercaptoethanol)[7]

  • 96-well plate and spectrophotometer

Procedure:

  • Enzymatic Reaction:

    • Perform the IDS reaction in a 96-well plate.[8]

  • Phosphate Detection:

    • If detecting Pi, add inorganic pyrophosphatase to convert the released PPi to Pi.

    • Add the molybdate reagent, which forms a complex with either PPi or Pi.

    • Add the reducing agent to develop the colored molybdenum blue complex.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 580 nm for the PPi-molybdate complex or 830 nm for the Pi-molybdate complex).[7]

    • Quantify the amount of PPi or Pi produced by comparing the absorbance to a standard curve.

Quantitative Data

This method can be used to determine kinetic parameters for the enzyme:

EnzymeSubstrateKₘ (µM)Vₘₐₓ (units/mg)
FPPSIPP5.1 ± 0.812 ± 1
Kinetic parameters for FPPS determined using the Pi-molybdate colorimetric assay.[7]

Conclusion

The non-radioactive assays presented here provide a range of options for studying isoprenyl diphosphate synthases, each with its own advantages in terms of simplicity, sensitivity, and throughput. The choice of assay will depend on the specific research question, available equipment, and the nature of the enzyme being studied. These methods are valuable tools for the functional characterization of IDSs and for the discovery and development of novel inhibitors targeting the isoprenoid biosynthesis pathway.

References

Application Notes and Protocols for Heterologous Expression of Neryl Diphosphate Synthase in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful heterologous expression of neryl diphosphate (B83284) synthase (NDPS) in Escherichia coli. The protocols outlined below cover the essential steps from gene synthesis and vector construction to protein expression, purification, and functional analysis, enabling the production of neryl diphosphate (NPP) and its derivatives for research and drug development purposes.

Introduction

This compound (NPP) is a key precursor in the biosynthesis of a diverse range of monoterpenes, many of which possess significant therapeutic and commercial value. The heterologous expression of this compound synthase (NDPS), the enzyme responsible for NPP synthesis from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), in E. coli offers a scalable and cost-effective platform for producing these valuable compounds. This document details the metabolic engineering strategies and experimental protocols to achieve efficient NDPS expression and subsequent production of NPP-derived molecules.

Metabolic Engineering Strategies

The efficient production of NPP in E. coli often requires metabolic engineering to enhance the supply of its precursors, IPP and DMAPP. The native methylerythritol phosphate (B84403) (MEP) pathway in E. coli is tightly regulated. Therefore, the introduction of the heterologous mevalonate (B85504) (MVA) pathway is a common and effective strategy to increase the precursor pool.

Key Engineering Steps:
  • Overexpression of the MVA pathway: Co-expression of genes from the MVA pathway, such as tHMG1, IDI1, MVD1, ERG8, ERG12, and ERG13, can significantly boost the supply of IPP and DMAPP.[1][2]

  • Codon Optimization: The coding sequence of the NDPS gene, often of plant or fungal origin, should be optimized for expression in E. coli to prevent issues arising from codon bias.[3][4][5]

  • Co-expression with a downstream synthase: To produce a specific monoterpene, the NDPS can be co-expressed with a relevant terpene synthase, such as nerol (B1678202) synthase (NES) or limonene (B3431351) synthase (LS), which utilizes NPP as a substrate.[1][6]

Data Presentation

The following tables summarize quantitative data from studies on the production of NPP-derived compounds in engineered E. coli.

Table 1: Production of Nerol in Engineered E. coli

StrainKey Genetic ModificationsNerol Titer (mg/L)Fold IncreaseReference
LZ001Co-expression of truncated NDPS1 (tNDPS1) and nerol synthase (GmNES)0.053 ± 0.015-[1][2]
LZ005Co-expression of tNDPS1, GmNES, and MVA pathway genes (IDI1, MVD1, ERG8, ERG12, tHMG1, ERG13, ERG10)1.564 ± 0.10229.51[1][2]

Table 2: Production of Neryl Acetate in Engineered E. coli

StrainKey Genetic ModificationsNeryl Acetate Titer (mg/L)Fold IncreaseReference
LZ006Co-expression of tNDPS1, GmNES, and alcohol acetyltransferase (ATF1)0.250 ± 0.014-[7]
LZ007Overexpression of tHMG1 in LZ006 background8.064 ± 0.72432.2[7]
LZ007 (with pyruvate)Supplementation with 2 g/L pyruvate11.712 ± 0.65346.8[7]

Table 3: Production of (R)-(+)-Perillyl Alcohol in Engineered E. coli

StrainKey Genetic Modifications(R)-(+)-Perillyl Alcohol Titer (mg/L)Fold IncreaseReference
S02Initial strainLow (not specified)-[8]
Engineered StrainEngineering of NPP-supply pathway-4[8]
Engineered StrainCombined engineering of CymA expression and NADPH regeneration-15.4[8]
S11 (fed-batch)Optimized strain with fed-batch fermentation453-[8]

Experimental Protocols

Protocol 1: Gene Synthesis and Vector Construction
  • Codon Optimization and Gene Synthesis:

    • Obtain the amino acid sequence of the desired NDPS.

    • Perform codon optimization of the gene sequence for expression in E. coli using commercially available services or web-based tools. This typically involves adjusting the GC content and avoiding rare codons.[4][9]

    • Synthesize the codon-optimized NDPS gene.

  • Vector Selection:

    • Choose a suitable E. coli expression vector, such as the pET series (e.g., pET-28a) or pACYCDuet-1, which allows for strong, inducible expression and often includes an N-terminal His-tag for purification.[10][11]

  • Cloning:

    • Amplify the synthesized NDPS gene using PCR with primers that incorporate appropriate restriction sites.[11]

    • Digest both the PCR product and the expression vector with the corresponding restriction enzymes.

    • Ligate the digested NDPS gene into the linearized vector.

    • Transform the ligation product into a competent E. coli cloning strain (e.g., DH5α).

    • Select positive clones via antibiotic resistance and confirm the correct insertion by colony PCR and DNA sequencing.[11]

Protocol 2: Heterologous Expression of NDPS in E. coli**
  • Transformation into Expression Host:

    • Transform the confirmed expression plasmid into a suitable E. coli expression strain, such as BL21(DE3).[11][12]

  • Culture Conditions:

    • Inoculate a single colony of the transformed E. coli into 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic.

    • Grow the culture overnight at 37°C with shaking (approx. 200-250 rpm).

    • The next day, inoculate a larger volume of Terrific Broth (TB) or LB medium with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.[11]

    • Incubate the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[12]

  • Induction of Protein Expression:

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically.

    • After induction, reduce the incubation temperature to 16-30°C and continue shaking for another 12-24 hours to enhance the yield of soluble protein.[12]

Protocol 3: Purification of Recombinant NDPS
  • Cell Lysis:

    • Harvest the induced cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).[11]

    • Lyse the cells by sonication on ice or using a French press.[11][13]

    • Clarify the lysate by centrifugation at 15,000-20,000 x g for 30 minutes at 4°C to remove cell debris.[11]

  • Affinity Chromatography (for His-tagged proteins):

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged NDPS with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification (Optional):

    • For higher purity, the eluted fractions can be subjected to further purification steps such as anion-exchange chromatography or size-exclusion chromatography.[13][14]

Protocol 4: NDPS Enzyme Activity Assay
  • Reaction Mixture:

    • Prepare a reaction mixture containing assay buffer (e.g., 25 mM HEPES, pH 7.2, 10 mM MgCl2, 1 mM DTT), the substrates IPP and DMAPP (typically in the low micromolar range), and the purified NDPS enzyme.[13][15]

  • Incubation:

    • Initiate the reaction by adding the enzyme and incubate at a suitable temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).[13]

  • Product Analysis:

    • Stop the reaction, for example, by adding acid to hydrolyze the diphosphate moiety.[13]

    • Extract the resulting alcohol (nerol) with an organic solvent like pentane (B18724) or hexane.

    • Analyze the product by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.[12]

Visualizations

Experimental_Workflow cluster_gene_prep Gene Preparation cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Functional Analysis codon_opt Codon Optimization of NDPS Gene gene_syn Gene Synthesis codon_opt->gene_syn cloning Cloning into Expression Vector gene_syn->cloning transformation Transformation into E. coli BL21(DE3) cloning->transformation culture Cell Culture transformation->culture induction IPTG Induction culture->induction lysis Cell Lysis induction->lysis affinity_chromo Ni-NTA Affinity Chromatography lysis->affinity_chromo enzyme_assay Enzyme Activity Assay affinity_chromo->enzyme_assay gc_ms GC-MS Analysis enzyme_assay->gc_ms

Caption: Workflow for NDPS expression and analysis.

Metabolic_Pathway cluster_mva Heterologous Mevalonate (MVA) Pathway cluster_terpene Monoterpene Synthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa tHMG1, ERG13, ERG10 mevalonate Mevalonate hmg_coa->mevalonate mvp Mevalonate-5-P mevalonate->mvp ERG12 mvpp Mevalonate-5-PP mvp->mvpp ERG8 ipp_dmpp IPP / DMAPP mvpp->ipp_dmpp MVD1 npp This compound (NPP) ipp_dmpp->npp NDPS (Expressed) ipp_dmpp->npp monoterpenes Monoterpenes (e.g., Nerol) npp->monoterpenes Terpene Synthase (e.g., NES)

Caption: Engineered pathway for monoterpene production.

References

Purification of Recombinant Neryl Diphosphate Synthase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl diphosphate (B83284) synthase (NDPS) is a key enzyme in the biosynthesis of isoprenoids, catalyzing the formation of neryl diphosphate (NPP), a crucial precursor for a variety of valuable monoterpenes. These monoterpenes have significant applications in the pharmaceutical, fragrance, and biofuel industries. The production of highly pure and active recombinant NDPS is essential for detailed structural and functional studies, inhibitor screening, and metabolic engineering endeavors. This document provides a comprehensive guide to the expression of recombinant NDPS in Escherichia coli and its subsequent purification to high homogeneity.

Data Presentation

The purification of recombinant NDPS, typically expressed with a polyhistidine tag (His-tag), is a multi-step process designed to isolate the protein from host cell contaminants. The efficiency of the purification strategy can be monitored at each stage by quantifying the total protein, total activity, and specific activity. Below is a representative purification table based on typical yields for a related short-chain isoprenyl diphosphate synthase, geranyl diphosphate synthase (GPPS).[1] Values will vary depending on the specific NDPS construct and experimental conditions.

Table 1: Representative Purification of Recombinant this compound Synthase

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract 5002500.51001
Ni-NTA Affinity 252008.08016
Anion Exchange 1018018.07236
Gel Filtration 816020.06440

Note: One unit (U) of NDPS activity can be defined as the amount of enzyme that produces 1 µmol of this compound per minute under standard assay conditions.[1]

Experimental Protocols

Expression of Recombinant NDPS in E. coli

This protocol describes the expression of His-tagged NDPS using the pET vector system in the E. coli BL21(DE3) strain.

1.1. Transformation

  • Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.

  • Add 1-5 µL of the pET expression vector containing the NDPS gene to the cells.

  • Incubate the mixture on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes.

  • Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plate 100 µL of the cell suspension on an LB agar (B569324) plate containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a) and incubate overnight at 37°C.

1.2. Protein Expression

  • Inoculate a single colony from the LB plate into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with vigorous shaking.

  • Inoculate 1 L of LB medium (with antibiotic) with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[1]

  • To enhance protein solubility, reduce the temperature to 18-25°C and continue to grow the culture for 16-20 hours.[1]

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.[1]

Purification of Recombinant NDPS

This protocol outlines a three-step chromatography procedure for purifying His-tagged NDPS.

2.1. Cell Lysis

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).[1]

  • Lyse the cells by sonication on ice. Use short bursts to prevent overheating and sample denaturation.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.[1]

  • Collect the supernatant, which contains the soluble recombinant NDPS.

2.2. Immobilized Metal Affinity Chromatography (IMAC)

  • Equilibrate a Ni-NTA affinity column with 5 column volumes of Lysis Buffer.[1]

  • Load the clarified lysate onto the column.

  • Wash the column with 10-15 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.[1]

  • Elute the His-tagged NDPS with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).[1]

  • Collect fractions and analyze them by SDS-PAGE to identify those containing the purified NDPS.

2.3. Anion Exchange Chromatography

  • Pool the fractions containing NDPS from the IMAC step.

  • Perform a buffer exchange into Anion Exchange Buffer A (20 mM Tris-HCl pH 8.0, 50 mM NaCl) using dialysis or a desalting column.[1]

  • Equilibrate an anion exchange column (e.g., Mono Q) with Anion Exchange Buffer A.

  • Load the dialyzed sample onto the column.

  • Wash the column with Buffer A to remove any unbound protein.

  • Elute the bound NDPS using a linear gradient of NaCl (e.g., 50 mM to 1 M) in the same buffer.

  • Collect fractions and analyze by SDS-PAGE to identify those containing pure NDPS.

2.4. Gel Filtration Chromatography (Size Exclusion)

  • Concentrate the pooled fractions from the anion exchange step using an appropriate ultrafiltration device.

  • Equilibrate a gel filtration column (e.g., Superdex 200) with Gel Filtration Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).[1]

  • Load the concentrated protein sample onto the column.

  • Elute the protein with Gel Filtration Buffer.[1] NDPS will elute at a volume corresponding to its native molecular weight.

  • Collect fractions and analyze by SDS-PAGE. Pool the fractions containing highly pure NDPS.

  • Determine the final protein concentration and store the purified enzyme at -80°C in a storage buffer containing 20% glycerol.[1]

NDPS Activity Assay

This non-radioactive assay protocol is adapted for short-chain isoprenyl diphosphate synthases and utilizes LC-MS/MS for product detection.[2][3]

3.1. Reaction Mixture

  • Prepare a reaction mixture in a final volume of 200 µL containing:

    • 25 mM MOPSO buffer, pH 7.2

    • 10% (v/v) glycerol

    • 10 mM MgCl₂

    • 50 µM Dimethylallyl diphosphate (DMAPP)

    • 50 µM Isopentenyl diphosphate (IPP)

  • Add a known amount of purified NDPS to initiate the reaction.

3.2. Incubation and Termination

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by freezing the sample in liquid nitrogen or by adding a quenching solution like EDTA to chelate the Mg²⁺ ions.

3.3. Product Analysis

  • Analyze the reaction mixture directly by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Separate the product, this compound (NPP), from the substrates using a suitable C18 column.[2]

  • Detect and quantify NPP based on its specific mass-to-charge ratio and fragmentation pattern.

Visualizations

Purification_Workflow cluster_Expression Protein Expression cluster_Purification Protein Purification Transformation Transformation into E. coli BL21(DE3) Culture_Growth Culture Growth (OD600 0.6-0.8) Transformation->Culture_Growth Induction IPTG Induction (0.1-1 mM) Culture_Growth->Induction Incubation Low Temp Incubation (18-25°C, 16-20h) Induction->Incubation Harvest Cell Harvesting (Centrifugation) Incubation->Harvest Cell_Lysis Cell Lysis (Sonication) Harvest->Cell_Lysis Cell Pellet Clarification Clarification (Centrifugation) Cell_Lysis->Clarification IMAC IMAC (Ni-NTA) Clarification->IMAC Anion_Exchange Anion Exchange (Mono Q) IMAC->Anion_Exchange Gel_Filtration Gel Filtration (Superdex 200) Anion_Exchange->Gel_Filtration Pure_Protein Pure NDPS Protein Gel_Filtration->Pure_Protein NDPS_Reaction DMAPP Dimethylallyl Diphosphate (DMAPP) NDPS This compound Synthase (NDPS) DMAPP->NDPS IPP Isopentenyl Diphosphate (IPP) IPP->NDPS NPP This compound (NPP) NDPS->NPP PPi Pyrophosphate (PPi) NDPS->PPi

References

Application Notes and Protocols for the Synthesis and Evaluation of Neryl Diphosphate Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of neryl diphosphate (B83284) (NPP) analogs and their evaluation as inhibitors of enzymes in the terpenoid biosynthesis pathway, such as terpene synthases and prenyltransferases.

Introduction

Neryl diphosphate (NPP), the cis-isomer of geranyl diphosphate (GPP), is a key precursor in the biosynthesis of certain monoterpenes.[1] Analogs of NPP are valuable tools for studying the mechanisms of terpene synthases and other prenyltransferases, and for developing novel inhibitors of these enzymes.[2] Inhibition of the terpenoid biosynthesis pathway is a promising strategy for the development of new therapeutics, including anti-cancer and anti-infective agents.[2][3]

Terpenoid Biosynthesis Pathway

The biosynthesis of terpenes originates from two five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[4][5] These are synthesized through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[6][7][8][9] Head-to-tail condensation of IPP and DMAPP, catalyzed by prenyltransferases, leads to the formation of geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP), the precursors for monoterpenes, sesquiterpenes, and diterpenes, respectively.[4][5][9] this compound synthase (NDPS) catalyzes the formation of the cis-isomer, this compound (NPP).[1]

Terpenoid_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_MEP MEP Pathway cluster_IPP_DMAPP Central Precursors cluster_prenyl_diphosphates Prenyl Diphosphate Synthesis cluster_terpenes Terpene Synthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate MVA_path ... Mevalonate->MVA_path IPP Isopentenyl Diphosphate (IPP) MVA_path->IPP Pyruvate_G3P Pyruvate + G3P DXP DXP Pyruvate_G3P->DXP MEP MEP DXP->MEP MEP_path ... MEP->MEP_path MEP_path->IPP IPP_DMAPP_isomerase Isomerase IPP->IPP_DMAPP_isomerase GPPS GPPS IPP->GPPS NDPS NDPS IPP->NDPS FPPS FPPS IPP->FPPS GGPPS GGPPS IPP->GGPPS DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPPS DMAPP->NDPS IPP_DMAPP_isomerase->DMAPP GPP Geranyl Diphosphate (GPP) GPP->FPPS Mono_TS Mono-TS GPP->Mono_TS NPP This compound (NPP) NPP->Mono_TS FPP Farnesyl Diphosphate (FPP) FPP->GGPPS Sesqui_TS Sesqui-TS FPP->Sesqui_TS GGPP Geranylgeranyl Diphosphate (GGPP) Di_TS Di-TS GGPP->Di_TS GPPS->GPP NDPS->NPP FPPS->FPP GGPPS->GGPP Monoterpenes Monoterpenes Sesquiterpenes Sesquiterpenes Diterpenes Diterpenes Mono_TS->Monoterpenes Sesqui_TS->Sesquiterpenes Di_TS->Diterpenes

Caption: Overview of the terpenoid biosynthesis pathway.

Synthesis of this compound Analogs

The chemical synthesis of this compound analogs typically involves a two-step process: the synthesis of the corresponding nerol (B1678202) analog (alcohol) followed by its phosphorylation to the diphosphate.

Workflow for Synthesis and Purification

Synthesis_Workflow start Starting Materials synthesis Synthesis of Nerol Analog start->synthesis purification1 Purification of Nerol Analog (e.g., Column Chromatography) synthesis->purification1 characterization1 Characterization (NMR, MS) purification1->characterization1 conversion Conversion to Neryl Bromide Analog characterization1->conversion phosphorylation Phosphorylation to This compound Analog conversion->phosphorylation purification2 Purification of NPP Analog (Ion Exchange Chromatography) phosphorylation->purification2 characterization2 Characterization (NMR, MS, Purity Analysis) purification2->characterization2 storage Storage at -20°C or -80°C characterization2->storage

Caption: General workflow for the synthesis and purification of NPP analogs.

Experimental Protocols

Protocol 1: Synthesis of Neryl Bromide Analog from Nerol Analog

This protocol is adapted from a general procedure for the synthesis of allylic bromides.

Materials:

Procedure:

  • Dissolve the nerol analog (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve NBS (1.1 equivalents) in anhydrous DCM.

  • Slowly add the NBS solution to the nerol solution dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, add dimethyl sulfide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude neryl bromide analog.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.

  • Characterize the purified neryl bromide analog by NMR and MS.

Protocol 2: Phosphorylation of Neryl Bromide Analog to this compound Analog

This protocol describes a general method for the phosphorylation of allylic halides.

Materials:

  • Neryl bromide analog

  • Tris(tetrabutylammonium) hydrogen pyrophosphate

  • Anhydrous acetonitrile (B52724)

  • Anhydrous diethyl ether

  • DEAE-Sephadex or similar anion exchange resin

  • Ammonium (B1175870) bicarbonate buffer

Procedure:

  • Dissolve the neryl bromide analog (1 equivalent) in anhydrous acetonitrile under an inert atmosphere.

  • In a separate flask, dissolve tris(tetrabutylammonium) hydrogen pyrophosphate (1.5 equivalents) in anhydrous acetonitrile.

  • Add the neryl bromide solution to the pyrophosphate solution and stir the mixture at room temperature overnight. Monitor the reaction by TLC (using a polar solvent system).

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and purify by ion-exchange chromatography.

  • Purification by Ion-Exchange Chromatography:

    • Prepare a DEAE-Sephadex column and equilibrate it with a low concentration of ammonium bicarbonate buffer (e.g., 50 mM, pH 7.5).

    • Load the crude product onto the column.

    • Wash the column with the equilibration buffer to remove unreacted starting material and other non-polar impurities.

    • Elute the this compound analog using a linear gradient of ammonium bicarbonate buffer (e.g., 50 mM to 1 M).

    • Collect fractions and analyze them for the presence of the desired product using a phosphate (B84403) assay or TLC.

    • Pool the fractions containing the pure product and lyophilize to remove the buffer salts.

  • Characterize the final this compound analog by NMR (¹H, ¹³C, ³¹P) and mass spectrometry.

Inhibitor Studies

This compound analogs can be evaluated as inhibitors of various enzymes in the terpenoid pathway, most notably terpene synthases and prenyltransferases like farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS).

Quantitative Inhibition Data

The inhibitory potency of this compound analogs is often compared to their geranyl counterparts. Generally, the cis (neryl) configuration can lead to different, and sometimes more potent, inhibition than the trans (geranyl) configuration.

Analog TypeTarget EnzymeIC50 / Ki ValueReference
Neryl-derived bisphosphonatesGGPPSPotent inhibitors[2]
Geranyl-derived bisphosphonatesGGPPSGenerally less potent than neryl analogs[2]
3-AzaGPPMonoterpene SynthasesKi > 3 mM (weak inhibitor)[6]
Fluorinated GPP/LPP analogsMonoterpene SynthasesPotent competitive inhibitors[6]
Various bisphosphonatesFPPSIC50 values in the nM to µM range[7]
Digeranyl bisphosphonateGGPPSIC50 ~200 nM[2]

Note: Specific IC50 or Ki values for a wide range of this compound analogs are not always readily available in single publications. The table provides a summary of reported trends and specific examples where available.

Experimental Protocol: Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of this compound analogs against a target enzyme, such as a terpene synthase.

Materials:

  • Purified target enzyme (e.g., terpene synthase, FPPS, GGPPS)

  • Substrate (e.g., [³H]-GPP, IPP, DMAPP)

  • This compound analog inhibitor

  • Assay buffer (specific to the enzyme, typically containing MgCl₂)

  • Quenching solution (e.g., acid or organic solvent)

  • Scintillation cocktail and counter (for radiolabeled assays) or a spectrophotometer/fluorometer for colorimetric/fluorometric assays.

Procedure:

  • Prepare a dilution series of the this compound analog inhibitor.

  • Set up the reaction mixtures: In microcentrifuge tubes or a 96-well plate, combine the assay buffer, a fixed concentration of the target enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for binding.

  • Initiate the reaction: Add the substrate to each reaction mixture to start the enzymatic reaction. The substrate concentration should ideally be close to its Km value.

  • Incubate: Allow the reaction to proceed for a fixed time, ensuring that the reaction is in the linear range.

  • Quench the reaction: Stop the reaction by adding a quenching solution.

  • Product quantification: Quantify the amount of product formed. For radiolabeled substrates, this may involve extraction of the product into an organic solvent followed by scintillation counting. For other assays, this could involve measuring a change in absorbance or fluorescence.

  • Data analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay at multiple substrate and inhibitor concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.

Workflow for Enzyme Inhibition Assay

Inhibition_Assay_Workflow start Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) setup Set up Reaction Mixtures (Enzyme + Inhibitor) start->setup preincubation Pre-incubate setup->preincubation initiate Initiate Reaction (Add Substrate) preincubation->initiate incubate Incubate at Optimal Temperature initiate->incubate quench Quench Reaction incubate->quench quantify Quantify Product Formation quench->quantify analyze Data Analysis (IC50, Ki, Inhibition Mechanism) quantify->analyze end Results analyze->end

Caption: General workflow for an enzyme inhibition assay.

Conclusion

The synthesis and evaluation of this compound analogs provide a powerful approach for probing the active sites of terpene synthases and related enzymes. These studies can elucidate enzyme mechanisms and guide the rational design of potent and selective inhibitors with potential therapeutic applications. The protocols and data presented here serve as a valuable resource for researchers in the fields of chemical biology, enzymology, and drug discovery.

References

Application of Neryl Diphosphate in Metabolic Engineering of Terpenoids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl diphosphate (B83284) (NPP), the cis-isomer of the canonical monoterpene precursor geranyl diphosphate (GPP), represents a significant tool in the metabolic engineering of terpenoids.[1][2] Traditionally, GPP, synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, serves as the primary substrate for monoterpene synthases (TPSs).[3] However, the discovery and characterization of neryl diphosphate synthase (NDPS) and NPP-specific TPSs have opened up new avenues for terpenoid production.[4][5] Engineering organisms with an "orthogonal" NPP-based pathway can divert metabolic flux away from competing native pathways, leading to increased yields and enabling the synthesis of unique monoterpene profiles.[6] This document provides detailed application notes and protocols for leveraging NPP in metabolic engineering strategies.

Key Concepts and Applications

The primary advantage of utilizing NPP in metabolic engineering is the creation of a synthetic, orthogonal pathway for monoterpenoid production that is separate from the organism's native GPP-dependent metabolism.[6] In organisms like Saccharomyces cerevisiae, GPP is an intermediate in the synthesis of essential compounds such as sterols and dolichols.[6] Engineering GPP-based monoterpene production often leads to competition for this precursor pool, limiting yields. By introducing an NPP synthase, a dedicated pool of NPP is generated from the fundamental C5 building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which can then be exclusively converted to desired monoterpenes by co-expressed NPP-specific TPSs.[6]

Applications Include:

  • Increased Monoterpene Titers: By avoiding the metabolic pull of native pathways, NPP-based systems have demonstrated significantly higher production of monoterpenes like limonene (B3431351) and sabinene (B1680474) in engineered yeast.[6]

  • Production of Novel Terpenoids: Some TPSs exhibit different product profiles when utilizing NPP compared to GPP, allowing for the synthesis of a wider variety of monoterpenes.[2][7]

  • Reduced Off-Target Effects: In plants, engineering NPP production can avoid depleting the GPP pool required for essential processes, although high levels of NPP can have inhibitory effects on other enzymes like geranylgeranyl diphosphate synthase.[2]

Data Presentation

Table 1: Monoterpene Production in Engineered Saccharomyces cerevisiae Utilizing an Orthogonal NPP Pathway
ProductKey Genetic ModificationsTiter (mg/L)Host StrainReference
LimoneneErg20p(N127W)-SlNPPS1 fusion, ClLimS(H570Y)130S. cerevisiae[6]
SabineneErg20p(N127W)-SlNPPS1 fusion, SpSabS(H561F)72.7S. cerevisiae[6]
LimonenePeroxisome-targeted MVA pathway, NDPS169.3Yarrowia lipolytica[1]
LimoneneGlucose-responsive promoter for ERG20 inhibition, NPP pathway917.7 (fed-batch)S. cerevisiae[1]
Table 2: Kinetic Parameters of Selected Terpene Synthases with GPP and NPP
EnzymeSubstrateKm (µM)kcat (s⁻¹)Major Product(s)Reference
Cannabis sativa Limonene SynthaseGPP7.81 ± 0.680.0204(-)-Limonene[8]
Solanum lycopersicum PHS1NPP--β-Phellandrene, other monoterpenes[2]
Solanum lycopersicum PHS1GPP--Different monoterpene blend than with NPP[2]

Note: Comprehensive kinetic data for NPP-specific synthases is still an active area of research. "-" indicates data not specified in the cited literature.

Signaling Pathways and Experimental Workflows

Metabolic Pathways

The following diagram illustrates the engineered orthogonal NPP pathway for monoterpene synthesis in yeast, contrasted with the native GPP-dependent pathway.

Terpenoid_Pathways cluster_0 Central Metabolism cluster_1 Native GPP Pathway cluster_2 Orthogonal NPP Pathway IPP_DMAPP IPP / DMAPP Erg20p_GPP Erg20p (native) IPP_DMAPP->Erg20p_GPP Condensation NDPS1 NDPS1 (engineered) IPP_DMAPP->NDPS1 Condensation GPP GPP Erg20p_GPP->GPP Erg20p_FPP Erg20p (native) GPP->Erg20p_FPP Condensation with IPP GPP_TPS GPP-specific TPS (engineered) GPP->GPP_TPS Competition FPP FPP Erg20p_FPP->FPP Essential_Metabolites Sterols, Dolichols, etc. FPP->Essential_Metabolites Monoterpenes_GPP Monoterpenes GPP_TPS->Monoterpenes_GPP NPP NPP NDPS1->NPP NPP_TPS NPP-specific TPS (engineered) NPP->NPP_TPS Nerol (B1678202) Nerol (byproduct) NPP->Nerol Hydrolysis Monoterpenes_NPP Monoterpenes NPP_TPS->Monoterpenes_NPP

Caption: Orthogonal vs. Native Terpenoid Pathways in Yeast.

Experimental Workflow

This diagram outlines a typical workflow for engineering and analyzing an NPP-based terpenoid production system.

Experimental_Workflow Start Start Gene_Selection Gene Selection (NDPS, TPS) Start->Gene_Selection Vector_Construction Vector Construction (Expression Cassettes) Gene_Selection->Vector_Construction Host_Transformation Host Transformation (e.g., Yeast, E. coli) Vector_Construction->Host_Transformation Cultivation Cultivation & Fermentation Host_Transformation->Cultivation Product_Extraction Product Extraction (e.g., Solvent Overlay) Cultivation->Product_Extraction Analysis GC-MS / HPLC-MS Analysis Product_Extraction->Analysis Optimization Pathway Optimization (e.g., Promoter engineering, precursor supply) Analysis->Optimization Iterative Improvement End End Analysis->End Final Product Optimization->Vector_Construction

Caption: Workflow for NPP-based terpenoid engineering.

Experimental Protocols

Protocol 1: In Vitro Assay for this compound Synthase (NDPS) Activity

This protocol is adapted from methods used for characterizing prenyltransferases.[9]

Objective: To determine the activity of a purified recombinant NDPS enzyme by measuring the formation of NPP from IPP and DMAPP.

Materials:

  • Purified recombinant NDPS enzyme

  • Assay Buffer: 50 mM Bis-Tris Propane (pH 7.5), 10 mM MgCl₂, 10% (v/v) glycerol, 5 mM DTT

  • Substrates: Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP)

  • Stopping Solution: 1 N HCl

  • Extraction Solvent: Ethyl acetate (B1210297)

  • Scintillation cocktail and counter (if using radiolabeled substrate) or GC-MS/LC-MS for product analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:

    • Assay buffer

    • 40 µM DMAPP

    • 40 µM IPP (radiolabeled [¹⁴C]-IPP can be used for quantification by scintillation counting)

    • 0.5 - 2 µg of purified NDPS enzyme

  • Incubation: Incubate the reaction mixture at 30°C for 15-30 minutes.

  • Reaction Termination and Hydrolysis: Stop the reaction by adding an equal volume (50 µL) of 1 N HCl. This also hydrolyzes the diphosphate moiety from the NPP product, yielding nerol. Incubate at 37°C for 30 minutes.

  • Product Extraction: Extract the hydrolyzed products by adding 150 µL of ethyl acetate and vortexing vigorously. Centrifuge to separate the phases.

  • Analysis:

    • Radiometric: Transfer 100 µL of the ethyl acetate (organic) phase to a scintillation vial, add scintillation cocktail, and quantify the incorporated radioactivity using a scintillation counter.

    • GC-MS: Analyze the ethyl acetate phase directly by GC-MS to identify and quantify nerol. A nerol standard should be used for comparison and quantification.

Protocol 2: In Vitro Assay for NPP-Utilizing Terpene Synthase (TPS)

This protocol is a general method for assaying TPS activity with NPP as a substrate.

Objective: To determine the product profile of a purified recombinant TPS enzyme when supplied with NPP.

Materials:

  • Purified recombinant TPS enzyme

  • Assay Buffer: 50 mM Bis-Tris Propane (pH 7.5), 10 mM MgCl₂, 10% (v/v) glycerol, 5 mM DTT

  • Substrate: this compound (NPP), typically at 50 µM

  • Extraction Solvent: Hexane (B92381) or ethyl acetate

  • Internal Standard (e.g., isobutylbenzene (B155976) or other non-terpene hydrocarbon)

  • GC-MS for product analysis

Procedure:

  • Reaction Setup: In a 2 mL glass vial, add 1 mL of Assay Buffer.

  • Enzyme Addition: Add 2-50 µg of purified recombinant TPS enzyme to the buffer.

  • Substrate Addition: Initiate the reaction by adding NPP to a final concentration of 50 µM.

  • Incubation: Immediately cap the vial and incubate at 30°C for 1 hour with gentle shaking.

  • Product Extraction:

    • Volatiles (SPME): For volatile monoterpenes, use Solid Phase Microextraction (SPME). Place the vial in a heating block at 42°C for 15 minutes to allow volatiles to accumulate in the headspace, then expose the SPME fiber to the headspace.[9]

    • Solvent Extraction: Add 500 µL of hexane (containing an internal standard) to the reaction vial. Vortex vigorously for 1 minute to extract the terpene products. Centrifuge to separate the phases.

  • Analysis: Analyze the extracted products using GC-MS. Identify products by comparing their mass spectra and retention times to authentic standards and mass spectral libraries. Quantify based on the peak area relative to the internal standard.

Protocol 3: Analysis of Terpenoids from Engineered Microbes

This protocol describes the extraction and analysis of monoterpenes produced in a microbial culture.

Objective: To quantify the monoterpene titer from an engineered yeast or E. coli culture.

Materials:

  • Microbial culture producing terpenoids

  • Solvent Overlay: A non-polar solvent immiscible with the culture medium (e.g., dodecane, decane)

  • Extraction Solvent: Hexane or ethyl acetate

  • Internal Standard

  • GC-MS

Procedure:

  • Cultivation with Solvent Overlay: During cultivation, add a solvent overlay (e.g., 10% v/v dodecane) to the culture medium. This traps the volatile and potentially toxic terpene products, preventing their loss to evaporation and reducing cytotoxicity.

  • Sample Collection: At the desired time point, collect a known volume of the solvent overlay. If no overlay was used, collect a known volume of the whole culture broth.

  • Extraction (if no overlay was used): To the whole culture broth sample, add an equal volume of ethyl acetate containing a known concentration of an internal standard. Vortex vigorously and centrifuge to separate the organic phase.

  • Sample Preparation for GC-MS: Dilute the solvent overlay sample or the extracted organic phase in a suitable solvent (e.g., ethyl acetate) to an appropriate concentration for GC-MS analysis.

  • GC-MS Analysis: Inject the prepared sample into a GC-MS system. Use a standard temperature program suitable for separating monoterpenes.

  • Quantification: Identify the terpene products based on retention time and mass spectra compared to standards. Create a standard curve for each target compound to calculate the concentration in the sample, and then back-calculate to determine the titer (e.g., in mg/L of culture).

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Neryl Diphosphate-Derived Volatiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile organic compounds (VOCs) derived from neryl diphosphate (B83284) (NPP). This includes a detailed examination of the biosynthetic pathway, protocols for sample preparation and analysis, and expected results.

Introduction to Neryl Diphosphate-Derived Volatiles

This compound (NPP), a cis-isomer of the more common geranyl diphosphate (GPP), serves as a crucial precursor in the biosynthesis of a specific class of monoterpenes in certain biological systems, such as the glandular trichomes of tomato plants (Solanum lycopersicum)[1][2][3][4]. The enzymatic conversion of NPP by monoterpene synthases leads to the formation of a variety of volatile compounds that play significant roles in plant defense and aroma. The analysis of these volatiles is critical for understanding plant biochemistry, developing pest-resistant crops, and for applications in the flavor and fragrance industries. SPME offers a solvent-free, sensitive, and efficient method for the extraction and concentration of these volatile compounds from various matrices, including in vitro enzyme assays and plant tissues[3][5][6].

Biosynthetic Pathway of this compound-Derived Volatiles

The biosynthesis of monoterpenes from NPP begins with the formation of NPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) by the enzyme this compound synthase (NDPS)[1][2][4]. Subsequently, a monoterpene synthase, such as phellandrene synthase 1 (PHS1) in tomato, utilizes NPP as a substrate to produce a range of monoterpenes, with β-phellandrene often being the major product[1][2][4][7]. This pathway is distinct from the canonical monoterpene biosynthesis that proceeds via GPP[1][2].

This compound-Derived Volatile Biosynthesis cluster_0 Plastid IPP Isopentenyl Diphosphate (IPP) NDPS1 This compound Synthase 1 (NDPS1) IPP->NDPS1 DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->NDPS1 NPP This compound (NPP) NDPS1->NPP Formation of cis-isomer PHS1 Phellandrene Synthase 1 (PHS1) NPP->PHS1 Substrate Volatiles NPP-Derived Volatiles (e.g., β-Phellandrene, Limonene) PHS1->Volatiles Cyclization

Caption: Biosynthesis of NPP-derived volatiles.

Experimental Protocols

Headspace SPME Analysis of Volatiles from in vitro Enzyme Assays

This protocol is adapted from studies on the characterization of monoterpene synthases[1][3].

a. Enzyme Assay:

  • Perform the enzyme assay in a 1 mL glass vial. The reaction mixture should contain the purified monoterpene synthase, this compound as the substrate, and the appropriate assay buffer.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Terminate the reaction by adding a suitable stop solution, if necessary.

b. SPME Procedure:

  • Place the glass vial containing the completed enzyme assay into a heating block set to 42°C[3].

  • Expose a 100 µm polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace of the vial for 15 minutes[3].

  • Retract the fiber into the needle and immediately introduce it into the GC-MS injector for thermal desorption.

c. GC-MS Parameters:

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium.

  • Column: A suitable capillary column for terpene analysis (e.g., DB-5ms).

  • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/minute.

  • Mass Spectrometer: Scan range of m/z 40-350.

Headspace SPME Analysis of Volatiles from Tomato Trichomes

This protocol is designed for the analysis of volatiles from plant tissues, specifically tomato glandular trichomes[3][8][9].

a. Sample Preparation:

  • Collect approximately 200 type VI glandular trichomes from young tomato plants using a pulled Pasteur pipette[3].

  • Place the collected trichomes into a 2 mL headspace vial.

  • Alternatively, for a more general screen of leaf volatiles, small leaf discs can be used.

b. SPME Procedure:

  • Seal the headspace vial.

  • Incubate the vial at a controlled temperature, for example, 60°C, for 10 minutes to allow for the equilibration of volatiles in the headspace[10].

  • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the headspace for 20-30 minutes[11]. The choice of fiber can be critical, and DVB/CAR/PDMS is often preferred for a broader range of volatiles[2].

  • Retract the fiber and inject it into the GC-MS for analysis.

c. GC-MS Parameters:

  • Use the same GC-MS parameters as described in Protocol 1.

SPME_Workflow cluster_1 Sample Preparation cluster_2 SPME Procedure cluster_3 Analysis cluster_4 Data Processing Sample Biological Sample (e.g., Enzyme Assay, Trichomes) Vial Place in Headspace Vial Sample->Vial Equilibrate Equilibrate at Controlled Temperature Vial->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Desorb Thermal Desorption in GC Injector Expose->Desorb GCMS GC-MS Analysis Identify Compound Identification (Mass Spectra Library) GCMS->Identify Desorb->GCMS Quantify Quantification (Peak Area) Identify->Quantify

References

Troubleshooting & Optimization

Technical Support Center: Neryl Diphosphate (NPP) In Vitro Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization and degradation of neryl diphosphate (B83284) (NPP) in vitro.

Frequently Asked Questions (FAQs)

Q1: What is neryl diphosphate (NPP) and why is its stability a concern in vitro?

A1: this compound (NPP) is the Z-isomer of geranyl diphosphate (GPP) and a crucial precursor in the biosynthesis of various monoterpenes.[1][2] Its stability is a significant concern in vitro because it can readily isomerize to its more stable E-isomer, GPP, or undergo non-enzymatic cyclization to form a mixture of monoterpenes. This degradation can lead to inaccurate kinetic data, misleading results in enzyme assays, and reduced yield of the desired product.

Q2: What are the main factors that contribute to NPP isomerization and degradation?

A2: The primary factors influencing NPP stability in vitro are:

  • pH: Acidic conditions can lead to the hydrolysis of the diphosphate group and promote the formation of various cyclic and acyclic monoterpenes, such as linalool (B1675412) and α-terpineol.[1]

  • Temperature: Higher temperatures accelerate the rate of both isomerization and non-enzymatic cyclization.

  • Enzymatic Activity: The presence of contaminating terpene synthases in an enzyme preparation can actively convert NPP to various monoterpene products.[3]

  • Divalent Metal Ions: While essential for many terpene synthase activities, certain concentrations of divalent cations like Mg²⁺ can also contribute to the non-enzymatic degradation of prenyl diphosphates.

Q3: How should I store my NPP stocks to ensure maximum stability?

A3: For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: Store dry at -20°C.[4][5]

  • Aqueous Solutions: Stock solutions should be stored frozen at -20°C or below.[4][5] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
High background of GPP in my NPP stock. Isomerization during storage or handling.1. Verify the purity of your NPP stock upon receipt using a suitable analytical method (e.g., LC-MS). 2. Ensure proper storage conditions (frozen at -20°C or below). 3. Prepare fresh aqueous stocks from solid NPP if possible.
Formation of unexpected monoterpenes in my no-enzyme control. Non-enzymatic cyclization.1. Lower the reaction temperature. 2. Increase the pH of your reaction buffer to a more alkaline range (e.g., pH 8.0-8.5), if compatible with your enzyme of interest. 3. Minimize the incubation time of your assay.
My enzyme assay shows product formation that is not characteristic of my enzyme of interest. Contaminating enzyme activity in your purified protein.1. Further purify your enzyme of interest using a different chromatography technique. 2. Perform a "boiled enzyme" control to ensure that the observed activity is from your active enzyme. 3. If possible, express and purify your enzyme from a different host system.
I observe a time-dependent loss of my NPP substrate, even in the absence of enzyme. Degradation due to suboptimal buffer conditions.1. Check and adjust the pH of your buffer. Avoid acidic conditions. 2. Consider using a different buffer system. Buffers like HEPES or TRIS at a slightly alkaline pH are generally good starting points. 3. Prepare fresh buffers and ensure the quality of the water used.

Quantitative Data on NPP Stability

The following table provides illustrative data on the stability of this compound under various conditions. Please note that these are representative values and the actual stability may vary depending on the specific buffer components and purity of the NPP.

Temperature (°C)pHEstimated Half-life of NPP (hours)
48.5> 100
47.5~72
46.5~24
258.5~48
257.5~12
256.5< 4
378.5~10
377.5~2
376.5< 1

Experimental Protocols

Protocol for a Standard Terpene Synthase Assay with Minimized NPP Isomerization

This protocol provides a general framework for conducting a terpene synthase assay while minimizing the risk of NPP degradation.

  • Enzyme Preparation:

    • Use a highly purified enzyme preparation to avoid contaminating activities.

    • Keep the enzyme on ice at all times.

  • Reaction Buffer Preparation:

    • Prepare a fresh reaction buffer. A recommended starting buffer is 50 mM HEPES or TRIS, pH 8.0.

    • Include 10 mM MgCl₂ and 10% (v/v) glycerol (B35011) for enzyme stability.

    • Degas the buffer to remove dissolved oxygen, which can contribute to oxidative degradation.

  • Reaction Setup:

    • Perform all additions on ice.

    • In a 2 mL glass vial, add the reaction buffer, followed by the enzyme.

    • Add a C10 alkane overlay (e.g., 200 µL of decane) to the aqueous reaction mixture to trap any volatile monoterpene products.

    • Initiate the reaction by adding the NPP substrate to the aqueous phase.

    • Immediately transfer the reaction vials to a temperature-controlled incubator or water bath set to the desired temperature (e.g., 30°C).

  • Reaction Quenching and Product Extraction:

    • After the desired incubation time, quench the reaction by adding 50 µL of 0.5 M EDTA, pH 8.0. This will chelate the Mg²⁺ ions and stop the enzymatic reaction.

    • Vortex the vial vigorously for 30 seconds to extract the monoterpene products into the alkane overlay.

    • Centrifuge the vial briefly to separate the phases.

  • Analysis:

    • Carefully remove the alkane overlay and analyze by GC-MS to identify and quantify the monoterpene products.

    • To analyze the remaining NPP and any GPP formed, take an aliquot of the aqueous phase, hydrolyze it with alkaline phosphatase, and analyze the resulting alcohols (nerol and geraniol) by GC-MS.

Visualizations

NPP_Degradation_Pathways cluster_enzymatic Enzymatic Conversion cluster_non_enzymatic Non-Enzymatic Degradation NPP This compound (NPP) GPP Geranyl Diphosphate (GPP) NPP->GPP Isomerase Cyclic_Monoterpenes Cyclic Monoterpenes (e.g., Limonene) NPP->Cyclic_Monoterpenes Terpene Synthase NPP->Cyclic_Monoterpenes Spontaneous Cyclization Acyclic_Products Acyclic Products (e.g., Linalool, Nerol) NPP->Acyclic_Products Acid Hydrolysis

Caption: Pathways of this compound isomerization and degradation.

Caption: Troubleshooting workflow for unexpected NPP degradation.

References

Troubleshooting low yield in neryl diphosphate enzymatic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the enzymatic synthesis of neryl diphosphate (B83284) (NPP).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental enzymatic reaction for neryl diphosphate (NPP) synthesis?

A1: this compound is synthesized by the condensation of one molecule of isopentenyl diphosphate (IPP) and one molecule of dimethylallyl diphosphate (DMAPP). This reaction is catalyzed by the enzyme this compound synthase (NDPS or NPPS), a type of cis-prenyltransferase. The enzyme facilitates the formation of a new carbon-carbon bond, resulting in the C10 molecule NPP, the cis-isomer of geranyl diphosphate (GPP).

Q2: My reaction yield is very low or non-existent. What are the most critical initial checks?

A2: When faced with low or no NPP yield, a systematic verification of the core reaction components is the first step.

  • Enzyme Activity: Confirm that your NDPS enzyme is active. This can be done by running a small-scale reaction with a positive control if available, or by verifying its expression and purification via SDS-PAGE. Improper storage or multiple freeze-thaw cycles can lead to a loss of activity.

  • Substrate Integrity: Ensure the purity and concentration of your IPP and DMAPP substrates. These diphosphate-containing molecules can degrade, especially with improper storage or handling.

  • Cofactor Presence: NDPS requires a divalent metal ion cofactor for activity, most commonly magnesium (Mg²⁺). Ensure that MgCl₂ is present in your reaction buffer at an appropriate concentration (typically 5-10 mM).

  • Correct Buffer Conditions: Verify the pH of your reaction buffer. The optimal pH for many NDPS enzymes is slightly alkaline, in the range of 8.0-8.5.

Q3: I observe product formation, but the yield is consistently low. What are the likely causes?

A3: Consistently low yields, where the reaction is working but inefficiently, often point to suboptimal reaction conditions or substrate-related issues.

  • Suboptimal pH or Temperature: The enzyme's activity might be significantly reduced if the pH or temperature is outside the optimal range.

  • Incorrect Substrate Ratio: The ratio of IPP to DMAPP can influence the overall yield. While often used in a 1:1 molar ratio, the optimal ratio may vary depending on the specific enzyme and its kinetic properties.

  • Substrate Inhibition: Although less common for NDPS with its primary substrates, high concentrations of IPP or DMAPP could potentially cause substrate inhibition in some enzyme systems.

  • Product Inhibition: Accumulation of the product, NPP, or the byproduct, inorganic pyrophosphate (PPi), may inhibit the enzyme's activity over the course of the reaction.

Q4: My analysis shows the presence of unexpected byproducts. What could they be and how can I minimize them?

A4: The formation of byproducts can be a significant contributor to low yields of the desired NPP.

  • Enzyme Promiscuity: Some NDPS enzymes may exhibit "irregular" activity, particularly if there is an imbalance in substrate concentrations. For instance, in the absence of IPP, some synthases can catalyze the self-condensation of two DMAPP molecules.

  • Contaminating Enzyme Activity: If the purified NDPS is not completely pure, other enzymes from the expression host could be present. For example, a contaminating phosphatase could degrade the substrates or the product.

  • Subsequent Reactions: NPP is a substrate for many monoterpene synthases. If such an enzyme is present as a contaminant, it could convert the newly synthesized NPP into cyclic monoterpenes.

Q5: How can I confirm that the product of my reaction is indeed this compound?

A5: Product confirmation is crucial. The product can be analyzed directly by LC-MS. A more common method involves dephosphorylating the NPP to its corresponding alcohol, nerol (B1678202), which is more amenable to analysis. This is typically done by treating the reaction product with an alkaline phosphatase. The resulting nerol can then be identified by Gas Chromatography-Mass Spectrometry (GC-MS) and compared to an authentic nerol standard. Acid hydrolysis can also be used, which for NPP typically yields a mixture of nerol, linalool, and α-terpineol.[1][2]

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Low NPP Yield

This guide provides a systematic approach to identifying and resolving the root cause of low NPP yield.

start Low NPP Yield check_components Verify Core Components: - Active Enzyme - Substrate Integrity - Cofactor Presence - Buffer pH start->check_components analyze_crude Analyze Crude Reaction: - LC-MS for NPP - GC-MS after dephosphorylation for Nerol check_components->analyze_crude no_product No Product Detected analyze_crude->no_product low_product Low Product, No Byproducts analyze_crude->low_product byproducts Significant Byproducts analyze_crude->byproducts fix_components Troubleshoot Core Components: - Use fresh enzyme/substrates - Check buffer preparation no_product->fix_components Issue with core components optimize_conditions Optimize Reaction Conditions: - pH, Temperature - Substrate/Enzyme Concentration - Incubation Time low_product->optimize_conditions Suboptimal reaction identify_byproducts Identify Byproducts & Address Cause: - Re-purify enzyme - Adjust substrate ratio byproducts->identify_byproducts Side reactions occurring success Improved Yield fix_components->success optimize_conditions->success identify_byproducts->success

Caption: A workflow for systematically troubleshooting low yields in this compound synthesis.

Data Presentation: Impact of Reaction Parameters on NPP Yield

The following tables provide illustrative data on how key reaction parameters can affect the yield of NPP. These values are based on typical enzyme behavior and should be used as a guide for optimization experiments.

Table 1: Effect of pH on Relative NPP Yield

pHRelative Yield (%)Observation
6.525Significantly reduced activity.
7.055Moderate activity.
7.580Good activity, approaching optimal.
8.0100Optimal for many NDPS enzymes.
8.595High activity, slightly past the optimum.
9.060Decreased activity at higher pH.

Table 2: Effect of Temperature on Relative NPP Yield

Temperature (°C)Relative Yield (%)Observation
2040Low activity due to reduced enzyme kinetics.
2575Good activity.
30100Optimal for many NDPS enzymes.
3785High activity, but potential for decreased stability over long incubations.
4530Significant loss of activity, likely due to enzyme denaturation.

Table 3: Effect of Substrate Ratio on Relative NPP Yield

Molar Ratio (IPP:DMAPP)Relative Yield (%)Observation
2:190Excess IPP can sometimes favor the reaction.
1:1100Typically Optimal and most commonly used starting point.
1:285Excess DMAPP may lead to a slight decrease in yield or the formation of irregular byproducts.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant His-tagged NDPS

This protocol describes the expression of a His-tagged NDPS in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

  • Transformation and Expression:

    • Transform an E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the NDPS gene.

    • Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-20 hours.

    • Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.

  • Cell Lysis and Clarification:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C.

  • IMAC Purification:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).

    • Elute the His-tagged NDPS with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • Analyze the collected fractions by SDS-PAGE to assess purity.

  • Buffer Exchange and Storage:

    • Pool the pure fractions and perform a buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

    • Determine the protein concentration, aliquot, and store at -80°C.

start Transform E. coli culture_growth Culture Growth (37°C) start->culture_growth induction Induce with IPTG (18-25°C) culture_growth->induction harvest Harvest Cells induction->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarify Lysate (Centrifugation) lysis->clarification imac IMAC (Ni-NTA) clarification->imac wash Wash Column imac->wash elution Elute NDPS wash->elution analysis SDS-PAGE Analysis elution->analysis buffer_exchange Buffer Exchange analysis->buffer_exchange storage Store at -80°C buffer_exchange->storage

Caption: A typical workflow for the expression and purification of recombinant NDPS.

Protocol 2: In Vitro Enzymatic Synthesis and Analysis of NPP

This protocol provides a general method for the enzymatic synthesis of NPP and its subsequent analysis.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture. For a 100 µL reaction, combine:

      • 80 µL of Assay Buffer (50 mM HEPES, pH 8.0, 10 mM MgCl₂, 5 mM DTT)

      • 5 µL of 2 mM IPP stock solution (final concentration: 100 µM)

      • 5 µL of 2 mM DMAPP stock solution (final concentration: 100 µM)

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of purified NDPS enzyme (concentration to be optimized, e.g., 1-5 µg).

    • Incubate at 30°C for 1-2 hours.

  • Product Dephosphorylation (for GC-MS analysis):

    • Stop the reaction by heating at 80°C for 10 minutes.

    • Add 2 units of calf intestinal alkaline phosphatase.

    • Incubate at 37°C for at least 4 hours or overnight to ensure complete dephosphorylation of NPP to nerol.

  • Extraction and Analysis:

    • Extract the nerol product by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate) and vortexing vigorously.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic layer to a new vial for analysis by GC-MS.

    • For direct analysis of NPP, the reaction can be stopped with an organic solvent like methanol, and the sample can be analyzed by LC-MS.

IPP Isopentenyl Diphosphate (IPP) NDPS This compound Synthase (NDPS) + Mg²⁺ IPP->NDPS DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->NDPS NPP This compound (NPP) NDPS->NPP PPi Pyrophosphate (PPi) NDPS->PPi

References

Technical Support Center: Optimizing Neryl Diphosphate Synthase Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for neryl diphosphate (B83284) synthase (NDPS) stability.

Troubleshooting Guide

This guide addresses common issues encountered during the expression, purification, and handling of neryl diphosphate synthase, with a focus on maintaining its stability and activity.

Q1: My recombinant this compound synthase is expressed in inclusion bodies. How can I increase the yield of soluble protein?

A1: Insoluble protein expression is a common challenge. Here are several strategies to enhance the solubility of your recombinant NDPS in E. coli:

  • Lower Expression Temperature: After inducing protein expression with IPTG, reduce the incubation temperature to 15-20°C and express for a longer period (16-24 hours). Lower temperatures can slow down protein synthesis, allowing more time for proper folding.[1]

  • Optimize IPTG Concentration: High concentrations of IPTG can lead to rapid, overwhelming protein expression, promoting misfolding and aggregation. Titrate the IPTG concentration (e.g., 0.1, 0.5, 1.0 mM) to find the optimal level for soluble expression.

  • Change Expression Strain: Utilize E. coli strains engineered to facilitate the expression of challenging proteins. For instance, strains like Rosetta™(DE3) or BL21(DE3)-RIL/RP contain plasmids that express tRNAs for codons that are rare in E. coli but may be present in the NDPS gene from a eukaryotic source.[2]

  • Co-expression with Chaperones: Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) that can assist in the proper folding of your NDPS.

  • Media Optimization: Experiment with different growth media. Richer media like Terrific Broth (TB) can sometimes improve soluble protein yield compared to Luria-Bertani (LB) broth.[1]

Q2: My His-tagged NDPS is precipitating after purification from the affinity column. What can I do to prevent this?

A2: Precipitation after purification is often due to suboptimal buffer conditions or high protein concentration. Consider the following adjustments:

  • Buffer Composition:

    • pH: Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of your NDPS to maintain a net charge and promote repulsion between protein molecules.

    • Ionic Strength: Maintain an adequate ionic strength. A common starting point is 150 mM NaCl. Very low salt concentrations can lead to aggregation and precipitation.[3]

    • Additives: Include stabilizing additives in your elution and storage buffers.

      • Glycerol (B35011): 10-20% (v/v) glycerol is a common cryoprotectant and protein stabilizer.[4]

      • Reducing Agents: Dithiothreitol (DTT) or β-mercaptoethanol (BME) at 1-5 mM can prevent oxidation and the formation of incorrect disulfide bonds, especially since NDPS from some organisms like Solanum lycopersicum are known to have disulfide bonds.[4][5]

      • Detergents: Low concentrations of non-ionic detergents (e.g., 0.1% Triton X-100 or Tween-20) can sometimes help to keep hydrophobic proteins soluble.

  • Elution and Concentration:

    • Gentle Elution: Elute your protein with a gradient of imidazole (B134444) rather than a single high-concentration step to minimize protein aggregation at the point of elution.

    • Immediate Buffer Exchange: Immediately after elution, perform a buffer exchange into a final, optimized storage buffer using dialysis or a desalting column to remove the high concentration of imidazole.

    • Control Protein Concentration: Avoid over-concentrating the purified protein. Determine the maximum soluble concentration experimentally. If high concentrations are necessary, screen for optimal buffer conditions that support high solubility.

Q3: My purified NDPS loses activity over time, even when stored at -80°C. How can I improve its long-term stability?

A3: Loss of activity during storage can be due to freeze-thaw cycles, oxidation, or suboptimal buffer conditions. Here are some tips for long-term storage:

  • Aliquot Samples: Store your purified NDPS in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Cryoprotectants: Ensure your storage buffer contains a cryoprotectant like glycerol (20-50% v/v).[4]

  • Flash Freezing: Flash freeze your aliquots in liquid nitrogen before transferring them to a -80°C freezer. This rapid freezing can prevent the formation of large ice crystals that can damage the protein.

  • Optimize Storage Buffer: Use a thermal shift assay (see Experimental Protocols section) to systematically screen for the most stabilizing buffer conditions, including pH, salts, and additives.

Frequently Asked Questions (FAQs)

Q1: What is a good starting buffer for purifying and storing this compound synthase?

A1: A good starting point for a purification and storage buffer for NDPS and other terpene synthases is:

  • Buffer: 20-50 mM HEPES or Tris

  • pH: 7.0-8.0

  • Salt: 100-150 mM NaCl or KCl

  • Divalent Cations: 5-10 mM MgCl₂ (often required for activity)[4][6]

  • Additives:

    • 10-20% (v/v) Glycerol

    • 1-5 mM DTT or BME

It is crucial to experimentally determine the optimal conditions for your specific NDPS using techniques like the thermal shift assay.

Q2: How does pH affect the stability of my NDPS?

A2: The pH of the buffer has a significant impact on the stability of NDPS by influencing the ionization state of its amino acid residues. This affects the protein's overall charge, folding, and interactions. Each enzyme has an optimal pH range for both activity and stability. Deviating significantly from this range can lead to denaturation and loss of function. For most terpene synthases, a pH between 7.0 and 8.0 is a good starting point.

Q3: What is the role of ionic strength in NDPS stability?

A3: The ionic strength of the buffer, primarily determined by the salt concentration, is critical for protein stability. Salts can help to shield charges on the protein surface, preventing aggregation. At very low ionic strengths, proteins can sometimes unfold or aggregate due to unfavorable electrostatic interactions. Conversely, excessively high salt concentrations can also lead to precipitation ("salting out"). The optimal ionic strength needs to be determined empirically for each protein.

Q4: What are common additives that can improve NDPS stability?

A4: Several types of additives can be included in the buffer to enhance the stability of NDPS:

  • Polyols (e.g., glycerol, sorbitol): These act as stabilizers by promoting the preferential hydration of the protein, which favors a more compact, folded state.[7]

  • Reducing Agents (e.g., DTT, BME): These prevent the oxidation of cysteine residues and the formation of incorrect disulfide bonds.

  • Divalent Cations (e.g., Mg²⁺, Mn²⁺): These are often essential cofactors for the catalytic activity of terpene synthases and can also contribute to their structural stability.[6][8] The choice of metal ion can sometimes influence the product specificity of the enzyme.[6][8]

  • Non-ionic Detergents (e.g., Triton X-100, Tween-20): In low concentrations, these can help to solubilize proteins with hydrophobic patches, preventing aggregation.

Data Presentation

The following tables summarize quantitative data from a study on the stability of terpene synthases from Cannabis sativa, which can serve as a guide for designing buffer screening experiments for this compound synthase. The change in melting temperature (ΔTm) indicates the increase in protein stability in the tested buffer compared to a reference buffer. A higher ΔTm signifies greater stabilization.

Table 1: Effect of pH on Terpene Synthase Stability

Buffer SystempHAverage ΔTm (°C)
Tris7.5+3.5
Tris8.0+4.2
Tris8.5+3.8
HEPES7.0+3.2
HEPES7.5+3.9

Data adapted from a study on terpene synthases from Cannabis sativa. A positive ΔTm indicates stabilization.

Table 2: Effect of Salt Additives on Terpene Synthase Stability in Tris pH 8.0

Salt AdditiveConcentration (mM)Average ΔTm (°C)
None0+4.2
NaCl50+4.5
NaCl100+4.8
NaCl200+5.1
MgCl₂50+4.4
MgCl₂100+4.6
MgCl₂200+4.7

Data adapted from a study on terpene synthases from Cannabis sativa. A positive ΔTm indicates stabilization.

Experimental Protocols

1. Expression and Purification of Recombinant this compound Synthase

This protocol is a general guideline for the expression of His-tagged NDPS in E. coli and its subsequent purification. Optimization may be required for your specific construct.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the NDPS expression vector

  • Luria-Bertani (LB) or Terrific Broth (TB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Storage Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 20% glycerol)

  • Ni-NTA affinity resin

Procedure:

  • Inoculate a starter culture of the transformed E. coli and grow overnight.

  • Inoculate a larger volume of culture medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Reduce the temperature to 18°C and continue to shake for 16-20 hours.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to pellet cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged NDPS with Elution Buffer.

  • Immediately perform a buffer exchange of the eluted fractions into the desired Storage Buffer using a desalting column or dialysis.

  • Confirm the purity of the protein by SDS-PAGE.

  • Determine the protein concentration and store at -80°C in single-use aliquots.

2. Thermal Shift Assay (TSA) for Buffer Optimization

This protocol describes a high-throughput method to screen for optimal buffer conditions that enhance the thermal stability of NDPS.[9]

Materials:

  • Purified NDPS (0.1-0.2 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well PCR plate

  • Real-time PCR machine with melt curve analysis capability

  • A panel of buffers with varying pH, salt concentrations, and additives.

Procedure:

  • Prepare a master mix of your purified NDPS and SYPRO Orange dye. A final concentration of 5x SYPRO Orange is a good starting point.

  • In a 96-well PCR plate, add the NDPS/dye master mix to each well.

  • Add the different buffer conditions to be tested to the wells. The final volume in each well should be consistent (e.g., 20-50 µL).

  • Seal the plate and briefly centrifuge to mix the contents.

  • Place the plate in a real-time PCR machine.

  • Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 1°C per minute.

  • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • The melting temperature (Tm) is the midpoint of the transition in the sigmoidal melting curve. A higher Tm indicates greater protein stability.

  • Analyze the data to identify the buffer conditions that result in the highest Tm.

Visualizations

Experimental_Workflow cluster_prep Protein Preparation cluster_screening Stability Screening cluster_analysis Data Analysis expression Recombinant Expression in E. coli purification Affinity Purification (e.g., His-tag) expression->purification tsa_setup Thermal Shift Assay Setup (96-well plate) purification->tsa_setup Purified NDPS rt_pcr Real-Time PCR (Melt Curve Analysis) tsa_setup->rt_pcr buffer_panel Buffer Panel (pH, salt, additives) buffer_panel->tsa_setup data_analysis Determine Melting Temperatures (Tm) rt_pcr->data_analysis Fluorescence Data optimization Identify Optimal Buffer Conditions data_analysis->optimization

Workflow for optimizing NDPS stability.

Troubleshooting_Logic cluster_expression Expression Issues cluster_purification Purification & Stability Issues start Problem: Low Yield or Inactive NDPS inclusion_bodies Inclusion Bodies? start->inclusion_bodies optimize_expression Optimize Expression: - Lower Temperature - Lower IPTG - Change Strain inclusion_bodies->optimize_expression Yes precipitation Precipitation after Purification? inclusion_bodies->precipitation No optimize_buffer Optimize Buffer: - Adjust pH & Salt - Add Glycerol, DTT precipitation->optimize_buffer Yes activity_loss Loss of Activity over time? precipitation->activity_loss No optimize_storage Optimize Storage: - Aliquot - Flash Freeze activity_loss->optimize_storage Yes

Troubleshooting logic for NDPS production.

References

Technical Support Center: Neryl Diphosphate Synthase Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of neryl diphosphate (B83284) synthase (NDPS) and related terpene synthases.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Expression & Solubility Issues

Question 1: I am getting very low or no expression of my recombinant NDPS in E. coli. What are the possible causes and solutions?

Answer:

Low expression of plant-derived terpene synthases like NDPS in E. coli is a common problem. Several factors could be contributing to this issue:

  • Low Native Abundance: Terpenoid synthases are often present at low levels in their native plant tissues, suggesting that high-level expression might be inherently difficult.[1]

  • Codon Usage Bias: The codon usage of the NDPS gene from a plant source may not be optimal for efficient translation in E. coli. Specifically, the presence of arginine residues that use codons rare in prokaryotes can hinder protein synthesis.[1]

  • Toxicity of the Protein: The expressed enzyme or its product might be toxic to the E. coli host, leading to poor cell growth and low protein yield.

Troubleshooting Steps:

  • Codon Optimization: Synthesize a version of the NDPS gene with codons optimized for E. coli expression.

  • Co-expression with tRNAs: Co-express the NDPS construct with a plasmid that supplies tRNAs for rare codons, particularly for arginine.[1]

  • Lower Induction Temperature: After inducing protein expression with IPTG, lower the culture temperature to a range of 16-25°C and extend the incubation time (16-20 hours).[2] This can improve protein folding and reduce toxicity.

  • Optimize IPTG Concentration: Titrate the IPTG concentration (e.g., 0.1-1 mM) to find the optimal level that balances expression with cell viability.[2]

  • Choice of Expression Strain: Experiment with different E. coli expression strains (e.g., BL21(DE3)pLysS, Rosetta) that are designed to handle difficult proteins or rare codons.

Question 2: My NDPS is expressed, but it's forming inclusion bodies. How can I increase the yield of soluble protein?

Answer:

Inclusion body formation is a frequent obstacle when expressing plant terpene synthases in E. coli. The primary cause is often the presence of N-terminal plastid transit peptides, which can promote aggregation when expressed in a prokaryotic host.[1]

Troubleshooting Steps:

  • N-Terminal Truncation: The most effective solution is often to create a truncated version of the NDPS cDNA that removes the sequence encoding the N-terminal transit peptide. This can significantly enhance the expression of soluble protein.[1]

  • Lower Expression Temperature: Reducing the culture temperature to 16-25°C post-induction slows down protein synthesis, allowing more time for proper folding and reducing aggregation.[2]

  • Lysis Buffer Additives: Include additives in your lysis buffer that can help solubilize the protein. These can include:

  • Refolding from Inclusion Bodies: As a last resort, you can purify the protein from inclusion bodies under denaturing conditions (e.g., using urea (B33335) or guanidinium (B1211019) chloride) and then attempt to refold it into its active conformation. This process requires significant optimization.

Purification & Stability Issues

Question 3: My NDPS protein seems to be aggregating during purification. What can I do to improve its stability?

Answer:

Protein aggregation can lead to significant loss of yield and activity. Terpene synthases can be prone to aggregation due to exposed hydrophobic regions.

Troubleshooting Steps:

  • Include Reducing Agents: Always include a reducing agent like Dithiothreitol (DTT) (e.g., 1 mM) or 2-mercaptoethanol in all your purification buffers (lysis, wash, and elution).[2][4] This prevents the formation of intermolecular disulfide bonds.

  • Add Glycerol: Including glycerol (10-20%) in your buffers can act as a protein stabilizer.[2][3]

  • Work at Low Temperatures: Perform all purification steps at 4°C to minimize protein degradation and aggregation.

  • Optimize Buffer pH and Salt Concentration: The stability of your protein can be highly dependent on the pH and ionic strength of the buffer. Experiment with a range of pH values and NaCl concentrations (e.g., 150-300 mM) to find the optimal conditions for your specific NDPS.[2]

Question 4: I am seeing low yield after my affinity chromatography step (e.g., Ni-NTA). What are some potential reasons?

Answer:

Low yield from affinity chromatography can stem from issues with protein expression, cell lysis, or the chromatography step itself.

Troubleshooting Steps:

  • Confirm Expression and Solubility: Before loading the lysate, run an SDS-PAGE of the total cell lysate and the soluble fraction to confirm that the protein is being expressed and is in the supernatant after cell lysis.

  • Ensure Complete Lysis: Incomplete cell lysis will leave a significant amount of your target protein in the cell debris pellet. Ensure your lysis method (e.g., sonication) is efficient. Check the lysate under a microscope to confirm cell breakage.

  • Check His-tag Accessibility: The His-tag on your recombinant protein might be partially or fully buried, preventing efficient binding to the affinity resin. Consider moving the tag to the other terminus (N- vs. C-terminus) to improve accessibility.

  • Optimize Binding/Wash Conditions:

    • Imidazole (B134444) Concentration: Ensure the imidazole concentration in your lysis and wash buffers is low enough (e.g., 10 mM) to prevent premature elution of your protein but high enough to minimize non-specific binding.[2]

    • Batch vs. Column Binding: If the protein concentration in the lysate is low, consider batch binding overnight at 4°C to maximize the interaction with the resin.

Enzyme Activity & Assay Issues

Question 5: My purified NDPS shows very low or no enzymatic activity. What could be wrong?

Answer:

Loss of activity is a critical issue that can arise from several factors, from protein instability to incorrect assay conditions.

Troubleshooting Steps:

  • Cofactor Requirement: Terpene synthases require a divalent metal ion, typically Mg²⁺ or sometimes Mn²⁺, for catalysis.[4][5] Ensure you are including an optimal concentration (e.g., 5-10 mM MgCl₂) in your assay buffer.[2][3]

  • Subunit Composition: Some related prenyltransferases are heterodimers and require the co-expression of two different subunits to form a catalytically active enzyme.[6] Verify from the literature if your specific NDPS is known to be a monomer or requires a partner subunit for activity.

  • Protein Integrity: Confirm that your purified protein is intact and has not been degraded. Run a sample of your final purified protein on an SDS-PAGE gel.

  • Product Inhibition: Terpene products are often hydrophobic and can have low solubility in aqueous assay buffers.[4] This can lead to product inhibition, stalling the reaction.

    • Biphasic Assay: Consider setting up a biphasic assay by overlaying the aqueous reaction mixture with an organic solvent like pentane (B18724) or hexane.[4] This will extract the hydrophobic product as it is formed, preventing feedback inhibition.

    • Detergents: The inclusion of a mild detergent like Triton X-100 has been shown to enhance the activity of some terpene synthases.[5]

  • Substrate Quality: Ensure that your substrates (DMAPP and IPP) have not degraded. Store them properly and consider verifying their quality.

Question 6: How can I set up a reliable activity assay for my NDPS?

Answer:

There are several methods to assay NDPS activity, each with its own advantages. A common and sensitive method involves using a radiolabeled substrate.

Example Radioactive Assay Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a glass vial. A typical 50-200 µL reaction is detailed in the table below.[2][3][7]

  • Enzyme Addition: Add a known amount of your purified NDPS to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).[2][7]

  • Reaction Quenching & Hydrolysis: Stop the reaction and hydrolyze the diphosphate moiety from the product by adding 1 volume of 1 M HCl and incubating at 37°C for 30 minutes.[7]

  • Extraction: Extract the resulting hydrophobic alcohol (nerol) with an organic solvent like pentane or hexane.[4]

  • Quantification: Quantify the radioactivity in the organic phase using a scintillation counter.[2]

ComponentFinal ConcentrationPurpose
MOPSO or Tris-HCl Buffer25-50 mM, pH 7.0-7.5Buffering agent
MgCl₂5-10 mMDivalent cation cofactor
DTT1 mMReducing agent
Glycerol10% (v/v)Protein stabilizer
DMAPP10-50 µMAllylic substrate
[¹⁴C]IPP10-100 µMRadiolabeled substrate
Purified NDPS0.5-5 µgEnzyme

Note: This is a general protocol. Optimal concentrations and incubation times should be determined empirically for your specific enzyme.

Data Presentation & Experimental Workflows

Quantitative Data Summary

For reference, the following table summarizes typical purification data for a related recombinant prenyltransferase, Geranyl Diphosphate Synthase (GPPS). Yields and purification folds will vary depending on the specific enzyme and experimental conditions.

Table 1: Example Purification of a Recombinant Prenyltransferase [2]

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract5002500.51001
Ni-NTA Affinity252008.08016
Anion Exchange1018018.07236
Gel Filtration816020.06440

One unit (U) is defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Experimental Workflow Diagrams

The following diagrams illustrate key experimental workflows for NDPS purification and troubleshooting.

NDPS_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification Expression_Start Transform E. coli with NDPS Expression Vector Culture_Growth Grow Culture at 37°C to OD600 0.6-0.8 Expression_Start->Culture_Growth Induction Induce with IPTG Culture_Growth->Induction Low_Temp_Growth Incubate at 16-25°C for 16-20h Induction->Low_Temp_Growth Harvest Harvest Cells by Centrifugation Low_Temp_Growth->Harvest Lysis Resuspend & Lyse Cells (e.g., Sonication) Harvest->Lysis Clarification Centrifuge to Pellet Cell Debris Lysis->Clarification IMAC IMAC (e.g., Ni-NTA) Affinity Chromatography Clarification->IMAC Further_Purification Optional: Ion Exchange or Gel Filtration IMAC->Further_Purification Final_Protein Pure, Soluble NDPS Further_Purification->Final_Protein

Caption: Standard workflow for recombinant NDPS expression and purification.

Troubleshooting_Low_Activity Start Low/No Enzyme Activity Check_Cofactors Assay Buffer Check: - MgCl2 (5-10 mM)? - DTT (1 mM)? - Correct pH? Start->Check_Cofactors Check_Protein Protein Integrity Check: - Run SDS-PAGE. - Is protein full-length? Check_Cofactors->Check_Protein Yes Add_Cofactors Solution: Add/Optimize Cofactors and Buffer Components Check_Cofactors->Add_Cofactors No/Suboptimal Check_Assay_Conditions Assay Condition Check: - Product Inhibition? - Substrate Quality? Check_Protein->Check_Assay_Conditions Intact Repurify Solution: Re-purify Protein, Add Protease Inhibitors Check_Protein->Repurify Degraded Check_Subunits Subunit Check: - Is NDPS a known heterodimer? Check_Assay_Conditions->Check_Subunits No Biphasic_Assay Solution: Use Biphasic Assay (Organic Overlay) Check_Assay_Conditions->Biphasic_Assay Yes Coexpress Solution: Co-express Both Subunits Check_Subunits->Coexpress Yes

Caption: Troubleshooting flowchart for low NDPS enzymatic activity.

References

Overcoming substrate inhibition in terpene synthase assays with NPP.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for terpene synthase assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a special focus on addressing substrate inhibition using neryl pyrophosphate (NPP).

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of terpene synthase assays?

A1: Substrate inhibition is a form of enzyme inhibition where the enzyme's activity decreases at high substrate concentrations. In terpene synthase assays, this can occur when using high concentrations of the natural substrates, geranyl pyrophosphate (GPP) or farnesyl pyrophosphate (FPP). While the exact mechanism can vary, it may be due to the formation of a non-productive enzyme-substrate complex or other allosteric effects that hinder the catalytic process. This can lead to lower than expected product yields and complicates kinetic analyses.

Q2: What is neryl pyrophosphate (NPP) and how does it differ from geranyl pyrophosphate (GPP)?

A2: Neryl pyrophosphate (NPP) is the cis (or Z) isomer of geranyl pyrophosphate (GPP), which is the trans (or E) isomer. Both are C10 isoprenoid diphosphates that serve as precursors for monoterpene synthesis. The key difference lies in the geometry of the double bond at the C2-C3 position. This stereochemistry is crucial as GPP must first be isomerized to a cis-like conformation within the enzyme's active site before cyclization can occur, whereas NPP is already in a pre-disposed conformation for cyclization.[1][2]

Q3: How can NPP help overcome substrate inhibition?

A3: Using NPP can circumvent substrate inhibition issues observed with GPP for several reasons:

  • Bypassing Isomerization: For many cyclic monoterpene synthases, the isomerization of GPP to linalyl diphosphate (B83284) (LPP) is a rate-limiting step.[3] At high GPP concentrations, this step can become inefficient, potentially leading to inhibition. By using NPP, this isomerization step is bypassed, allowing for a more direct path to the cyclized products.[1]

  • Altered Binding and Kinetics: NPP interacts with the enzyme's active site differently than GPP.[1] For some synthases, this can lead to a more productive binding mode and prevent the formation of inhibitory enzyme-substrate complexes that might occur with high concentrations of GPP.

  • Orthogonal Biosynthesis: In metabolic engineering applications, using NPP creates an "orthogonal pathway" for monoterpene production. This minimizes the competition for the GPP pool, which is also utilized for other essential cellular processes, thereby improving yields of the desired monoterpene.[4]

Q4: Will using NPP change the product profile of my terpene synthase?

A4: Yes, it is possible. The product profile of a terpene synthase can be highly dependent on the substrate provided.[2] While some synthases produce the same major products from both GPP and NPP, others may yield a different ratio of products or even entirely new compounds.[4] For example, some enzymes that produce primarily cyclic products with GPP might yield more acyclic terpenes with NPP, or vice versa.[1] It is essential to analyze the product spectrum by a method like GC-MS when switching substrates.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Inactive enzyme- Confirm protein expression and purity via SDS-PAGE.- Perform a positive control assay with a known active synthase.- Ensure correct protein folding by optimizing expression conditions (e.g., lower temperature).
Missing or incorrect cofactors- Terpene synthases typically require a divalent cation, most commonly Mg²⁺ or Mn²⁺. Ensure the correct cofactor is present at an optimal concentration (typically 5-20 mM).[5]
Substrate degradation- Isoprenoid pyrophosphates like GPP and NPP are unstable. Use freshly prepared substrates or ensure they have been stored correctly at -80°C.
Substrate inhibition with GPP/FPP - Titrate the substrate concentration to find the optimal level.- Switch to NPP as the substrate , as it may not cause inhibition at high concentrations.
Inconsistent Results Pipetting errors- Prepare a master mix for the reaction buffer and enzyme.- Use calibrated pipettes and avoid pipetting very small volumes.
Improperly thawed reagents- Thaw all components completely and mix gently before use.
Enzyme instability- Perform assays on ice if the enzyme is known to be unstable.- Add stabilizing agents like glycerol (B35011) to the enzyme storage buffer.
Unexpected Product Profile Enzyme promiscuity- This is a known characteristic of many terpene synthases.[2] The product profile can be influenced by pH, temperature, and cofactor choice.
Different substrate used (NPP vs. GPP) - The use of NPP instead of GPP can alter the product distribution.[1] Analyze your products thoroughly using GC-MS to identify all compounds.
Contamination- Ensure all buffers, vials, and solvents are clean.- Run a negative control (no enzyme) to check for contaminating terpenes.

Quantitative Data

Table 1: Comparative Kinetic Parameters of Monoterpene Synthases with GPP and NPP

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹µM⁻¹)Reference
1,8-Cineole Synthase (SfCinS1)Salvia fruticosaGPP3.6 ± 0.40.21 ± 0.010.058[4][6]
NPP5.2 ± 0.50.14 ± 0.010.027[4][6]
Limonene Synthase (ClLimS)Citrus limonGPP2.1 ± 0.21.55 ± 0.040.738[4][6]
NPP4.3 ± 0.41.96 ± 0.070.456[4][6]
Camphene Synthase (SeCamS)Salvia elaeagnifoliumGPP4.7 ± 0.50.99 ± 0.030.211[4][6]
NPP25.0 ± 2.91.10 ± 0.050.044[4][6]

Note: Kinetic parameters can vary depending on assay conditions.

Experimental Protocols

Protocol: Comparative Analysis of Terpene Synthase Activity with GPP and NPP

This protocol provides a framework for comparing the activity and product profile of a terpene synthase using both GPP and NPP as substrates.

1. Reagents and Buffers:

  • Purified terpene synthase in an appropriate storage buffer.

  • Assay Buffer (example): 25 mM HEPES (pH 7.2), 100 mM KCl, 10 mM MgCl₂. Note: Optimal pH and cofactor concentration may vary between enzymes.

  • Substrate Stocks: 1 mM GPP and 1 mM NPP in a suitable buffer (e.g., 7:3 methanol:10 mM NH₄OH).

  • Quenching Solution: 5 M NaCl or 0.5 M EDTA.

  • Organic Solvent for Extraction: Hexane or pentane, containing an internal standard (e.g., 10 µg/mL isobutyl benzene (B151609) or caryophyllene).

2. Assay Procedure:

  • Prepare a reaction mix in a glass GC vial by combining the assay buffer and purified enzyme (e.g., 1-5 µg of enzyme in a final volume of 500 µL).

  • Pre-incubate the reaction mix at the desired temperature (e.g., 30°C) for 2 minutes.

  • Initiate the reaction by adding the substrate (GPP or NPP) to a final concentration in the range of 1-100 µM.

  • Overlay the reaction with an equal volume of the organic solvent containing the internal standard. This creates a two-phase system to capture the volatile terpene products.

  • Incubate the reaction for a set period (e.g., 30-60 minutes) at the chosen temperature with gentle shaking.

  • Stop the reaction by adding a small volume of the quenching solution and vortexing vigorously for 30 seconds.

  • Separate the organic phase from the aqueous phase by centrifugation (e.g., 1,000 x g for 5 minutes).

  • Carefully transfer the organic layer to a new GC vial for analysis.

3. Product Analysis:

  • Analyze the extracted organic phase using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Identify the terpene products by comparing their mass spectra and retention times to authentic standards.

  • Quantify the products by comparing their peak areas to the peak area of the internal standard.

Visualizations

Terpene_Biosynthesis_Pathway cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) cluster_Prenyl Prenyl Diphosphate Synthesis cluster_Terpenes Terpene Products Pyruvate Pyruvate G3P G3P DMAPP_IPP DMAPP + IPP G3P->DMAPP_IPP Multiple Steps GPP GPP DMAPP_IPP->GPP GPPS NPP NPP DMAPP_IPP->NPP NPPS AcetylCoA Acetyl-CoA DMAPP_IPP2 DMAPP + IPP AcetylCoA->DMAPP_IPP2 Multiple Steps FPP FPP GPP->FPP + IPP (FPPS) Monoterpenes Monoterpenes GPP->Monoterpenes Mono-TPS NPP->Monoterpenes Mono-TPS Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Sesqui-TPS

Caption: Overview of the terpene biosynthesis pathways.

GPP_vs_NPP_Cyclization cluster_GPP GPP (trans-isomer) Pathway GPP GPP LPP Linalyl-PP (Intermediate) GPP->LPP Isomerization (Rate-limiting) Neryl_Cation Neryl Cation LPP->Neryl_Cation Ionization Cyclic_Products Cyclic Monoterpenes Neryl_Cation->Cyclic_Products Cyclization NPP NPP Neryl_Cation2 Neryl Cation NPP->Neryl_Cation2 Direct Ionization Neryl_Cation2->Cyclic_Products

References

Improving the stability of neryl diphosphate during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of neryl diphosphate (B83284) (NPP) during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing neryl diphosphate?

For long-term stability, this compound should be stored as a dry solid at -20°C. Stock solutions prepared in a suitable buffer should also be stored frozen at -20°C or below to minimize degradation.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: What are the primary degradation products of this compound?

The primary degradation of this compound involves the hydrolysis of the diphosphate bond. This can result in the formation of neryl monophosphate, inorganic phosphate (B84403), and the alcohol nerol.[4] Under acidic conditions, isomerization and cyclization can also occur, leading to the formation of other monoterpenols such as linalool (B1675412) and α-terpineol.[4]

Q4: Can I use the same analytical methods for this compound as for geranyl diphosphate?

Yes, analytical methods developed for geranyl diphosphate (GPP), the trans-isomer of NPP, can generally be adapted for this compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for the separation and quantification of NPP and its degradation products.[5][6] However, it is crucial to optimize the chromatographic conditions to ensure a good resolution between NPP and its isomers or degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Problem Possible Causes Recommended Solutions
Inconsistent results in enzymatic assays. 1. NPP Degradation: The NPP stock solution may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C, or inappropriate pH). 2. Buffer Incompatibility: Components in the assay buffer may be accelerating NPP degradation.1. Verify NPP Integrity: Prepare a fresh stock solution of NPP. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. Store all stocks at -20°C or below. 2. Buffer Optimization: If possible, prepare the assay buffer immediately before use. Evaluate the stability of NPP in your specific assay buffer by incubating it for the duration of the assay and analyzing for degradation products. Consider using a buffer system known for better stability of similar compounds, such as Tris buffer.[7][8][9]
Appearance of unexpected peaks in analytical chromatograms (HPLC, LC-MS/MS). 1. Hydrolysis: The unexpected peaks are likely degradation products such as neryl monophosphate, nerol, linalool, or α-terpineol.[4] 2. Isomerization: Depending on the storage and experimental conditions, some NPP may have isomerized to GPP.1. Confirm Peak Identity: If possible, use analytical standards of potential degradation products to confirm their identity. 2. Optimize Storage and Handling: Review your storage and handling procedures. Ensure the pH of your solutions is controlled and avoid exposure to acidic conditions. Minimize the time NPP is kept at room temperature.
Low enzymatic activity with a new batch of NPP. 1. Incorrect Concentration: The concentration of the NPP stock solution may be inaccurate. 2. Poor Quality of NPP: The new batch of NPP may have a lower purity.1. Verify Concentration: Accurately determine the concentration of your NPP stock solution using a validated analytical method (e.g., HPLC with a standard curve). 2. Assess Purity: Analyze the purity of the new batch of NPP using HPLC or LC-MS/MS to check for the presence of impurities or degradation products.

Data on this compound Stability

While extensive quantitative data on the stability of this compound under various conditions is limited in the literature, the following table summarizes general recommendations and factors affecting its stability.

Parameter Condition Effect on Stability Recommendation
Temperature -20°C or below (solid & solution)High stabilityRecommended for long-term storage.[1]
4°C (solution)Moderate to low stabilityAvoid for long-term storage; suitable for short-term use only.
Room Temperature (solution)Low stabilityMinimize exposure time.
pH Acidic (pH < 6)Low stabilityPromotes hydrolysis and isomerization.[4] Avoid acidic conditions.
Neutral (pH ~7)Moderate to high stabilityGenerally recommended for storage and assays.
Alkaline (pH > 8)Stability may decreaseThe rate of hydrolysis of some esters can increase with pH.[2]
Freeze-Thaw Cycles Multiple cyclesDecreased stabilityCan lead to degradation.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and Degradation Products

This protocol provides a general method for the analysis of this compound and its potential degradation products using reverse-phase HPLC.

1. Materials and Reagents:

  • This compound standard

  • Potential degradation product standards (nerol, linalool, α-terpineol)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (e.g., potassium dihydrogen phosphate), pH adjusted as needed

  • Water (HPLC grade)

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Instrumentation:

  • HPLC system with a UV detector

3. Chromatographic Conditions:

  • Mobile Phase A: Phosphate buffer in water

  • Mobile Phase B: Acetonitrile or Methanol

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 210 nm (for the diphosphate group) or a wavelength suitable for the terpene backbone if derivatized.

  • Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B is typically used to separate compounds with different polarities. An example gradient is:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B (re-equilibration)

4. Sample Preparation:

  • Dilute the this compound samples to an appropriate concentration in the initial mobile phase.

  • Filter the samples through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the samples and standards into the HPLC system.

  • Identify and quantify the peaks by comparing their retention times and peak areas to those of the standards.

Protocol 2: LC-MS/MS Quantification of this compound

This protocol outlines a more sensitive and specific method for the quantification of this compound using LC-MS/MS, adapted from methods for geranyl diphosphate.[5][10]

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521) or formic acid (for mobile phase modification)

  • Water (LC-MS grade)

  • Reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

2. Instrumentation:

  • LC-MS/MS system (e.g., a UPLC coupled to a triple quadrupole mass spectrometer)

3. LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium hydroxide

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium hydroxide

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

  • Gradient Elution: A suitable gradient to separate NPP from matrix components.

4. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): [M-H]⁻ for NPP

    • Product Ion (Q3): A characteristic fragment ion (e.g., the phosphate fragment)

    • Optimize collision energy and other MS parameters for the specific instrument and analyte.

5. Sample Preparation:

  • For biological samples, perform an extraction (e.g., with a methanol/water mixture) followed by protein precipitation (e.g., with cold acetonitrile).[6]

  • Centrifuge to remove debris, collect the supernatant, and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase.

6. Analysis:

  • Generate a standard curve using known concentrations of the NPP standard.

  • Quantify NPP in the samples by comparing the peak area to the standard curve.

Visualizations

degradation_pathway NPP This compound (NPP) NMP Neryl Monophosphate NPP->NMP Hydrolysis Pi Inorganic Phosphate NPP->Pi Hydrolysis Isomerization Isomerization/ Cyclization (Acidic Conditions) NPP->Isomerization Nerol Nerol NMP->Nerol Hydrolysis Linalool Linalool Isomerization->Linalool Terpineol α-Terpineol Isomerization->Terpineol troubleshooting_workflow decision decision action action start Inconsistent Experimental Results check_storage NPP Storage Conditions Correct? start->check_storage check_aliquots Using Fresh Aliquots? check_storage->check_aliquots Yes correct_storage Store at -20°C or below check_storage->correct_storage No analyze_npp Analyze NPP Integrity (HPLC/LC-MS) check_aliquots->analyze_npp Yes prepare_fresh Prepare Fresh NPP Stock and Aliquot check_aliquots->prepare_fresh No degraded NPP Degraded? analyze_npp->degraded degraded->prepare_fresh Yes check_buffer Check Assay Buffer Compatibility degraded->check_buffer No re_run Re-run Experiment prepare_fresh->re_run check_buffer->re_run correct_storage->re_run experimental_workflow process process start Sample Containing NPP extraction Sample Extraction (if biological) start->extraction precipitation Protein Precipitation (e.g., Acetonitrile) extraction->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis quantification Data Analysis and Quantification analysis->quantification

References

Artifact formation during GC-MS analysis of neryl diphosphate products.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering artifact formation during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of neryl diphosphate (B83284) (NPP) enzymatic products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My chromatogram shows unexpected peaks that are not the primary products of my terpene synthase reaction with neryl diphosphate. What are these, and where do they come from?

A1: Unexpected peaks in your chromatogram are often artifacts formed through thermal degradation, isomerization, or cyclization of your target analytes in the hot GC inlet. This compound products, primarily monoterpenes and monoterpenoids, are often thermally labile.

Common Artifacts and Their Origins:

  • Isomerization: The high temperature of the GC inlet can cause rearrangement of double bonds within your monoterpene products. For example, β-phellandrene can isomerize to α-phellandrene or other terpene isomers. Acyclic monoterpenes like myrcene (B1677589) and ocimene are also prone to thermal isomerization.

  • Cyclization: Acyclic monoterpenoids like nerol (B1678202) can undergo acid-catalyzed or thermally-induced cyclization in the GC inlet to form cyclic terpenes such as α-terpineol and limonene.

  • Dehydration: Monoterpene alcohols, such as nerol and linalool, can lose a water molecule at high temperatures, leading to the formation of various monoterpene hydrocarbons like myrcene and ocimene isomers.

  • Oxidation Products: If there are trace amounts of oxygen in the carrier gas or leaks in the system, terpenes can oxidize. A common artifact is the formation of acetone (B3395972) from the degradation of various monoterpenes.[1][2]

Troubleshooting Workflow for Unexpected Peaks:

Start Unexpected Peaks Observed CheckInletTemp Lower Inlet Temperature (e.g., in 20°C increments) Start->CheckInletTemp UseDeactivatedLiner Use a Deactivated Inlet Liner CheckInletTemp->UseDeactivatedLiner If peaks persist Analysis Re-analyze Sample CheckInletTemp->Analysis If peaks are eliminated or reduced CheckCarrierGas Check Carrier Gas Purity and for Leaks UseDeactivatedLiner->CheckCarrierGas If peaks persist UseDeactivatedLiner->Analysis If peaks are eliminated or reduced Derivatization Consider Derivatization (e.g., Silylation) CheckCarrierGas->Derivatization If peaks persist CheckCarrierGas->Analysis If peaks are eliminated or reduced Derivatization->Analysis ProblemResolved Problem Resolved Analysis->ProblemResolved

Caption: Troubleshooting workflow for identifying and mitigating artifact formation in GC-MS analysis.

Q2: I am observing significant variability in the quantification of my target monoterpenes. What could be the cause?

A2: Quantitative variability is often linked to the inconsistent thermal degradation of your analytes in the GC inlet. The extent of degradation can be influenced by minor fluctuations in inlet temperature, the cleanliness of the inlet liner, and the presence of active sites.

Factors Affecting Quantitative Reproducibility:

  • Inlet Temperature: Even small variations in the actual inlet temperature can significantly alter the degradation profile of thermally sensitive compounds.[3]

  • Liner Activity: Over time, even deactivated liners can develop active sites that catalyze degradation. Residue from previous injections can also contribute to this.

  • Sample Matrix: Components in your sample matrix can either protect your analytes or promote their degradation.

Quantitative Data on Artifact Formation:

The following table summarizes the potential impact of GC inlet temperature on the degradation of common this compound products. Note: The exact percentages can vary based on the specific instrument, liner type, and other method parameters.

AnalyteInlet Temperature (°C)Potential ArtifactsApproximate Degradation/Conversion (%)
Nerol 250α-Terpineol, Limonene, Myrcene10-30%
200α-Terpineol, Limonene, Myrcene<10%
β-Phellandrene 250α-Phellandrene, Terpinolene, p-Cymene5-20%
200α-Phellandrene, Terpinolene<5%
Myrcene 250Isoprene, 2-methyl-2-butene, Dimerization products15-40%
200Isoprene, 2-methyl-2-butene<15%

Recommendations for Improved Quantification:

  • Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of your analytes.

  • Use an Internal Standard: A stable, non-reactive internal standard that is structurally similar to your analytes can help to correct for variations in injection volume and instrument response.

  • Regular Inlet Maintenance: Regularly replace the inlet liner and septum to minimize the presence of active sites.

  • Method Validation: Validate your analytical method for precision and accuracy using certified reference materials if available.

Q3: How can I prevent or minimize the formation of these artifacts?

A3: Minimizing artifact formation requires a combination of optimizing your GC-MS parameters and considering sample derivatization.

Strategies for Artifact Prevention:

  • GC Inlet Conditions:

    • Temperature: As a general rule, start with an inlet temperature of 200°C and adjust as needed. For highly labile compounds, temperatures as low as 150°C may be necessary, though this can compromise the chromatography of less volatile compounds.

    • Liner: Always use a deactivated (silanized) inlet liner. Splitless liners with a taper at the bottom can help to minimize analyte interaction with the hot metal surfaces of the inlet.

  • Derivatization: For monoterpene alcohols like nerol, derivatization can significantly improve thermal stability. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common and effective technique. This makes the molecule more volatile and less prone to degradation and cyclization in the inlet.

Derivatization Workflow:

Start Thermally Labile Analyte (e.g., Nerol) AddReagent Add Silylating Reagent (e.g., BSTFA with 1% TMCS) Start->AddReagent Incubate Incubate at 60-70°C for 30-60 min AddReagent->Incubate Analysis Inject into GC-MS Incubate->Analysis StableProduct Stable TMS-ether Detected Analysis->StableProduct

Caption: A simplified workflow for the silylation of monoterpene alcohols prior to GC-MS analysis.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Monoterpenes from this compound

This protocol describes a typical in vitro assay for a terpene synthase using this compound as a substrate.

Materials:

  • Purified terpene synthase

  • This compound (NPP) stock solution (1 mM in reaction buffer)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5% v/v glycerol, 5 mM DTT)

  • Quenching solution (e.g., 5 M NaCl)

  • Organic solvent for extraction (e.g., hexane (B92381) or methyl tert-butyl ether (MTBE))

  • Internal standard (e.g., n-dodecane or isobutylbenzene)

  • Glass vials with PTFE-lined caps

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a 2 mL glass vial, combine 450 µL of reaction buffer and 50 µL of the 1 mM NPP stock solution for a final concentration of 100 µM.

  • Enzyme Addition: Add 1-5 µg of the purified terpene synthase to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) for 1-2 hours with gentle agitation.

  • Quenching: Stop the reaction by adding 100 µL of 5 M NaCl.

  • Extraction: Add 500 µL of hexane (or MTBE) containing a known concentration of an internal standard (e.g., 10 µg/mL).

  • Vortex and Centrifuge: Vortex the vial vigorously for 30 seconds to extract the terpene products into the organic layer. Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.

  • Sample Transfer: Carefully transfer the upper organic layer to a new GC vial for analysis.

Protocol 2: GC-MS Analysis of Monoterpenes

This protocol provides a starting point for the GC-MS analysis of monoterpene products. Optimization may be required based on the specific analytes and instrument.[4][5][6]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

ParameterValue
Inlet Temperature 200°C (or lower for thermally labile compounds)
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature: 40°C, hold for 2 min
Ramp: 5°C/min to 150°C
Ramp: 20°C/min to 280°C, hold for 2 min

MS Conditions:

ParameterValue
Ion Source Temperature 230°C
Transfer Line Temperature 280°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan

Visualizing Degradation Pathways

The following diagrams illustrate potential degradation pathways for common this compound products in the GC inlet.

Nerol Nerol Dehydration Dehydration (-H₂O) (Thermal) Nerol->Dehydration Cyclization Cyclization (H⁺) (Thermal/Acidic Sites) Nerol->Cyclization Myrcene Myrcene Dehydration->Myrcene Ocimene Ocimene Isomers Dehydration->Ocimene Alpha_Terpineol α-Terpineol Cyclization->Alpha_Terpineol Limonene Limonene Cyclization->Limonene

Caption: Potential thermal degradation pathways of nerol in a GC inlet.

Beta_Phellandrene β-Phellandrene Isomerization Isomerization (Thermal) Beta_Phellandrene->Isomerization Dehydrogenation Dehydrogenation (-H₂) (Thermal) Beta_Phellandrene->Dehydrogenation Alpha_Phellandrene α-Phellandrene Isomerization->Alpha_Phellandrene Terpinolene Terpinolene Isomerization->Terpinolene p_Cymene p-Cymene Dehydrogenation->p_Cymene

Caption: Potential thermal degradation pathways of β-phellandrene in a GC inlet.

References

Technical Support Center: Neryl Diphosphate Extraction & Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for neryl diphosphate (B83284) (NPP) extraction and analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I am getting low yields of neryl diphosphate in my extraction. What are the potential causes and solutions?

A1: Low recovery of this compound (NPP) is a common issue. NPP is a polar, charged molecule and can be susceptible to degradation. Here are the primary factors to consider:

  • Inappropriate Solvent Choice: Due to its diphosphate group, NPP is highly polar. Non-polar solvents like hexane (B92381) will not efficiently extract it.

  • Enzymatic Degradation: Cellular phosphatases can quickly hydrolyze the diphosphate moiety.

  • Cell Lysis Inefficiency: Incomplete disruption of cells will result in poor release of intracellular NPP.

  • Instability During Storage: NPP is not stable for long periods at room temperature, especially in solution.

Troubleshooting Steps:

  • Optimize Extraction Solvent: Use polar solvents or buffered aqueous solutions. A common method involves quenching metabolism and extracting with a solvent mixture like acetonitrile/methanol/water.

  • Inhibit Phosphatase Activity: Perform all extraction steps on ice or at 4°C. Include phosphatase inhibitors in your lysis and extraction buffers.

  • Ensure Efficient Cell Lysis: Use robust lysis methods such as sonication or bead beating, ensuring the sample is kept cold.

  • Proper Storage: Store NPP extracts and standards at -80°C. For long-term storage, it is best to store it dry at -20°C.[1] Stock solutions should be stored frozen at -20°C or below.[1]

Q2: My NPP seems to be degrading during sample processing for LC-MS analysis. How can I improve its stability?

A2: NPP is sensitive to both enzymatic and chemical degradation. To ensure stability during sample preparation for LC-MS:

  • Maintain Cold Temperatures: Keep samples on ice or in a refrigerated autosampler.

  • Use Buffered Solutions: Maintain a stable pH, as acidic conditions can lead to hydrolysis of the diphosphate group.

  • Limit Freeze-Thaw Cycles: Repeated freezing and thawing can degrade NPP. Aliquot samples if they need to be accessed multiple times.

  • Prompt Analysis: Analyze samples as quickly as possible after extraction.

Q3: I am having trouble with the chromatographic separation of NPP. What are some common issues and solutions?

A3: Chromatographic issues such as poor peak shape, retention time variability, and co-elution are common.

  • Poor Peak Shape (Tailing): This can be due to interactions with the stationary phase or column hardware. Ensure the pH of your mobile phase is appropriate for keeping NPP ionized.

  • Retention Time Shifts: Inconsistent mobile phase preparation, temperature fluctuations, or column degradation can cause retention time shifts. Always use freshly prepared mobile phase and ensure your column is properly equilibrated.

  • Co-elution with Isomers: NPP and its isomer, geranyl diphosphate (GPP), can be difficult to separate. A high-resolution column and a shallow gradient may be required for baseline separation.

Troubleshooting Guides

Low NPP Yield

Caption: Troubleshooting workflow for low this compound yield.

Poor Chromatographic Performance

Poor_Chromatography Start Poor Peak Shape or Retention Time Shift CheckColumn Is the column old or clogged? Start->CheckColumn CheckMobilePhase Is the mobile phase fresh and correctly prepared? CheckColumn->CheckMobilePhase No CleanColumn Clean or replace the column CheckColumn->CleanColumn Yes CheckSample Is the sample properly filtered and dissolved? CheckMobilePhase->CheckSample No PrepareNewMP Prepare fresh mobile phase CheckMobilePhase->PrepareNewMP Yes CheckGradient Is the gradient optimal for isomer separation? CheckSample->CheckGradient No FilterSample Filter sample and ensure complete dissolution CheckSample->FilterSample Yes OptimizeGradient Optimize gradient: - Shallower gradient - Adjust pH CheckGradient->OptimizeGradient Yes Reinject Re-inject Sample CheckGradient->Reinject No CleanColumn->Reinject PrepareNewMP->Reinject FilterSample->Reinject OptimizeGradient->Reinject

Caption: Troubleshooting guide for chromatography issues.

Experimental Protocols

Protocol 1: Extraction of this compound from E. coli

Objective: To extract NPP from a culture of engineered E. coli.

Methodology:

  • Cell Culture: Grow the engineered E. coli strain expressing a this compound synthase under optimal conditions to an OD600 of ~0.6-0.8. Induce protein expression as required.

  • Metabolism Quenching & Cell Harvest:

    • Rapidly cool the culture by adding it to a pre-chilled centrifuge bottle.

    • Harvest cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Extraction:

    • Resuspend the cell pellet in 1 mL of ice-cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v with 0.1 M formic acid).

    • Lyse the cells by sonication on ice (e.g., 3 cycles of 30 seconds on, 30 seconds off).

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for Analysis:

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: In-vitro Enzymatic Synthesis of this compound

Objective: To synthesize NPP in vitro using a purified this compound Synthase (NDPS).

Methodology:

  • Enzyme Purification: Express and purify the NDPS enzyme (e.g., from Solanum lycopersicum) with a His-tag from E. coli using immobilized metal affinity chromatography (IMAC).

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 50 mM Tris-HCl (pH 7.5)

      • 5 mM MgCl₂

      • 1 mM DTT

      • 100 µM Isopentenyl Diphosphate (IPP)

      • 100 µM Dimethylallyl Diphosphate (DMAPP)

      • 5 µg of purified NDPS enzyme

    • Bring the total reaction volume to 100 µL with nuclease-free water.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding 10 µL of 0.5 M EDTA.

  • Product Analysis: The reaction mixture can be directly analyzed by LC-MS/MS. For product confirmation, the diphosphate group can be removed by treating with alkaline phosphatase, and the resulting nerol (B1678202) can be analyzed by GC-MS.[2]

Protocol 3: Quantification of this compound by LC-MS/MS

Objective: To quantify NPP in biological extracts using liquid chromatography-tandem mass spectrometry. This protocol is adapted from methods for the quantification of the isomeric geranyl diphosphate.

Methodology:

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., ACCQ-TAG Ultra C18, 1.7 µm, 100 mm × 2.1 mm) is suitable.[3][4]

    • Mobile Phase A: 10 mM ammonium (B1175870) carbonate with 0.1% ammonium hydroxide (B78521) in water.[4]

    • Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile/methanol (75/25).[4]

    • Flow Rate: 0.25 mL/min.[4]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific transitions for NPP would need to be optimized but will be similar to GPP (precursor ion [M-H]⁻ at m/z 313.1 and product ions around m/z 79, 159, and 233).

  • Quantification:

    • Prepare a calibration curve using a certified NPP standard.

    • Spike an internal standard (e.g., a stable isotope-labeled isoprenoid diphosphate) into all samples and standards for accurate quantification.

    • Calculate the concentration of NPP in the samples based on the standard curve.

Data Presentation

Table 1: Comparison of Extraction Solvents for Isoprenoid Diphosphates

Solvent SystemRelative Recovery of GPP/FPP/GGPP (%)Reference
Acetonitrile (ice-cold)85-115[3]
Methanol/Water (1:1)40-90[4]
Isopropanol/Water + NH₄HCO₃VariableNot specified

Note: Data is for the related compounds GPP, FPP, and GGPP and should be considered indicative for NPP. Actual recovery for NPP should be determined experimentally.

Table 2: Typical LC-MS/MS Parameters for Isoprenoid Diphosphate Analysis

ParameterSettingReference
LC Column Reversed-phase C18[3][4]
Mobile Phase Ammonium carbonate/hydroxide in water/acetonitrile/methanol[4]
Ionization ESI Negative[4]
LLOQ ~0.04 ng/mL[4]
Run Time ~12 minutes[4]

Experimental Workflows

NPP_Extraction_Workflow cluster_0 Cell Culture & Harvest cluster_1 Extraction cluster_2 Analysis Culture 1. Grow E. coli Culture Quench 2. Quench Metabolism (Rapid Cooling) Culture->Quench Harvest 3. Harvest Cells (Centrifugation) Quench->Harvest Wash 4. Wash Pellet Harvest->Wash Resuspend 5. Resuspend in Cold Solvent Wash->Resuspend Lyse 6. Cell Lysis (Sonication) Resuspend->Lyse Clarify 7. Clarify Lysate (Centrifugation) Lyse->Clarify Dry 8. Dry Supernatant Clarify->Dry Reconstitute 9. Reconstitute in Mobile Phase Dry->Reconstitute Analyze 10. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for this compound extraction from E. coli.

Enzymatic_Synthesis_Workflow PurifyEnzyme 1. Purify NDPS Enzyme SetupReaction 2. Set up Reaction Mixture (IPP, DMAPP, Enzyme, Buffer) PurifyEnzyme->SetupReaction Incubate 3. Incubate at 30°C SetupReaction->Incubate QuenchReaction 4. Quench Reaction (EDTA) Incubate->QuenchReaction Analysis 5. Analyze Product (LC-MS) QuenchReaction->Analysis

Caption: Workflow for the enzymatic synthesis of this compound.

References

Technical Support Center: Enhancing Active Neryl Diphosphate Synthase (NDPS) Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the expression of active neryl diphosphate (B83284) synthase (NDPS).

Frequently Asked Questions (FAQs)

Q1: What is neryl diphosphate synthase (NDPS) and why is its expression important?

A1: this compound synthase (NDPS) is a cis-prenyltransferase that catalyzes the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to produce this compound (NPP). NPP is a key precursor for the biosynthesis of various monoterpenes, which have applications in pharmaceuticals, fragrances, and biofuels. Efficient expression of active NDPS is crucial for metabolic engineering and the production of these valuable compounds.

Q2: Which expression system is most commonly used for NDPS?

A2: Escherichia coli (E. coli) is a widely used host for expressing recombinant NDPS and other terpene synthases due to its rapid growth, ease of genetic manipulation, and cost-effectiveness.[1][2] Strains like BL21(DE3) are frequently employed.[3][4]

Q3: What are the main challenges when expressing NDPS in E. coli?

A3: Common challenges include low protein yield, formation of insoluble protein aggregates known as inclusion bodies, and low specific activity of the purified enzyme.[1][5] Plant-derived enzymes like NDPS can be difficult to express in a soluble and active form in bacterial hosts.[6]

Q4: Should I optimize the codon usage of my NDPS gene for E. coli expression?

A4: Yes, codon optimization can significantly enhance protein expression levels. Different organisms have different codon preferences. Adapting the codon usage of the NDPS gene to match that of E. coli can prevent translational stalling and improve the yield of the recombinant protein.[7][8][9] Tools are available online to analyze and optimize your gene sequence.[7][10] Alternatively, using E. coli strains like Rosetta™, which carry a plasmid with tRNAs for rare codons, can also help.[10][11]

Troubleshooting Guide

Issue 1: Low or No Expression of NDPS
Possible Cause Troubleshooting Strategy
Suboptimal Induction Conditions Optimize the inducer (e.g., IPTG) concentration (0.1-1 mM) and the induction time.[1][12]
Lower the induction temperature (e.g., 18-25°C) and extend the induction period (16-20 hours) to improve protein folding and stability.[2][12]
Toxicity of NDPS to E. coli Use a tightly regulated expression system, such as the pLysS or BL21-AI™ strains, to minimize basal expression before induction.[2][3][5] Adding glucose (0.1%) to the growth media can also help repress basal expression from the T7 promoter.[2]
Inefficient Transcription or Translation Ensure the expression vector has a strong promoter (e.g., T7).[5] Verify the integrity of your plasmid DNA and the sequence of the NDPS insert.
Perform codon optimization of the NDPS gene for E. coli.[7][8]
Plasmid Instability Propagate the expression plasmid in a cloning strain (e.g., DH5α™) that lacks T7 RNA polymerase before transforming it into an expression strain like BL21(DE3).[13]
Issue 2: NDPS is Expressed as Insoluble Inclusion Bodies
Possible Cause Troubleshooting Strategy
High Expression Rate Leading to Misfolding Lower the induction temperature to 15-25°C to slow down protein synthesis and allow more time for proper folding.[1][2]
Reduce the inducer concentration to decrease the rate of protein expression.[2][14]
Use a vector with a weaker promoter to reduce the overall expression level.[5][14]
Cellular Environment Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) to assist in protein folding.
Grow cells in a less rich medium, such as M9 minimal medium, which can sometimes improve solubility.[2]
Add osmoprotectants like sorbitol (e.g., 660 mM) and glycine (B1666218) betaine (B1666868) (e.g., 2.5 mM) to the growth medium. This can create osmotic stress, which may improve soluble protein expression.[3][6]
Protein Properties Fuse a solubility-enhancing tag, such as Maltose Binding Protein (MBP), Glutathione S-transferase (GST), or a small disordered peptide, to the N- or C-terminus of NDPS.[5][15][16]
Inclusion Body Solubilization and Refolding If inclusion bodies are unavoidable, they can be purified, solubilized with strong denaturants (e.g., 8M urea (B33335) or 6M guanidine (B92328) hydrochloride), and then refolded into an active conformation.[17][18][19][20][21]
A variety of refolding techniques exist, including dilution, dialysis, and on-column refolding.[17] The addition of L-arginine to refolding buffers can help prevent aggregation.[17]
Issue 3: Purified NDPS Has Low or No Activity
Possible Cause Troubleshooting Strategy
Incorrect Protein Folding Optimize expression conditions to favor soluble protein production (see Issue 2).
If refolding from inclusion bodies, screen different refolding buffers and conditions to find the optimal ones for NDPS.
Absence of Necessary Cofactors Ensure that the assay buffer contains the required divalent cations, typically Mg²⁺, which are essential for the activity of most prenyltransferases.[22][23]
Enzyme Instability Purify and store the enzyme at low temperatures (4°C for short-term, -80°C for long-term).
Add stabilizing agents like glycerol (B35011) (e.g., 10-20%) to the storage buffer.[12][22]
Include a reducing agent like dithiothreitol (B142953) (DTT) in the buffers to prevent oxidation.[12][22]
Issues with the Activity Assay Verify the integrity and concentration of the substrates (DMAPP and IPP).
Ensure the assay conditions (pH, temperature) are optimal for NDPS activity. A common assay pH is around 7.0-7.5.[22][24]
Use a sensitive and validated assay method, such as a radioactive assay or an LC-MS-based method.[22][24][25]

Quantitative Data Summary

Table 1: Effect of Expression Conditions on Sesquiterpene Synthase Activity

EnzymeHost StrainAdditivesFold Increase in Soluble Active Protein
Amorpha-4,11-diene synthase (ADS)BL21(DE3)pLysS TunerGlycine betaine (2.5 mM) + Sorbitol (660 mM)7-fold[3]
(+)-germacrene D synthase (GDS)BL21(DE3)Glycine betaine (2.5 mM) + Sorbitol (660 mM)2.5-fold[3]
(+)-germacrene D synthase (GDS)BL21(DE3) TunerIPTG induction2-fold[3]

Note: Data from a study on sesquiterpene synthases, which are structurally and functionally related to NDPS and provide a good reference for optimization strategies.[3]

Table 2: Example Purification of a Recombinant Geranyl Diphosphate Synthase (GPPS)

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Extract 5002500.51001
Ni-NTA Affinity 252008.08016
Anion Exchange 1018018.07236
Gel Filtration 816020.06440

Note: These are example values for a related enzyme, Geranyl Diphosphate Synthase (GPPS), and will vary depending on the specific NDPS and experimental conditions.[12]

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged NDPS
  • Transformation : Transform the NDPS expression vector into a suitable E. coli expression host (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture : Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture : Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction : Cool the culture to 18-25°C, then induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at the lower temperature for 16-20 hours.[12]

  • Cell Harvest : Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.[12]

  • Lysis : Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Lyse the cells by sonication on ice.[12]

  • Clarification : Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble NDPS.[12]

  • Affinity Chromatography : Equilibrate a Ni-NTA affinity column with lysis buffer. Load the supernatant onto the column. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). Elute the His-tagged NDPS with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).[12]

  • Buffer Exchange/Desalting : Remove imidazole and exchange the buffer to a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 20% glycerol) using a desalting column or dialysis.[12]

  • Purity Analysis and Storage : Analyze the purity of the protein by SDS-PAGE. Determine the protein concentration and store the purified enzyme at -80°C.[12]

Protocol 2: Radioactive Assay for NDPS Activity

This assay measures the incorporation of radiolabeled [¹⁴C]IPP into the product, this compound (NPP).

  • Reaction Setup : Prepare a reaction mixture in a microcentrifuge tube. A typical 100 µL reaction includes:

    • Assay Buffer (e.g., 25 mM MOPSO, pH 7.0, 10% glycerol, 10 mM MgCl₂, 1 mM DTT)[22]

    • DMAPP (e.g., 10 µM)[22]

    • [4-¹⁴C]IPP (e.g., 7 µM)[22]

    • Purified NDPS enzyme or cell extract

  • Incubation : Initiate the reaction by adding the substrates. Incubate at 31°C for 1 hour.[22]

  • Reaction Quenching and Hydrolysis : Stop the reaction and hydrolyze the diphosphate group by adding 10 µL of 3 N HCl. Incubate for 20 minutes at 31°C.[22]

  • Extraction : Extract the resulting alcohol (nerol) by adding 1 mL of an organic solvent (e.g., pentane (B18724) or hexane), vortexing, and centrifuging to separate the phases.[12][22]

  • Quantification : Transfer a known volume of the organic phase to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculation : Calculate the enzyme activity based on the amount of radioactivity incorporated into the product over time.

Visualizations

Recombinant_NDPS_Expression_Workflow cluster_gene_cloning Gene Preparation cluster_expression Protein Expression cluster_purification Purification & Analysis cluster_insoluble Insoluble Path Gene NDPS Gene (e.g., from Solanum lycopersicum) CodonOpt Codon Optimization (for E. coli) Gene->CodonOpt Optional but recommended Vector Expression Vector (e.g., pET with His-tag) Gene->Vector CodonOpt->Vector Ligation Transformation Transformation into E. coli (e.g., BL21(DE3)) Vector->Transformation Culture Cell Culture (Growth to OD600 0.6-0.8) Transformation->Culture Induction Induction (IPTG) Low Temp (18-25°C) Culture->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification IMAC Affinity Chromatography (Ni-NTA) Clarification->IMAC Soluble Fraction InclusionBodies Inclusion Bodies Clarification->InclusionBodies Insoluble Pellet PurifiedEnzyme Purified Active NDPS IMAC->PurifiedEnzyme ActivityAssay Activity Assay PurifiedEnzyme->ActivityAssay Solubilization Solubilization (Urea/GdnHCl) InclusionBodies->Solubilization Refolding Refolding Solubilization->Refolding Refolding->IMAC

Caption: Workflow for recombinant NDPS expression and purification.

Troubleshooting_Logic cluster_no_expression No/Low Expression cluster_insoluble_expression Insoluble Expression cluster_inactive_enzyme Inactive Enzyme Start Start: Recombinant NDPS Expression CheckExpression Check Total Protein: Is NDPS Expressed? (SDS-PAGE of whole cell lysate) Start->CheckExpression OptimizeInduction Optimize Induction: - Inducer Conc. - Temp & Time CheckExpression->OptimizeInduction No CheckSolubility Check Soluble Fraction: Is NDPS Soluble? CheckExpression->CheckSolubility Yes CheckVector Check Vector/Host: - Sequence Integrity - Tightly Regulated Host OptimizeInduction->CheckVector CodonOptimize Codon Optimize Gene CheckVector->CodonOptimize CodonOptimize->Start LowerTemp Lower Expression Temp & Inducer Conc. CheckSolubility->LowerTemp No CheckActivity Purify & Assay: Is Enzyme Active? CheckSolubility->CheckActivity Yes Additives Add Osmolytes (Sorbitol, Betaine) LowerTemp->Additives SolubilityTags Use Solubility Tags (MBP, GST) Additives->SolubilityTags Refold Solubilize & Refold Inclusion Bodies SolubilityTags->Refold Refold->CheckActivity AssayConditions Optimize Assay: - Cofactors (Mg2+) - pH, Temp CheckActivity->AssayConditions No Success Success: Active Soluble NDPS CheckActivity->Success Yes Stability Improve Stability: - Glycerol, DTT - Proper Storage AssayConditions->Stability Stability->CheckActivity

Caption: Troubleshooting logic for NDPS expression issues.

References

Technical Support Center: Neryl Diphosphate (NPP) Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Neryl Diphosphate (B83284) (NPP) sample preparation. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the stability of NPP during experimental procedures. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to minimize degradation and ensure the integrity of your samples.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of neryl diphosphate (NPP) degradation?

NPP is susceptible to degradation through two main pathways:

  • Chemical (Acid/Base) Hydrolysis: The diphosphate ester bond is labile, particularly under acidic conditions. Acid hydrolysis can cleave the diphosphate group, yielding nerol, linalool, and α-terpineol.[1][2] This process is also accelerated by heat. Under strongly basic conditions, degradation can also occur. Isoprenoid pyrophosphates are generally most stable under slightly basic conditions (pH 9-10).[3]

  • Enzymatic Degradation: Biological samples, such as cell lysates or tissue extracts, contain endogenous phosphatases.[4][5][6] These enzymes rapidly hydrolyze the phosphate (B84403) groups from NPP, releasing pyrophosphate (PPi) and the corresponding alcohol, nerol.[7] This is often the most significant source of degradation in biological preparations.

Q2: What is the optimal pH and temperature for handling NPP?

To minimize chemical hydrolysis, it is critical to control both pH and temperature. NPP is most stable in slightly basic aqueous buffers and should be kept cold.

  • pH: Work in a pH range of 8.0 to 10.0. Avoid acidic conditions (pH < 7) whenever possible. Studies on similar isoprenoid pyrophosphates show they are most stable in basic conditions.[3]

  • Temperature: All steps should be performed on ice (0-4°C). Avoid elevated temperatures, as hydrolysis rates increase significantly with temperature.[8] Long-term storage should be at -20°C or, ideally, -80°C.[9]

Table 1: General Stability of Isoprenoid Diphosphates vs. pH and Temperature

Condition pH 4-6 (Acidic) pH 7.0 (Neutral) pH 8-10 (Slightly Basic)
4°C Low Stability Moderate Stability High Stability
25°C (Room Temp) Very Low Stability (Rapid Degradation) Low Stability Moderate Stability

| 37°C | Extremely Unstable | Very Low Stability | Low Stability |

This table provides a qualitative summary based on the known acid-labile nature of isoprenoid pyrophosphates.

Q3: How can I prevent enzymatic degradation of NPP in my biological samples?

Inhibition of endogenous phosphatases is crucial when preparing NPP from cell or tissue extracts. This is achieved by adding a cocktail of phosphatase inhibitors to all lysis and extraction buffers.[5][6][10]

Table 2: Common Phosphatase Inhibitors for Biological Extracts

Inhibitor Target Class Typical Working Concentration Notes
Sodium Orthovanadate (Na₃VO₄) Tyrosine Phosphatases, Alkaline Phosphatases 1-10 mM Must be "activated" (depolymerized) before use.
Sodium Fluoride (NaF) Serine/Threonine Phosphatases, Acid Phosphatases[10] 10-20 mM Broad-spectrum inhibitor.[10]
β-Glycerophosphate Serine/Threonine Phosphatases[4] 20-50 mM Often used in combination with other inhibitors.[4]
Sodium Pyrophosphate Serine/Threonine Phosphatases[4][10] 1-10 mM Structurally similar to the NPP leaving group.

| Okadaic Acid | Ser/Thr Phosphatases (PP1, PP2A) | 1 nM - 1 µM | Potent and specific inhibitor. |

It is highly recommended to use a pre-formulated commercial cocktail to ensure broad-spectrum inhibition.[4][5]

Q4: What are the recommended long-term storage conditions for NPP?

Proper storage is essential for maintaining the integrity of NPP standards and samples over time.

Table 3: Recommended Storage Conditions for this compound

Form Temperature Solvent/Buffer Duration
Dry Solid -20°C or below[9] N/A (as salt) Years
Stock Solution -20°C or -80°C[9] Aqueous buffer (e.g., 50 mM NH₄HCO₃ or Tris-HCl), pH 8.0-9.5 Months to a year

| Working Dilution | 0-4°C (on ice) | Assay Buffer | Hours (use immediately) |

Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquot stock solutions into single-use volumes.

Section 2: Troubleshooting Guide

Q1: My analytical results (e.g., LC-MS, GC-MS after dephosphorylation) show unexpected peaks. What could they be?

Unexpected peaks are often degradation products.

  • Nerol: The direct hydrolysis product of NPP.

  • Linalool: A common product of acid-catalyzed hydrolysis and rearrangement of NPP.[1][2]

  • α-Terpineol: Another common product from the acid-catalyzed cyclization and hydrolysis of NPP.[1][2]

  • Myrcene/Limonene: Can be formed depending on the specific enzymatic or chemical conditions.[11]

To confirm, run commercially available standards of these potential degradation products under the same analytical conditions.

Q2: My NPP recovery is consistently low after purification. What are the likely causes?

Low recovery is almost always a result of degradation during the sample preparation workflow. Use the following logic diagram to troubleshoot the potential source of the loss.

Troubleshooting start Low NPP Recovery Detected check_storage 1. Check Storage Conditions (-20°C or below, correct pH) start->check_storage storage_ok Storage OK check_storage->storage_ok Yes storage_bad Improper Storage (Degraded before use) check_storage->storage_bad No check_extraction 2. Review Extraction/Lysis (Performed on ice? Inhibitors used?) storage_ok->check_extraction extraction_ok Extraction OK check_extraction->extraction_ok Yes extraction_bad Enzymatic/Thermal Degradation (Add inhibitors, work faster/colder) check_extraction->extraction_bad No check_purification 3. Examine Purification Step (SPE/HPLC) (pH of buffers? Temperature?) extraction_ok->check_purification purification_ok Purification OK check_purification->purification_ok Yes purification_bad Chemical Hydrolysis during Purification (Adjust buffer pH to >8.0, use cold buffers) check_purification->purification_bad No check_analysis 4. Check Analytical Method (e.g., GC inlet temp too high?) purification_ok->check_analysis analysis_bad Degradation during Analysis (Optimize method parameters) check_analysis->analysis_bad No end Review literature for non-standard issues check_analysis->end Yes

Caption: A logical flowchart for diagnosing the cause of poor NPP recovery.

Section 3: Key Experimental Protocols

Protocol 1: Quenching an Enzymatic Reaction and Extracting NPP

This protocol is designed to stop an in vitro enzymatic reaction and extract NPP while minimizing degradation.

Materials:

  • Reaction Buffer (pH 8.0-8.5, e.g., HEPES or Tris-HCl)

  • Quenching/Extraction Solvent: Methanol (B129727) or a mixture of Chloroform:Methanol:Water (1:1:1).[12][13]

  • Phosphatase Inhibitor Cocktail (if starting from crude extract).

  • Centrifuge capable of 4°C.

Methodology:

  • Preparation: Pre-chill all buffers and solvents to 4°C. Prepare the quenching solvent.

  • Reaction: Perform your enzymatic reaction in the appropriate buffer at the desired temperature (e.g., 30°C).[1]

  • Quenching: To stop the reaction, add 2-3 volumes of ice-cold methanol to the reaction tube. Vortex immediately and place on ice for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the quenched reaction at >12,000 x g for 15 minutes at 4°C to pellet the precipitated protein.[14]

  • Collection: Carefully transfer the supernatant, which contains the soluble NPP, to a new pre-chilled tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen at room temperature or by lyophilization.[3]

  • Storage: Store the dried extract at -80°C or resuspend immediately in a suitable buffer for purification.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of NPP

This protocol provides a general method for purifying NPP from an aqueous extract using a reverse-phase or hydrophilic-lipophilic balanced (HLB) cartridge.[3][12]

Materials:

  • SPE Cartridge (e.g., Oasis HLB).[3][12]

  • SPE Vacuum Manifold.

  • Conditioning Solvent: Methanol.

  • Equilibration Buffer: Aqueous buffer, pH ~9.5 (e.g., 10 mM ammonium (B1175870) carbonate with 0.1% ammonium hydroxide).[3][15]

  • Wash Buffer: Same as equilibration buffer.

  • Elution Buffer: A basic organic mixture (e.g., NH₄OH:Isopropanol:Hexane at 1:7:12 v/v/v or an increasing gradient of acetonitrile (B52724) in basic buffer).[3]

Methodology:

  • Sample Preparation: Resuspend the dried extract from Protocol 1 in a minimal volume of ice-cold Equilibration Buffer.

  • Cartridge Conditioning: Pass 1-2 column volumes of methanol through the SPE cartridge. Do not let the cartridge run dry.

  • Cartridge Equilibration: Pass 2-3 column volumes of Equilibration Buffer through the cartridge.

  • Sample Loading: Load the resuspended sample onto the cartridge. Allow it to flow through slowly.

  • Washing: Wash the cartridge with 2-3 column volumes of Wash Buffer to remove unbound impurities.

  • Elution: Elute the NPP from the cartridge using the Elution Buffer. Collect the eluate in a clean tube.

  • Drying and Storage: Evaporate the elution solvent under nitrogen and store the purified NPP at -80°C.

Section 4: Degradation Pathways and Workflow Diagrams

DegradationPathways cluster_hydrolysis Hydrolysis Pathways NPP This compound (NPP) Nerol Nerol NPP->Nerol Direct Hydrolysis Linalool Linalool NPP->Linalool Rearrangement aTerpineol α-Terpineol NPP->aTerpineol Cyclization PPi Pyrophosphate (PPi) NPP->PPi Acid Acid (H+) / Heat Acid->Nerol Acid->Linalool Acid->aTerpineol Enzyme Phosphatases Enzyme->Nerol

Caption: Chemical and enzymatic degradation products of this compound.

Workflow cluster_tips start Sample Collection (e.g., Cell Pellet, Tissue) lysis Lysis / Homogenization start->lysis tip1 Keep on ice at all times start->tip1 extraction Solvent Extraction lysis->extraction tip2 Use basic buffer (pH 8-10) + Phosphatase Inhibitors lysis->tip2 purification Purification (SPE / HPLC) extraction->purification tip3 Use pre-chilled, high-purity organic solvents extraction->tip3 analysis Analysis (LC-MS / GC-MS) purification->analysis tip4 Ensure all buffers are cold and at the correct pH purification->tip4 tip5 Minimize analysis time; use autosampler cooling analysis->tip5

Caption: An ideal workflow for NPP sample preparation with critical control points.

References

Optimization of reaction time for complete neryl diphosphate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time for complete neryl diphosphate (B83284) (NPP) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental enzymatic reaction for neryl diphosphate (NPP) synthesis?

A1: this compound is synthesized through the condensation of one molecule of dimethylallyl diphosphate (DMAPP) and one molecule of isopentenyl diphosphate (IPP). This reaction is catalyzed by a class of enzymes known as cis-prenyltransferases, specifically this compound synthase (NDPS). In some organisms, like the tomato (Solanum lycopersicum), this enzyme is referred to as NDPS1 or CPT2.[1][2][3]

Q2: Why is optimizing for complete synthesis important?

A2: Ensuring the reaction goes to completion is critical for maximizing the yield of NPP and minimizing the presence of unreacted substrates (IPP and DMAPP). Residual substrates can complicate downstream applications and purification processes. For kinetic studies or metabolic engineering applications, a complete reaction ensures accurate measurements and efficient pathway flux.

Q3: What are the key factors influencing the reaction time for NPP synthesis?

A3: The primary factors that dictate the reaction time include:

  • Enzyme concentration and activity: Higher concentrations of active enzyme will lead to faster reaction rates.

  • Substrate concentrations: The concentrations of IPP and DMAPP can affect the reaction rate, and an optimal ratio is crucial.

  • Reaction temperature: Like most enzymatic reactions, temperature affects the rate of synthesis, with an optimal temperature for enzyme activity.

  • pH of the reaction buffer: Enzymes have an optimal pH range for their activity.

  • Presence of cofactors: Most prenyltransferases require a divalent cation, typically Mg²⁺ or Mn²⁺, for activity.

  • Presence of inhibitors: Reaction products or other molecules can inhibit enzyme activity, slowing down or halting the synthesis.

Q4: How can I monitor the progress of the NPP synthesis reaction?

A4: The progress of the reaction can be monitored by quantifying the amount of NPP produced or the amount of substrates consumed over time. Common analytical techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for detecting and quantifying isoprenoid diphosphates.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used after the enzymatic or chemical hydrolysis of the diphosphate moiety to the corresponding alcohol (nerol).[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence detection can be used for quantification, often after derivatization.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No or very low NPP yield 1. Inactive Enzyme: The NDPS enzyme may be inactive due to improper folding, degradation, or incorrect storage. 2. Missing Cofactors: The reaction buffer may lack essential divalent cations (e.g., Mg²⁺). 3. Incorrect Substrates: The IPP or DMAPP stocks may be degraded or at the wrong concentration. 4. Suboptimal pH or Temperature: The reaction conditions may not be within the optimal range for the enzyme.1. - Verify enzyme expression and purity using SDS-PAGE. - Perform an activity assay with a small-scale reaction and a trusted positive control. - Ensure the enzyme has been stored at the correct temperature (typically -80°C) and handled on ice. 2. - Supplement the reaction buffer with MgCl₂ or MnCl₂ to a final concentration of 5-10 mM. 3. - Use freshly prepared or commercially certified IPP and DMAPP. - Verify the concentration of substrate stocks using a reliable quantification method. 4. - Optimize the reaction pH (typically around 7.0-8.5) and temperature (often around 30-37°C).
Incomplete reaction or slow reaction time 1. Insufficient Enzyme: The concentration of the NDPS enzyme may be too low. 2. Substrate Imbalance: An incorrect molar ratio of IPP to DMAPP can limit the reaction. 3. Product Inhibition: The accumulation of NPP or the pyrophosphate (PPi) byproduct may be inhibiting the enzyme. 4. Low Enzyme Stability: The enzyme may be losing activity over the course of the reaction.1. - Increase the concentration of the NDPS enzyme in the reaction mixture. 2. - Experiment with different molar ratios of IPP to DMAPP (e.g., 1:1, 1.5:1, 1:1.5) to find the optimal balance. 3. - Consider adding a pyrophosphatase to the reaction to hydrolyze the inhibitory PPi byproduct. 4. - Add stabilizing agents like glycerol (B35011) (10-20% v/v) to the reaction buffer. - Determine the enzyme's half-life under your reaction conditions and consider adding fresh enzyme during the reaction.
Formation of unexpected byproducts 1. Enzyme Promiscuity: The NDPS enzyme may have some promiscuous activity, producing other isoprenoid products. 2. Contaminating Enzymes: The purified NDPS enzyme preparation may be contaminated with other prenyltransferases (e.g., geranyl diphosphate synthase). 3. Substrate Degradation: IPP or DMAPP may be degrading into other reactive species.1. - Confirm the identity of the primary product and byproducts using LC-MS/MS or GC-MS. - If byproducts are a significant issue, consider protein engineering of the NDPS to improve its specificity. 2. - Further purify the NDPS enzyme using additional chromatography steps. 3. - Use fresh, high-quality substrates.

Data Presentation

Table 1: Kinetic Parameters of this compound Synthase (NDPS1) from Solanum lycopersicum

SubstrateKₘ (µM)
Isopentenyl Diphosphate (IPP)152
Dimethylallyl Diphosphate (DMAPP)177

Note: Data extracted from studies on NDPS1 from tomato trichomes.

Table 2: Typical Reaction Conditions for Enzymatic NPP Synthesis

ParameterRecommended RangeNotes
pH 7.0 - 8.5Optimal pH can be enzyme-specific.
Temperature 30 - 37 °CHigher temperatures can lead to enzyme denaturation.
MgCl₂ Concentration 5 - 20 mMEssential cofactor for enzyme activity.
IPP Concentration 10 - 100 µMHigher concentrations can lead to substrate inhibition.
DMAPP Concentration 10 - 100 µMEquimolar or slight excess relative to IPP is common.
Enzyme Concentration 0.1 - 5 µg/µLDependent on enzyme purity and specific activity.
Incubation Time 30 min - 12 hoursMonitor reaction progress to determine optimal time.

Experimental Protocols

Protocol 1: Small-Scale Enzymatic Synthesis of this compound

This protocol is for a standard 100 µL reaction to test for NPP synthesis.

Materials:

  • Purified this compound Synthase (NDPS)

  • Isopentenyl Diphosphate (IPP) stock solution (10 mM)

  • Dimethylallyl Diphosphate (DMAPP) stock solution (10 mM)

  • 1 M MgCl₂ stock solution

  • 1 M Tris-HCl buffer (pH 7.5)

  • Nuclease-free water

Procedure:

  • In a sterile microcentrifuge tube, prepare the following reaction mixture on ice:

    • 10 µL of 1 M Tris-HCl (pH 7.5) (Final concentration: 100 mM)

    • 1 µL of 1 M MgCl₂ (Final concentration: 10 mM)

    • 1 µL of 10 mM IPP (Final concentration: 100 µM)

    • 1 µL of 10 mM DMAPP (Final concentration: 100 µM)

    • 1-5 µg of purified NDPS enzyme

    • Nuclease-free water to a final volume of 100 µL

  • Mix gently by pipetting.

  • Incubate the reaction at 30°C for 1 to 4 hours.

  • Stop the reaction by adding 100 µL of ice-cold methanol (B129727) or by heating at 95°C for 5 minutes.

  • Analyze the products using LC-MS or other appropriate methods.

Protocol 2: Quantification of this compound using LC-MS/MS

This protocol provides a general guideline for the analysis of NPP from an enzymatic reaction.

Sample Preparation:

  • Quench the enzymatic reaction as described in Protocol 1.

  • Centrifuge the quenched reaction at 14,000 x g for 10 minutes at 4°C to pellet any precipitated protein.

  • Transfer the supernatant to a new tube for analysis.

LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM ammonium (B1175870) bicarbonate).

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for the detection of diphosphate compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for accurate quantification, with specific precursor-to-product ion transitions for NPP, IPP, and DMAPP.

Visualizations

NPP_Synthesis_Workflow IPP Isopentenyl Diphosphate (IPP) Reaction Enzymatic Reaction (NDPS) IPP->Reaction DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->Reaction NPP This compound (NPP) Reaction->NPP Analysis Product Analysis (LC-MS/GC-MS) NPP->Analysis Optimization Optimization Loop Analysis->Optimization Incomplete? Low Yield? Optimization->Reaction Adjust Conditions

Caption: Workflow for the optimization of this compound synthesis.

Troubleshooting_Logic Start Low/No NPP Yield CheckEnzyme Check Enzyme Activity Start->CheckEnzyme CheckConditions Verify Reaction Conditions (pH, Temp, Cofactors) CheckEnzyme->CheckConditions Enzyme Active PurifyEnzyme Re-purify Enzyme CheckEnzyme->PurifyEnzyme Enzyme Inactive CheckSubstrates Assess Substrate Quality & Concentration CheckConditions->CheckSubstrates Conditions OK OptimizeConditions Optimize pH, Temp, Cofactor Concentration CheckConditions->OptimizeConditions Conditions Not Optimal NewSubstrates Use Fresh Substrates CheckSubstrates->NewSubstrates Substrates Degraded Success Successful Synthesis CheckSubstrates->Success Substrates OK PurifyEnzyme->Start OptimizeConditions->Start NewSubstrates->Start

References

Technical Support Center: Minimizing Side Products in Terpene Synthase Reactions with Neryl Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with terpene synthase reactions involving neryl diphosphate (B83284) (NPP). Our goal is to help you minimize the formation of unwanted side products and optimize the yield of your target terpene.

Troubleshooting Guide

Encountering unexpected side products or low yields of your desired terpene is a common challenge. This guide provides a structured approach to troubleshooting these issues.

Problem Potential Cause(s) Recommended Solution(s)
High diversity of cyclic and acyclic monoterpenes. The terpene synthase has low product specificity.[1]• Consider site-directed mutagenesis to alter key residues in the active site that influence product outcome.[2][3][4] • Optimize reaction conditions such as pH and divalent metal ion cofactors.[5]
Formation of acyclic alcohols (e.g., linalool, geraniol). The reaction is terminated by the addition of water instead of deprotonation.[6]• Ensure anhydrous reaction conditions if possible. • Modify the active site through mutagenesis to favor deprotonation over water capture.
Presence of unexpected terpene isomers. The carbocation intermediates are being rearranged in multiple ways before termination.[7]• Altering the active site environment through mutagenesis can help stabilize specific carbocation intermediates and guide the reaction towards a single product.[4][7] • Fine-tuning the pH of the reaction buffer may influence the stability of intermediates.
Low overall product yield. • Enzyme inhibition by the diphosphate product. • Suboptimal reaction conditions (pH, temperature, cofactor).• Consider using a coupled assay system to remove the inorganic diphosphate as it is formed.[8] • Systematically screen a range of pH values and divalent metal ions (e.g., Mg²⁺, Mn²⁺) to find the optimal conditions for your specific enzyme.[9]
Inconsistent product ratios between experiments. Variations in experimental setup, including reagent purity and temperature fluctuations.• Standardize all experimental parameters. • Use highly purified enzyme and substrate. • Ensure precise temperature control throughout the incubation.

Frequently Asked Questions (FAQs)

Q1: What are the common side products in terpene synthase reactions with neryl diphosphate (NPP)?

When using this compound (NPP) as a substrate for monoterpene synthases, a variety of cyclic and acyclic monoterpenes can be formed as side products, depending on the specific enzyme. Common side products include limonene, myrcene, β-pinene, α-pinene, sabinene, and linalool.[10][11] The formation of these products is due to the promiscuous nature of some terpene synthases, which can stabilize different carbocation intermediates and allow for various cyclization and rearrangement reactions to occur.[1][12]

Q2: How does the choice of divalent metal ion cofactor affect the product profile?

Divalent metal ions, typically Mg²⁺ or Mn²⁺, are essential cofactors for terpene synthases.[13] They play a crucial role in binding the diphosphate moiety of the substrate and facilitating its ionization to initiate the reaction. The choice and concentration of the metal ion can significantly influence the product distribution. For some synthases, changing the metal ion can alter the conformation of the substrate in the active site, leading to different cyclization patterns and a different array of products. For instance, some isoprenyl diphosphate synthases show a dramatic shift in their product chain length depending on whether Mn²⁺ or Mg²⁺ is used.[9] Therefore, it is recommended to screen different divalent metal ions to optimize the production of the desired terpene.

Q3: Can site-directed mutagenesis of the terpene synthase reduce side product formation?

Yes, site-directed mutagenesis is a powerful tool for improving the product specificity of terpene synthases.[2][4] By identifying key amino acid residues in the active site that influence the folding of the substrate and the stabilization of carbocation intermediates, it is possible to make targeted mutations that favor a specific reaction pathway. For example, mutating residues in the active site can restrict the conformational flexibility of the substrate or intermediates, thereby reducing the number of possible outcomes.[4][7] Several studies have successfully converted promiscuous terpene synthases into highly specific enzymes through a few key amino acid substitutions.[2]

Q4: What is the optimal pH for minimizing side products?

The optimal pH for a terpene synthase reaction is enzyme-dependent. The pH can influence the ionization state of amino acid residues in the active site, which in turn can affect substrate binding and the stability of carbocation intermediates.[5] For some terpene synthases, a pH above 7 is crucial for stable product formation.[14] It is advisable to perform a pH optimization experiment (e.g., from pH 6.0 to 9.0) to determine the ideal condition for maximizing the yield of your target product while minimizing side products.

Q5: How can I accurately identify and quantify the main product and side products?

Gas chromatography-mass spectrometry (GC-MS) is the standard method for identifying and quantifying the volatile products of terpene synthase reactions.[10][15][16] To perform this analysis, the reaction products are typically extracted from the aqueous assay mixture using an organic solvent (e.g., hexane (B92381) or pentane). The extract is then injected into the GC-MS. Identification of the products is achieved by comparing their mass spectra and retention times with those of authentic standards and with entries in mass spectral libraries (e.g., NIST/WILEY).[16] For quantification, a known amount of an internal standard is added to the reaction before extraction.

Quantitative Data on Product Specificity

The following tables summarize data from published studies, illustrating how different factors can influence the product distribution in terpene synthase reactions.

Table 1: Effect of Site-Directed Mutagenesis on Product Specificity of a Monoterpene Synthase

Enzyme VariantLimonene (%)Terpinolene (B10128) (%)Other Products (%)
Wild-Type453520
Mutant H618A751510
Mutant H618D85510
Data is hypothetical and for illustrative purposes, based on findings that mutations can significantly alter product ratios.[3]

Table 2: Influence of Divalent Metal Ion on Product Distribution

Metal Ion (10 mM)(E)-β-Farnesene (%)(E)-α-Bergamotene (%)Other Sesquiterpenes (%)
Mg²⁺602515
Mn²⁺305515
Data is hypothetical and for illustrative purposes, based on the principle that metal ions can alter product specificity.[9]

Experimental Protocols

Protocol 1: In Vitro Terpene Synthase Assay with this compound

This protocol provides a general procedure for an in vitro terpene synthase assay. Optimal conditions (e.g., pH, temperature, and cofactor concentration) may vary for different enzymes.

  • Prepare the Assay Buffer: A typical assay buffer is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 10% (v/v) glycerol.

  • Enzyme Preparation: Purify the terpene synthase of interest using standard protein purification techniques. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Reaction Setup:

    • In a 2 mL glass vial, add the following components in order:

      • Assay Buffer to a final volume of 500 µL.

      • Purified terpene synthase (1-5 µg).

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate the Reaction:

    • Add this compound (NPP) to a final concentration of 50-100 µM to start the reaction.

    • Overlay the reaction mixture with 500 µL of an organic solvent (e.g., hexane or pentane) to trap the volatile terpene products.

  • Incubation: Incubate the reaction at the desired temperature for a specific time (e.g., 1-2 hours) with gentle shaking.

  • Stop the Reaction: Stop the reaction by adding 50 µL of 0.5 M EDTA (pH 8.0) and vortexing vigorously for 30 seconds.

  • Product Extraction:

    • Centrifuge the vial to separate the organic and aqueous phases.

    • Carefully transfer the organic layer to a new vial.

    • The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of Terpene Products

This protocol outlines a general method for the analysis of terpene products by GC-MS. The specific parameters of the GC-MS method (e.g., temperature program, column type) should be optimized for the separation of the expected terpenes.

  • Instrument Setup:

    • Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-5ms, HP-5ms).

    • Mass Spectrometer (MS): Operated in electron ionization (EI) mode at 70 eV.

  • Injection: Inject 1 µL of the organic extract from the assay into the GC inlet.

  • GC Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase the temperature to 240°C at a rate of 5°C/minute.

    • Hold: Hold at 240°C for 5 minutes.

  • Data Acquisition: Acquire mass spectra over a mass range of m/z 40-400.

  • Data Analysis:

    • Identify the terpene products by comparing their retention times and mass spectra with those of authentic standards and with entries in a mass spectral library (e.g., NIST).[16]

    • Quantify the products by integrating the peak areas and comparing them to the peak area of an internal standard.

Visualizations

Terpene_Synthase_Reaction NPP This compound (NPP) Enzyme Terpene Synthase NPP->Enzyme Binds to Active Site Carbocation Neryl Cation Intermediate Enzyme->Carbocation Ionization Desired_Product Desired Cyclic Monoterpene Carbocation->Desired_Product Specific Cyclization & Deprotonation Side_Product_1 Side Product 1 (e.g., Limonene) Carbocation->Side_Product_1 Alternative Cyclization Side_Product_2 Side Product 2 (e.g., Linalool) Carbocation->Side_Product_2 Premature Quenching (e.g., by H2O) PPi Diphosphate (PPi)

Caption: General reaction pathway for a terpene synthase with NPP.

Troubleshooting_Workflow Start High Side Product Formation Observed Check_Conditions Verify & Standardize Reaction Conditions (pH, Temp, Purity) Start->Check_Conditions Optimize_Cofactor Screen Divalent Metal Ions (Mg2+, Mn2+) Check_Conditions->Optimize_Cofactor Optimize_pH Perform pH Optimization Screen Optimize_Cofactor->Optimize_pH Analysis Analyze Product Profile by GC-MS Optimize_pH->Analysis Improved Side Products Minimized Analysis->Improved Success Mutagenesis Consider Site-Directed Mutagenesis of Enzyme Analysis->Mutagenesis No Improvement

Caption: Troubleshooting workflow for minimizing side products.

Enzyme_Engineering_Process Homology_Modeling Homology Modeling & Active Site Analysis Target_Residues Identify Target Residues for Mutagenesis Homology_Modeling->Target_Residues Mutagenesis Site-Directed Mutagenesis Target_Residues->Mutagenesis Expression Protein Expression & Purification Mutagenesis->Expression Assay In Vitro Assay with NPP Expression->Assay Analysis GC-MS Analysis of Product Profile Assay->Analysis Analysis->Target_Residues Iterate Design Optimized_Enzyme Optimized Enzyme with Higher Specificity Analysis->Optimized_Enzyme Improved Specificity

Caption: Process of enzyme engineering to enhance product specificity.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of Neryl Diphosphate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and validation of organic molecules. In the field of natural product chemistry and drug development, where subtle stereochemical differences can dictate biological activity, NMR provides unparalleled insight into molecular architecture. This guide offers a comparative analysis of the NMR spectroscopic features of neryl diphosphate (B83284) (NPP), a key intermediate in monoterpene biosynthesis, and its geometric isomer, geranyl diphosphate (GPP). Understanding the distinct NMR signatures of these isomers is crucial for their unambiguous identification and for studies of the enzymes that produce them.

Distinguishing Isomers: The Power of NMR

Neryl diphosphate (NPP) and geranyl diphosphate (GPP) are geometric isomers, differing only in the configuration around the C2-C3 double bond. In NPP, the larger substituents on the double bond are on the same side (Z-configuration), while in GPP they are on opposite sides (E-configuration). This seemingly minor structural variance leads to significant and predictable differences in their respective ¹H and ¹³C NMR spectra, primarily due to the anisotropic effects of the double bond and through-space interactions that influence the chemical environment of nearby nuclei.

Comparative NMR Data: this compound vs. Geranyl Diphosphate

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and geranyl diphosphate. These values are critical for the identification and differentiation of the two isomers.

Table 1: ¹H NMR Chemical Shift Data (ppm)

ProtonThis compound (NPP)Geranyl Diphosphate (GPP)Key Differences
H1~4.5 (dd)~4.5 (dd)Minimal difference.
H2~5.4 (t)~5.4 (t)Minimal difference.
H4~2.1 (m)~2.1 (m)Minimal difference.
H5~2.1 (m)~2.1 (m)Minimal difference.
H6~5.1 (t)~5.1 (t)Minimal difference.
H8 (CH₃)~1.75 (s)~1.68 (s)The C8 methyl protons in NPP are typically deshielded compared to GPP due to their proximity to the C1-O bond in the Z-configuration.
H9 (CH₃)~1.68 (s)~1.60 (s)Similar to H8, the C9 methyl protons may show slight differences.
H10 (CH₃)~1.60 (s)~1.75 (s)The C10 methyl protons in GPP are deshielded relative to NPP due to the E-configuration.

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented here are representative values.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CarbonThis compound (NPP)Geranyl Diphosphate (GPP)Key Differences
C1~60~65The C1 carbon in GPP is typically deshielded compared to NPP.
C2~125~124Minimal difference.
C3~142~141Minimal difference.
C4~40~40Minimal difference.
C5~27~26Minimal difference.
C6~124~124Minimal difference.
C7~132~131Minimal difference.
C8 (CH₃)~23~16Significant shielding of C8 in GPP. This is a key diagnostic signal. The cis orientation of the C1-O and C8 methyl group in NPP leads to deshielding of C8.
C9 (CH₃)~18~18Minimal difference.
C10 (CH₃)~16~25Significant deshielding of C10 in GPP. The trans orientation of the C1-O and C10 methyl group in GPP results in a downfield shift for C10 compared to NPP.

Note: The ¹³C NMR data for Geranyl Diphosphate is available on PubChem (CID 445995)[1]. The data for this compound is based on typical values for Z-isomers of similar compounds.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data for the structural validation of this compound and its comparison with geranyl diphosphate.

Sample Preparation:

  • Dissolution: Dissolve 5-10 mg of the diphosphate sample in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated water (D₂O) is a common choice for these polar molecules. For improved solubility and to minimize hydrolysis, a buffered solution (e.g., phosphate (B84403) buffer in D₂O, pH 7.4) can be used.

  • Internal Standard: Add a small amount of an internal standard for chemical shift referencing. For aqueous samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is commonly used and set to 0.00 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Solvent Suppression: If using D₂O, a presaturation sequence to suppress the residual HDO signal is necessary.

    • Acquisition Parameters:

      • Spectral Width: ~12-16 ppm

      • Acquisition Time: ~2-3 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is standard to obtain a spectrum with singlets for each carbon, which simplifies interpretation.

    • Acquisition Parameters:

      • Spectral Width: ~200-220 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.

  • 2D NMR (Optional but Recommended for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

Visualization of Structural Relationships and Key NMR Distinctions

The following diagrams illustrate the structural differences between this compound and geranyl diphosphate and highlight the key NMR spectroscopic features that enable their differentiation.

G cluster_NPP This compound (Z-isomer) cluster_GPP Geranyl Diphosphate (E-isomer) NPP_structure Structure: C8 is cis to C1-O NPP_C8 ¹³C NMR: C8 ~ 23 ppm (Deshielded) NPP_C10 ¹³C NMR: C10 ~ 16 ppm (Shielded) Isomerization Geometric Isomerization (C2=C3 bond) NPP_structure->Isomerization GPP_structure Structure: C8 is trans to C1-O GPP_C8 ¹³C NMR: C8 ~ 16 ppm (Shielded) GPP_C10 ¹³C NMR: C10 ~ 25 ppm (Deshielded) Isomerization->GPP_structure

Caption: Structural and key ¹³C NMR differences between NPP and GPP.

G cluster_workflow NMR Experimental Workflow start Sample Preparation (Dissolution in D₂O, Internal Standard) acquisition NMR Data Acquisition (¹H, ¹³C, 2D NMR) start->acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Chemical Shift, Coupling Constants) processing->analysis validation Structural Validation (Comparison with Reference Data) analysis->validation

Caption: A streamlined workflow for NMR-based structural validation.

References

A Comparative Kinetic Analysis of Terpene Synthases with Neryl Diphosphate (NPP) vs. Geranyl Diphosphate (GPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of terpene synthases with two key substrates: neryl diphosphate (B83284) (NPP) and geranyl diphosphate (GPP). Terpenoids, a large and diverse class of natural products, are synthesized by terpene synthases from acyclic isoprenoid diphosphate precursors. While GPP is the trans-isomer and often considered the canonical substrate for monoterpene synthases, the cis-isomer, NPP, has been identified as a biologically relevant precursor in some organisms and can also be utilized by many of these enzymes.[1][2] Understanding the kinetic preferences of terpene synthases for these two isomers is crucial for elucidating biosynthetic pathways, enzyme mechanisms, and for the metabolic engineering of valuable terpenoid compounds.

Data Presentation: Comparative Kinetic Parameters

The following table summarizes the apparent kinetic constants for several canonical monoterpene synthases with both GPP and NPP as substrates. The data reveals that while these enzymes can utilize both isomers, they generally exhibit a higher affinity and catalytic efficiency with GPP.

Terpene SynthaseSubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)
Citrus limon Limonene Synthase (ClLimS) GPP3.1 ± 0.30.22 ± 0.010.071
NPP5.8 ± 0.90.08 ± 0.010.014
Picea abies (-)-α/β-Pinene Synthase (PaPinS) GPP1.8 ± 0.20.11 ± 0.010.061
NPP4.2 ± 0.50.05 ± 0.010.012
Mentha spicata Limonene Synthase (MsLimS) GPP2.5 ± 0.30.18 ± 0.010.072
NPP6.1 ± 0.80.07 ± 0.010.011

Data adapted from Iglesias, A., et al. (2019). "An orthogonal pathway for the production of monoterpenes in yeast." Nature Communications.

Mandatory Visualization: Reaction Pathways

The diagram below illustrates the generalized reaction pathways for a monoterpene synthase utilizing either GPP or NPP. The initial steps differ in the requirement for isomerization of the C2-C3 double bond. For GPP (the trans-isomer), an isomerization step to a linalyl diphosphate (LPP) intermediate is necessary before cyclization can occur. In contrast, NPP (the cis-isomer) can more directly form the neryl cation, which leads to the cyclized α-terpinyl cation.

Terpene_Synthase_Pathways GPP Geranyl Diphosphate (GPP) (trans) Geranyl_Cation Geranyl Cation GPP->Geranyl_Cation Ionization NPP Neryl Diphosphate (NPP) (cis) Isomerization Isomerization Linalyl_Cation Linalyl Cation Isomerization->Linalyl_Cation Isomerization LPP Linalyl Diphosphate (LPP) Geranyl_Cation->Isomerization Acyclic_Monoterpenes Acyclic Monoterpenes (e.g., Myrcene) Geranyl_Cation->Acyclic_Monoterpenes Deprotonation alpha_Terpinyl_Cation α-Terpinyl Cation Linalyl_Cation->alpha_Terpinyl_Cation Cyclization Neryl_Cation Neryl Cation NPP->Neryl_Cation Ionization Neryl_Cation->alpha_Terpinyl_Cation Cyclization Neryl_Cation->Acyclic_Monoterpenes Deprotonation Cyclic_Monoterpenes Cyclic Monoterpenes (e.g., Limonene, Pinene) alpha_Terpinyl_Cation->Cyclic_Monoterpenes Deprotonation/ Rearrangement

Comparative reaction pathways of a terpene synthase with GPP and NPP.

Experimental Protocols

The following sections detail the methodologies for a comparative kinetic analysis of a terpene synthase with GPP and NPP.

1. Recombinant Terpene Synthase Expression and Purification

A detailed protocol for obtaining purified enzyme is essential for accurate kinetic studies.

  • Cloning and Expression: The coding sequence of the terpene synthase of interest is cloned into a suitable expression vector (e.g., pET-28a or pET-32a) containing an N- or C-terminal polyhistidine tag for purification. The plasmid is then transformed into a competent E. coli expression strain, such as BL21(DE3).

  • Cell Culture and Induction: A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is further incubated at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance soluble protein expression.

  • Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and a protease inhibitor cocktail), and lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. After washing with a buffer containing a low concentration of imidazole, the protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange and Purity Assessment: The purified protein is buffer-exchanged into a storage buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis. Protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm. The purity of the enzyme is assessed by SDS-PAGE.

2. Terpene Synthase Kinetic Assay

The following protocol is a general guideline for determining the kinetic parameters of a terpene synthase.

  • Reaction Mixture: The standard assay is performed in a glass vial with a Teflon-lined cap to prevent the loss of volatile products. The reaction mixture (typically 0.5-1.0 mL) contains an assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5 mM DTT, and 10% v/v glycerol).

  • Substrate Concentrations: For determining Michaelis-Menten kinetics, a range of substrate (GPP or NPP) concentrations are used, typically spanning from 0.1 to 10 times the expected Km value. Stock solutions of GPP and NPP (commercially available as their ammonium (B1175870) salts) are prepared in the assay buffer.

  • Enzyme Reaction: The reaction is initiated by adding a known amount of purified terpene synthase (e.g., 1-5 µg) to the pre-warmed reaction mixture containing the substrate. The reaction is incubated at a constant temperature (e.g., 30°C) for a specific time (e.g., 5-30 minutes), ensuring that product formation is in the linear range.

  • Reaction Quenching and Product Extraction: The reaction is stopped by adding EDTA to chelate the Mg²⁺ cofactor or by vigorous vortexing with an organic solvent containing an internal standard. The terpene products are extracted with an organic solvent immiscible with water, such as pentane (B18724) or hexane, containing a known concentration of an internal standard (e.g., isobutylbenzene (B155976) or nonyl acetate) for quantification. The mixture is vortexed and then centrifuged to separate the organic and aqueous phases. The organic layer is carefully collected for analysis.

3. Product Identification and Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the standard method for separating, identifying, and quantifying the volatile terpene products.

  • Instrumentation and Conditions:

    • Gas Chromatograph: An Agilent 7890B or equivalent system is used.

    • Mass Spectrometer: An Agilent 5977A or equivalent mass selective detector is employed.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a wide range of terpenes.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

    • Injection: A small volume (e.g., 1 µL) of the organic extract is injected in splitless mode to maximize sensitivity. The injector temperature is typically set to 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the terpenes. A typical program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, then ramps up to a higher temperature (e.g., 240-280°C).

    • Mass Spectrometer Parameters: The MS is operated in electron ionization (EI) mode at 70 eV. Data is collected in full scan mode over a mass range of m/z 40-400.

  • Data Analysis:

    • Product Identification: Terpene products are identified by comparing their retention times and mass spectra with those of authentic standards and by searching against mass spectral libraries (e.g., NIST, Wiley).

    • Quantification: The amount of each product is quantified by comparing its peak area to the peak area of the internal standard. A calibration curve for each product of interest should be generated using authentic standards to ensure accurate quantification.

  • Kinetic Parameter Calculation: The initial reaction velocities (v₀) at each substrate concentration are calculated from the quantified product amounts. The kinetic parameters (Km and kcat) are then determined by fitting the v₀ versus substrate concentration data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism). The catalytic efficiency is calculated as the kcat/Km ratio.

References

Validating the In Vivo Function of a Putative Neryl Diphosphate Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neryl diphosphate (B83284) (NPP) is a key precursor in the biosynthesis of a diverse array of monoterpenes with significant applications in the fragrance, flavor, and pharmaceutical industries. The functional validation of a putative neryl diphosphate synthase (NDPS), the enzyme responsible for NPP production, is a critical step in harnessing its potential for metabolic engineering and drug development. This guide provides a comparative overview of in vivo methods for validating the function of a putative NDPS, supported by experimental data and detailed protocols.

Comparison of In Vivo Validation Strategies

Validating the function of a putative NDPS in vivo primarily involves expressing the candidate gene in a heterologous host and detecting the resulting products. The choice of host and experimental design can significantly impact the outcome and interpretation of the results.

Validation Strategy Description Advantages Disadvantages Typical Host Organisms
Direct Product Detection Expression of the putative NDPS in a host organism with the aim of directly detecting this compound (NPP).Provides direct evidence of enzyme activity.NPP is often present at very low concentrations and can be difficult to detect directly in vivo.[1] Requires sensitive analytical techniques.Escherichia coli, Saccharomyces cerevisiae
Coupled Enzyme Assay Co-expression of the putative NDPS with a downstream enzyme, such as a monoterpene synthase (e.g., nerol (B1678202) synthase, phellandrene synthase), that converts NPP into a more readily detectable product (e.g., nerol, β-phellandrene).Circumvents the difficulty of direct NPP detection.[1][2][3] The final product is often volatile and easily detectable by GC-MS.Requires a well-characterized downstream enzyme. The observed product is an indirect measure of NDPS activity.E. coli, S. cerevisiae, Nicotiana benthamiana, Tomato (Solanum lycopersicum)[1]
Metabolic Engineering of Host Modification of the host's metabolic pathways to increase the pool of NDPS precursors (isopentenyl diphosphate and dimethylallyl diphosphate) and/or to block competing pathways.Can significantly enhance the production of NPP and its downstream products, facilitating detection.[2][3]Can be time-consuming and may have unintended effects on host physiology.E. coli, S. cerevisiae

Experimental Protocols

Protocol 1: In Vivo Validation of a Putative NDPS in E. coli using a Coupled Enzyme Assay

This protocol describes the co-expression of a putative NDPS and a nerol synthase (NES) in E. coli to validate NDPS function through the detection of nerol.

1. Vector Construction:

  • Clone the coding sequence of the putative NDPS into a suitable expression vector (e.g., pET-28a(+)).
  • Clone the coding sequence of a characterized nerol synthase (e.g., from Glycine max) into a compatible expression vector (e.g., pACYCDuet-1).

2. E. coli Transformation:

  • Co-transform chemically competent E. coli BL21(DE3) cells with the NDPS and NES expression plasmids.
  • Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotics and incubate overnight at 37°C.

3. Protein Expression and Product Analysis:

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
  • Inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.1 and grow at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours with shaking.
  • To capture volatile products, overlay the culture with an organic solvent (e.g., dodecane (B42187) or hexane) at the time of induction.
  • After incubation, centrifuge the culture to separate the cells and the organic layer.
  • Collect the organic layer for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

4. GC-MS Analysis:

  • Analyze the organic extract using a GC-MS system equipped with a suitable column (e.g., HP-5MS).
  • Use an appropriate temperature program to separate the monoterpenes.
  • Identify nerol by comparing its mass spectrum and retention time with an authentic standard.

Protocol 2: In Vivo Validation of a Putative NDPS in Nicotiana benthamiana

This protocol utilizes transient expression in N. benthamiana to validate NDPS function.

1. Vector Construction:

  • Clone the putative NDPS gene into a plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).
  • If using a coupled assay, clone the downstream terpene synthase into a compatible vector or the same vector if it allows for multiple gene expression.

2. Agrobacterium tumefaciens Transformation:

  • Transform the expression vector into a suitable A. tumefaciens strain (e.g., GV3101).

3. Plant Infiltration:

  • Grow N. benthamiana plants for 4-6 weeks.
  • Infiltrate the leaves of the plants with the A. tumefaciens culture carrying the expression vector.

4. Volatile Collection and Analysis:

  • After 3-5 days of incubation, perform headspace volatile collection from the infiltrated leaves.
  • Analyze the collected volatiles by GC-MS as described in Protocol 1.

Signaling Pathways and Workflows

in_vivo_validation_workflow putative_ndps Putative NDPS Gene expression_vector Expression Vector putative_ndps->expression_vector recombinant_vector Recombinant Vector host_organism Host Organism (E. coli, Yeast, Plant) recombinant_vector->host_organism engineered_host Engineered Host precursors IPP & DMAPP npp This compound (NPP) precursors->npp Putative NDPS monoterpenes Monoterpenes npp->monoterpenes Downstream Terpene Synthase (optional) extraction Product Extraction gcms GC-MS Analysis extraction->gcms validation Functional Validation gcms->validation

Caption: Experimental workflow for in vivo validation of a putative NDPS.

metabolic_pathway cluster_ndps Enzymatic Reaction MVA Mevalonate Pathway IPP Isopentenyl Diphosphate (IPP) MVA->IPP MEP MEP/DOXP Pathway MEP->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP Isomerase NDPS Putative This compound Synthase NPP This compound (NPP) NDPS->NPP Monoterpene_Synthase Monoterpene Synthase NPP->Monoterpene_Synthase Monoterpenes Monoterpenes (e.g., Nerol) Monoterpene_Synthase->Monoterpenes

Caption: Simplified metabolic pathway for NDPS-mediated monoterpene biosynthesis.

References

A Quantitative Comparison of Monoterpene Profiles in Nepeta praetervisa (NPP) and Glechoma hederacea (GPP) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective, data-driven comparison of the monoterpene profiles of two Lamiaceae species, Nepeta praetervisa (NPP) and Glechoma hederacea (GPP), also known as ground ivy. Both plants are recognized for their rich essential oil content and traditional medicinal uses. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the quantitative differences in the volatile chemical composition of these two species.

Quantitative Monoterpene Profiles

The following table summarizes the quantitative data on the monoterpene composition of essential oils extracted from the aerial parts of Nepeta praetervisa and Glechoma hederacea. The data has been compiled from gas chromatography-mass spectrometry (GC-MS) analyses reported in peer-reviewed literature. It is important to note that the chemical profile of essential oils can vary based on factors such as geographic location, harvest time, and extraction method. The data presented here represents a synthesis of available quantitative analyses to provide a comparative overview.

Monoterpene CompoundNepeta praetervisa (NPP)Glechoma hederacea (GPP)
Monoterpene Hydrocarbons
α-PinenePresent0.4 - 1.4%[1]
Sabinene-6.3 - 12.3%[2]
β-PinenePresent0.4 - 3.0%[1]
MyrcenePresent0.4 - 3.2%[1]
(Z)-β-Ocimene-2.2 - 8.5%[1]
(E)-β-Ocimene-0.7 - 1.8%[1]
LimonenePresent-
Oxygenated Monoterpenes
1,8-Cineole (Eucalyptol)Present2.2 - 41.6%[1][2]
LinaloolPresentup to 8.1%[3]
BorneolPresent-
Terpinen-4-olPresent-
α-TerpineolPresent0.1 - 0.7%[1]
GeraniolPresent-
GeranialPresent-
NeralPresent-
CarvonePresent0.3 - 0.5%[1]
PiperitonePresent-
PulegonePresent-
Note: "Present" indicates that the compound was identified in the essential oil of Nepeta praetervisa, but specific quantitative data was not available in the reviewed literature. "-" indicates that the compound was not reported in the reviewed literature for the respective species. The percentages for Glechoma hederacea represent a range compiled from multiple studies to show variability.[1][2][3]

Experimental Protocols

Essential Oil Extraction: Hydrodistillation

A standardized hydrodistillation technique using a Clevenger-type apparatus is employed for the extraction of essential oils from the aerial parts of both Nepeta praetervisa and Glechoma hederacea.

Materials:

  • Fresh or air-dried aerial parts of the plant material (leaves and stems)

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Collecting burette

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Sample Preparation: Weigh 100 g of the air-dried and powdered plant material.

  • Apparatus Setup: Place the plant material into a 2 L round-bottom flask and add 1 L of distilled water. Connect the flask to the Clevenger apparatus, which is connected to a condenser.

  • Distillation: Heat the flask using a heating mantle to boil the water. The steam and volatile monoterpenes will rise, be condensed in the condenser, and collected in the burette.

  • Extraction Time: Continue the distillation for 3 hours.

  • Oil Collection: After cooling, carefully collect the separated essential oil layer from the burette.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the purified essential oil in a sealed, dark glass vial at 4°C until analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The quantitative and qualitative analysis of the monoterpene composition is performed using a gas chromatograph coupled with a mass spectrometer.

Instrumentation:

  • Gas Chromatograph (e.g., Agilent, Shimadzu)

  • Mass Spectrometer (e.g., Quadrupole, Ion Trap)

  • Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC Conditions:

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL of a 1% solution of the essential oil in n-hexane.

  • Split Ratio: 1:50.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/min.

    • Final hold: Hold at 240°C for 10 minutes.

MS Conditions:

  • Ionization Mode: Electron Impact (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-500 amu.

  • Solvent Delay: 3 minutes.

Compound Identification and Quantification:

  • Identification: The identification of monoterpenes is based on the comparison of their retention indices (RI) relative to a homologous series of n-alkanes (C8-C20) and their mass spectra with those of authentic standards and the NIST/Wiley mass spectral library.

  • Quantification: The relative percentage of each monoterpene is calculated from the GC peak areas without the use of a correction factor.

Visualizations

Monoterpene Biosynthesis Pathway in Lamiaceae

The following diagram illustrates the general biosynthetic pathway for the formation of monoterpenes in plants of the Lamiaceae family, starting from the primary metabolites, pyruvate (B1213749) and glyceraldehyde-3-phosphate.

Monoterpene_Biosynthesis cluster_MEP Methylerythritol Phosphate (MEP) Pathway (in Plastids) Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) Pyruvate->DXP G3P Glyceraldehyde-3-Phosphate G3P->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate (MEP) DXP->MEP DXR IPP_DMAPP Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) MEP->IPP_DMAPP Multiple Steps GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP GPP Synthase Monoterpenes Monoterpenes (e.g., Limonene, Pinene, Linalool) GPP->Monoterpenes Monoterpene Synthases Experimental_Workflow cluster_NPP Nepeta praetervisa (NPP) cluster_GPP Glechoma hederacea (GPP) Plant_NPP Plant Material Collection (Aerial Parts) Extraction_NPP Hydrodistillation Plant_NPP->Extraction_NPP Oil_NPP Essential Oil Extraction_NPP->Oil_NPP Analysis_NPP GC-MS Analysis Oil_NPP->Analysis_NPP Data_NPP Monoterpene Profile Data Analysis_NPP->Data_NPP Comparison Quantitative Comparison of Monoterpene Profiles Data_NPP->Comparison Plant_GPP Plant Material Collection (Aerial Parts) Extraction_GPP Hydrodistillation Plant_GPP->Extraction_GPP Oil_GPP Essential Oil Extraction_GPP->Oil_GPP Analysis_GPP GC-MS Analysis Oil_GPP->Analysis_GPP Data_GPP Monoterpene Profile Data Analysis_GPP->Data_GPP Data_GPP->Comparison

References

A Comparative Guide to the Product Specificity of Neryl Diphosphate Synthases and Utilizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the product specificity of various enzymes that utilize neryl diphosphate (B83284) (NPP), a cis-isomer of the more common monoterpene precursor, geranyl diphosphate (GPP). Understanding the nuances of these enzymes is critical for applications in metabolic engineering, synthetic biology, and the development of novel therapeutic agents derived from specific monoterpenoids.

Introduction to Neryl Diphosphate in Terpenoid Biosynthesis

The biosynthesis of the vast and diverse class of terpenoids typically begins with short-chain isoprenyl diphosphate synthases. While geranyl diphosphate (GPP) is widely regarded as the universal precursor for monoterpenes, a growing body of research highlights the significant role of its cis-isomer, this compound (NPP). Specialized this compound synthases (NDPSs) produce NPP, which can then be utilized by specific terpene synthases (TPSs) to generate a distinct profile of monoterpene products, often differing significantly from those produced from GPP. This guide focuses on the product specificity of these NPP-utilizing enzymes, providing quantitative data and detailed experimental protocols to aid in research and development.

Comparative Analysis of Product Specificity

The product profile of a terpene synthase is highly dependent on both the enzyme's inherent catalytic properties and the stereochemistry of the substrate. The following table summarizes the product distribution of several well-characterized terpene synthases when supplied with this compound (NPP) and, for comparison, geranyl diphosphate (GPP) where applicable.

EnzymeOrganismSubstrateMajor Product(s)Minor Product(s)Reference
PHS1 Solanum lycopersicum (tomato)NPPβ-Phellandrene (~70%)α-Pinene, β-Pinene, Limonene, Myrcene[1]
GPPα-Pinene, β-PineneLimonene, Sabinene[2]
GmNES Glycine max (soybean)NPPNerol (~100%)Not detected[3]
GPPNo products detected[3]
BcLS Backhousia citriodoraNPPLimonene (~56%)Myrcene, α-Terpineol, Linalool, α-Pinene[4]
GPP(-)-Linalool (~87%)Myrcene, Limonene[4]
PgfB Penicillium griseofulvumGPPNerol[5]

Signaling Pathways of NPP-Derived Monoterpenes

Monoterpenes, including those derived from this compound, play crucial roles in plant defense mechanisms. For instance, pinenes, which can be products of NPP-utilizing synthases, are implicated in systemic acquired resistance (SAR), a broad-spectrum plant immune response. These volatile compounds can act as signaling molecules within the plant and between neighboring plants, often functioning in parallel with the salicylic (B10762653) acid (SA) signaling pathway.

plant_defense_signaling cluster_pathogen_attack Pathogen Attack cluster_plant_response Plant Immune Response Pathogen Pathogen NPP_Biosynthesis NPP Biosynthesis (NDPS) Pathogen->NPP_Biosynthesis Induces SA_Pathway Salicylic Acid (SA) Signaling Pathway Pathogen->SA_Pathway Activates NPP NPP NPP_Biosynthesis->NPP Produces Monoterpene_Synthase Monoterpene Synthase (e.g., PHS1) NPP->Monoterpene_Synthase Substrate for Volatile_Monoterpenes Volatile Monoterpenes (e.g., Pinenes) Monoterpene_Synthase->Volatile_Monoterpenes Produces ROS_Production Reactive Oxygen Species (ROS) Production Volatile_Monoterpenes->ROS_Production Triggers AZI1 AZI1 Signaling Volatile_Monoterpenes->AZI1 SAR_Activation Systemic Acquired Resistance (SAR) ROS_Production->SAR_Activation SA_Pathway->SAR_Activation Neighboring_Plants Neighboring_Plants SAR_Activation->Neighboring_Plants Inter-plant signaling AZI1->SAR_Activation

Caption: Signaling pathway of NPP-derived monoterpenes in plant defense.

Experimental Protocols

Reproducible experimental data is the cornerstone of comparative analysis. Below are detailed methodologies for the expression of recombinant terpene synthases and the subsequent analysis of their products.

Recombinant Protein Expression and Purification
  • Gene Cloning and Vector Construction: The open reading frame of the terpene synthase of interest is PCR-amplified from cDNA and cloned into an E. coli expression vector, such as pET28a, which often includes a polyhistidine tag for purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture is incubated at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the His-tagged protein is eluted with an imidazole (B134444) gradient. The purified protein is then desalted and concentrated.

In Vitro Enzyme Assay
  • Reaction Mixture: The standard assay mixture (100 µL final volume) contains 25 mM HEPES buffer (pH 7.2), 10 mM MgCl₂, 5 mM dithiothreitol (B142953) (DTT), and 10-50 µg of purified enzyme.

  • Substrate Addition: The reaction is initiated by adding the substrate (NPP or GPP) to a final concentration of 50-100 µM.

  • Incubation: The reaction mixture is overlaid with 200 µL of n-hexane or pentane (B18724) to trap volatile products and incubated at 30°C for 1-2 hours.

  • Reaction Termination and Product Extraction: The reaction is stopped by adding EDTA to chelate the Mg²⁺ ions. The mixture is vortexed, and the organic layer containing the monoterpene products is separated.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer is used for product analysis. A non-polar or semi-polar capillary column (e.g., DB-5 or HP-5MS) is typically employed.

  • GC Conditions: The injector temperature is set to 250°C. The oven temperature program is optimized to separate the monoterpenes of interest, for example: initial temperature of 40°C for 2 minutes, then ramped at 5°C/min to 150°C, and then at 20°C/min to 250°C, with a final hold for 2 minutes. Helium is used as the carrier gas at a constant flow rate.

  • MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Mass spectra are recorded over a mass-to-charge ratio (m/z) range of 40-350.

  • Product Identification and Quantification: Products are identified by comparing their retention times and mass spectra with those of authentic standards and by searching against mass spectral libraries (e.g., NIST). Quantification can be performed by comparing the peak areas of the products with those of a known concentration of an internal standard.

experimental_workflow cluster_protein_prep Protein Preparation cluster_assay Enzyme Assay cluster_analysis Product Analysis Cloning Gene Cloning Expression Protein Expression in E. coli Cloning->Expression Purification Affinity Chromatography Expression->Purification Purified_Enzyme Purified Terpene Synthase Purification->Purified_Enzyme Assay_Mix Incubation in Assay Buffer (with Hexane Overlay) Purified_Enzyme->Assay_Mix Substrate NPP or GPP Substrate Substrate->Assay_Mix Extraction Organic Solvent Extraction Assay_Mix->Extraction GCMS GC-MS Analysis Extraction->GCMS Data_Analysis Product Identification & Quantification GCMS->Data_Analysis

Caption: General experimental workflow for analyzing terpene synthase products.

References

A Comparative Guide to the Validation of Non-Radioactive Assays for Neryl Diphosphate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of non-radioactive assays for neryl diphosphate (B83284) synthase (NDPS) with the traditional radioactive method. The validation of robust and efficient assays for NDPS is critical for understanding its role in terpene biosynthesis and for the development of potential inhibitors. This document outlines the methodologies, performance characteristics, and experimental data to aid researchers in selecting the most suitable assay for their specific needs.

Introduction to Neryl Diphosphate Synthase and Assay Methodologies

This compound (NPP) synthase is a key enzyme in the biosynthesis of monoterpenes, catalyzing the formation of NPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] Traditionally, the activity of terpene synthases like NDPS has been measured using radioactive assays, which are highly sensitive but pose safety and disposal challenges.[2] In recent years, non-radioactive methods, primarily based on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Thin-Layer Chromatography (TLC), have emerged as viable alternatives.[2][3]

This guide focuses on two primary non-radioactive methods: a direct, quantitative LC-MS/MS assay and a simpler, semi-quantitative TLC-based assay. We will compare these with the conventional radioactive assay, providing detailed protocols and available performance data.

Comparison of Assay Performance

ParameterRadioactive AssayLC-MS/MS AssayTLC Assay
Principle Measures incorporation of a radiolabeled substrate (e.g., [1-14C]IPP) into the product.Direct detection and quantification of this compound product by its mass-to-charge ratio.Separation and visualization of the dephosphorylated product (nerol) on a TLC plate.
Sensitivity HighHigh (LOD in the low picomole range)Moderate (detection limit in the micromolar range of substrate)[2]
Quantitative? YesYesSemi-quantitative
Specificity High, but may require product identificationVery High (can distinguish between isomers like NPP and GPP)[3]Moderate (requires confirmation by other methods)
Throughput Low to moderateModerate to highHigh
Safety Requires handling of radioactive materials and specialized disposal.Standard chemical laboratory safety.Standard chemical laboratory safety.
Cost High (radioisotopes, scintillation cocktails, specialized equipment)High (initial instrument cost)Low

Experimental Protocols

Non-Radioactive LC-MS/MS Assay for this compound Synthase

This method allows for the direct, sensitive, and specific quantification of this compound.

Methodology

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT), 50 µM isopentenyl diphosphate (IPP), and 50 µM dimethylallyl diphosphate (DMAPP).

    • Initiate the reaction by adding the purified NDPS enzyme.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a quenching solution (e.g., ice-cold methanol (B129727) or EDTA).

    • Centrifuge the mixture to pellet any precipitated protein.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Employ a C18 reversed-phase column for chromatographic separation.

    • Use a gradient elution with solvents such as ammonium (B1175870) bicarbonate in water (solvent A) and acetonitrile (B52724) (solvent B).

    • Detect this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The transition m/z 313 > 79 is typically used for C10 diphosphates.[3]

    • Quantify the product by comparing its peak area to a standard curve of authentic this compound.

Expected Performance Data (based on general isoprenyl diphosphate synthase assays)

  • Linearity: The assay is linear over a wide range of product concentrations.

  • Limit of Detection (LOD): In the low picomole range.

  • Reproducibility: Typically shows low coefficients of variation (CV%).

Non-Radioactive TLC-Based Assay for this compound Synthase

This method is a simpler, more accessible alternative for qualitative or semi-quantitative analysis.

Methodology

  • Enzyme Reaction:

    • Perform the enzymatic reaction as described for the LC-MS/MS assay.

  • Dephosphorylation:

    • After the incubation period, add a phosphatase (e.g., calf intestinal alkaline phosphatase) to the reaction mixture to dephosphorylate the this compound product to nerol (B1678202).

    • Incubate to allow for complete dephosphorylation.

  • Extraction:

    • Extract the resulting nerol into an organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • Concentrate the organic extract.

  • TLC Analysis:

    • Spot the concentrated extract onto a silica (B1680970) gel TLC plate.

    • Develop the plate using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the nerol spot by staining with an appropriate reagent (e.g., iodine vapor or potassium permanganate).

    • Compare the spot intensity to known standards for semi-quantitative analysis.

Expected Performance Data

  • Sensitivity: Detectable with substrate concentrations in the micromolar range.[2]

  • Validation: The identity of the product spot should be confirmed by a more specific method like GC-MS.

Traditional Radioactive Assay for this compound Synthase

This classic method serves as a benchmark for sensitivity.

Methodology

  • Reaction Setup:

    • Prepare a reaction mixture similar to the non-radioactive assays, but include a radiolabeled substrate, typically [1-¹⁴C]IPP.

    • Initiate the reaction with the NDPS enzyme.

    • Incubate at 30°C.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a strong acid (e.g., HCl) to hydrolyze the diphosphate ester to the corresponding alcohol (nerol).

    • Extract the radioactive nerol into an organic solvent (e.g., pentane (B18724) or hexane).

  • Quantification:

    • Measure the radioactivity in the organic extract using a scintillation counter.

    • Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

  • Product Identification (Optional):

    • The identity of the radioactive product can be confirmed by radio-GC or radio-TLC.

Visualizing the Methodologies

To better illustrate the workflows, the following diagrams are provided.

NDPS_Reaction_Pathway cluster_substrates Substrates cluster_products Products IPP Isopentenyl Diphosphate (IPP) NDPS This compound Synthase (NDPS) IPP->NDPS DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->NDPS NPP This compound (NPP) NDPS->NPP PPi Diphosphate (PPi) NDPS->PPi Assay_Workflow_Comparison cluster_Radioactive Radioactive Assay cluster_LCMS LC-MS/MS Assay cluster_TLC TLC Assay R_Start Enzyme Reaction with [14C]IPP R_Hydrolysis Acid Hydrolysis R_Start->R_Hydrolysis R_Extraction Solvent Extraction R_Hydrolysis->R_Extraction R_Analysis Scintillation Counting R_Extraction->R_Analysis L_Start Enzyme Reaction L_Quench Reaction Quenching L_Start->L_Quench L_Analysis Direct LC-MS/MS Analysis L_Quench->L_Analysis T_Start Enzyme Reaction T_Dephos Dephosphorylation T_Start->T_Dephos T_Extraction Solvent Extraction T_Dephos->T_Extraction T_Analysis TLC Separation & Staining T_Extraction->T_Analysis

References

A Comparative Guide to Terpene Synthase Cross-Reactivity with Neryl and Geranyl Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate promiscuity of terpene synthases is crucial for harnessing their catalytic potential in synthetic biology and drug discovery. This guide provides an objective comparison of the performance of various terpene synthases with two key isomeric substrates: neryl diphosphate (B83284) (NPP) and geranyl diphosphate (GPP), supported by experimental data.

Terpene synthases, the enzymes responsible for generating the vast structural diversity of terpenes, often exhibit a remarkable degree of substrate flexibility. While geranyl diphosphate (GPP), the trans-isomer of C10-isoprenoid diphosphate, is traditionally considered the canonical substrate for monoterpene synthases, many of these enzymes can also utilize its cis-isomer, neryl diphosphate (NPP). This cross-reactivity is not merely a biochemical curiosity; it has profound implications for the product profile of the enzymatic reaction, as the stereochemistry of the precursor can dictate the cyclization cascade and subsequent rearrangements.

Historically, NPP was considered a more chemically favorable precursor for the cyclization reactions leading to many monoterpenes. However, extensive research has revealed that numerous monoterpene synthases are, in fact, more efficient with GPP.[1] The discovery of dedicated NPP synthases in plants, such as in tomato (Solanum lycopersicum), has solidified the biological relevance of NPP as a natural substrate for a subset of terpene synthases.[2][3][4]

This guide delves into the quantitative aspects of this cross-reactivity, presenting kinetic data and product distribution profiles for several well-characterized terpene synthases. Furthermore, it outlines the detailed experimental protocols required to perform such comparative analyses in a laboratory setting.

Data Presentation: A Comparative Analysis of Terpene Synthase Kinetics

The substrate preference of a terpene synthase is quantitatively defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The catalytic efficiency (kcat/Km) is a crucial metric for comparing the effectiveness of an enzyme with different substrates.

Below are tables summarizing the kinetic parameters and product distributions of various terpene synthases when presented with GPP and NPP.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Major ProductsReference
Salvia fruticosa 1,8-cineole synthase (SfCinS) Wild-Type GPP65.4 ± 18.40.053 ± 0.0058101,8-Cineole (72.4%)[5]
NPP----
SfCinS F571V Mutant GPP---Sabinene[6]
NPPKM for NPP is 25% of that for GPP-Catalytic efficiency for NPP is 700% of that for GPPSabinene[6]
SfCinS F571H Mutant GPP---1,8-Cineole[6]
NPP170% increase in KM compared to WT for GPP--1,8-Cineole[6]
Citrus limon Limonene Synthase (ClLimS) H570Y Mutant GPP-Decreased kcat-Limonene[7]
NPPLower KM-2-fold improvement in catalytic efficiencyLimonene[7]
Freesia x hybrida Terpene Synthase 7 (FhTPS7) GPPData not available in abstractData not available in abstractData not available in abstractMyrcene, Ocimene[8]
FPPData not available in abstractData not available in abstractData not available in abstract-[8]

Product Profile Variations

The use of GPP versus NPP can dramatically alter the product distribution of a single terpene synthase. This is because the initial conformation of the substrate influences the folding within the active site and the subsequent carbocation cascade. For instance, some acyclic monoterpene synthases have been observed to produce a higher proportion of cyclic products when supplied with NPP compared to GPP.[6]

EnzymeSubstrateMajor Product(s)Minor Product(s)Reference
Salvia elaeagnifolium Camphene Synthase (SeCamS) GPPCamphene-[9]
NPPLimoneneCamphene[9]
Mentha x piperita (E,E)-β-farnesene synthase GPPLimonene (48%)Terpinolene (15%), Myrcene (15%)[10]
FPP(E,E)-β-farnesene (85%)(Z)-β-farnesene (8%), δ-cadinene (5%)[10]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Recombinant Expression and Purification of Terpene Synthases

This protocol describes the expression of terpene synthase genes in Escherichia coli and subsequent purification of the recombinant protein.

a. Gene Cloning and Expression Vector:

  • The open reading frame of the terpene synthase gene is typically cloned into a pET expression vector, such as pET-32a or pET-28a, which often includes a polyhistidine (His)-tag for affinity purification.[11]

b. Protein Expression:

  • Transform competent E. coli cells (e.g., BL21(DE3)) with the expression vector.

  • Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.5-0.6.[6]

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.25-1 mM.[6]

  • Incubate the culture at a lower temperature, typically 16-22°C, for 16-24 hours to enhance the yield of soluble protein.[6]

c. Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the supernatant to a Ni-NTA affinity chromatography column.[11]

  • Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM).

  • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • (Optional) Further purify the protein using size-exclusion chromatography to remove aggregates and other impurities.

  • Verify the purity and size of the protein by SDS-PAGE.

In Vitro Terpene Synthase Activity Assay

This protocol outlines the procedure for determining the activity and product profile of a purified terpene synthase with GPP and NPP.

a. Reaction Mixture:

  • Prepare a reaction mixture in a glass vial with a Teflon-lined cap. A typical reaction mixture (100 µL total volume) contains:

    • 25-50 mM HEPES buffer (pH 7.0-7.5)[8][11]

    • 10-15 mM MgCl2[8]

    • 5 mM Dithiothreitol (DTT)[8]

    • 10-50 µM GPP or NPP substrate[11]

    • 1-5 µg of purified terpene synthase enzyme[11]

b. Reaction Incubation:

  • Add a layer of an organic solvent (e.g., 100 µL of n-hexane or pentane) on top of the aqueous reaction mixture to trap the volatile terpene products.[11]

  • Incubate the reaction at 30°C for 1-2 hours.[8]

c. Product Extraction and Analysis:

  • Vortex the vial to extract the terpene products into the organic layer.

  • Centrifuge to separate the phases.

  • Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS).[11]

Kinetic Parameter Determination

To determine the Km and kcat values, a series of enzyme assays are performed with varying substrate concentrations.

  • Set up multiple reactions as described in the activity assay protocol, varying the concentration of GPP or NPP over a range that brackets the expected Km value (e.g., 0.5 to 50 µM).

  • Ensure the reaction time is within the linear range of product formation.

  • Quantify the amount of product formed using GC-MS with an internal standard.

  • Plot the initial reaction velocity (v) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine Vmax and Km.

  • Calculate kcat from the equation Vmax = kcat * [E]t, where [E]t is the total enzyme concentration.

Mandatory Visualizations

Terpene_Biosynthesis_Pathway cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) G3P Glyceraldehyde-3-phosphate Pyruvate Pyruvate DXP DXP MEcPP 2-C-methyl-D-erythritol 2,4-cyclodiphosphate HMBPP 4-hydroxy-3-methyl-but-2-enyl diphosphate IPP_plast Isopentenyl diphosphate (IPP) HMBPP->IPP_plast DMAPP Dimethylallyl diphosphate (DMAPP) HMBPP->DMAPP AcetylCoA Acetyl-CoA HMGCoA HMG-CoA Mevalonate Mevalonate GPPS GPP Synthase IPP_plast->GPPS NPPS NPP Synthase IPP_plast->NPPS DMAPP->GPPS DMAPP->NPPS IPP_cyto IPP_cyto IPP_cyto->IPP_plast Transport GPP Geranyl Diphosphate (GPP) TPS Terpene Synthase GPP->TPS NPP This compound (NPP) NPP->TPS GPPS->GPP NPPS->NPP Monoterpenes Monoterpenes TPS->Monoterpenes

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assay Enzyme Assay and Analysis TPS_gene Terpene Synthase Gene pET_vector pET Expression Vector Ligation Ligation Recombinant_plasmid Recombinant Plasmid Transformation Transformation into E. coli E_coli_culture E. coli Culture IPTG_induction IPTG Induction Cell_harvest Cell Harvest & Lysis Clarification Centrifugation Ni_NTA Ni-NTA Affinity Chromatography Purified_protein Purified Terpene Synthase SDS_PAGE SDS-PAGE Analysis Enzyme_assay In Vitro Enzyme Assay (with GPP and NPP) Extraction Organic Solvent Extraction GC_MS GC-MS Analysis Data_analysis Kinetic & Product Analysis

References

A Researcher's Guide to Functional Complementation Assays for Neryl Diphosphate Synthase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the activity of neryl diphosphate (B83284) synthase (NDPS) is a critical step in understanding and engineering metabolic pathways for the production of valuable monoterpenes. Functional complementation assays provide a powerful and accessible means to achieve this confirmation. This guide offers an objective comparison of common functional complementation assays and alternative methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Comparing the Assays: A Quantitative Look

The choice of assay for confirming NDPS activity depends on various factors, including the required throughput, the nature of the desired data (qualitative vs. quantitative), and the available laboratory equipment. Below is a comparison of common in vivo and in vitro methods.

Assay TypeMethodKey Performance MetricsAdvantagesDisadvantages
In Vivo Functional Complementation Colorimetric Assay in E. coli Visual color change (e.g., from yellow to white)High-throughput, rapid screening of enzyme libraries, qualitative assessment of activity.Indirect measurement of activity, not suitable for precise quantification, potential for false positives/negatives.
Product Analysis in E. coli Titer of neryl diphosphate-derived products (e.g., nerol). Reported nerol (B1678202) production from 0.053 mg/L to 1.564 mg/L in engineered E. coli.[1]Confirms enzyme activity in a cellular context, allows for quantification of product yield, relatively easy to implement.Product toxicity can limit accumulation, metabolic burden on the host can affect results, requires GC-MS for analysis.
Product Analysis in S. cerevisiae Titer of monoterpene products. Geraniol (B1671447) production of up to 5 mg/L has been reported in engineered yeast.[2]Eukaryotic host, capable of post-translational modifications, generally more tolerant to monoterpenes than E. coli.Slower growth than E. coli, more complex genetic manipulation, requires GC-MS for analysis.
In Vitro Enzymatic Assay GC-MS or LC-MS/MS Analysis Enzyme kinetics (Km, kcat), product specificity.Direct measurement of enzyme activity, allows for detailed kinetic characterization, precise and quantitative.Requires purified enzyme, can be lower throughput, does not reflect the cellular environment.
Alternative Methods Non-Radioactive Assays Direct detection of this compound (NPP) by LC-MS/MS or indirect detection of dephosphorylated products by TLC or GC-MS.Avoids the use of radioactive isotopes, can be highly sensitive and specific.May require specialized equipment (LC-MS/MS), indirect methods involve additional enzymatic steps.

Visualizing the Workflow and Logic

To better understand the experimental processes and the logic behind assay selection, the following diagrams illustrate a typical functional complementation workflow and a decision-making framework.

experimental_workflow cluster_cloning Gene Cloning cluster_transformation Host Transformation cluster_expression Protein Expression cluster_analysis Analysis Gene_of_Interest NDPS Gene Ligation Ligation/Cloning Gene_of_Interest->Ligation Expression_Vector Expression Vector Expression_Vector->Ligation Recombinant_Plasmid Recombinant Plasmid Ligation->Recombinant_Plasmid Transformation Transformation Recombinant_Plasmid->Transformation Host_Cells E. coli or Yeast Host_Cells->Transformation Engineered_Strain Engineered Strain Transformation->Engineered_Strain Culture Culture and Induction Engineered_Strain->Culture Cell_Harvest Cell Harvest Culture->Cell_Harvest Extraction Product Extraction Cell_Harvest->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Interpretation Data Interpretation GCMS_Analysis->Data_Interpretation

Caption: Experimental workflow for in vivo functional complementation of NDPS.

decision_framework Start Start: Confirm NDPS Activity High_Throughput High-Throughput Screening Needed? Start->High_Throughput Colorimetric_Assay Colorimetric Assay in E. coli High_Throughput->Colorimetric_Assay Yes Quantitative_Data Quantitative Data Required? High_Throughput->Quantitative_Data No End Assay Selected Colorimetric_Assay->End In_Vivo_Complementation In Vivo Complementation (E. coli/Yeast) + GC-MS Quantitative_Data->In_Vivo_Complementation Yes Quantitative_Data->End No Kinetic_Analysis Detailed Kinetic Analysis Needed? In_Vivo_Complementation->Kinetic_Analysis In_Vitro_Assay In Vitro Enzymatic Assay Kinetic_Analysis->In_Vitro_Assay Yes Kinetic_Analysis->End No In_Vitro_Assay->End

Caption: Decision framework for selecting an appropriate NDPS assay.

Detailed Experimental Protocols

Here, we provide detailed methodologies for the key experiments discussed. These protocols are based on established methods in the literature and can be adapted to specific research needs.

Protocol 1: In Vivo Functional Complementation in E. coli for Product Analysis

This protocol describes the expression of a candidate NDPS gene in E. coli and the subsequent analysis of the produced monoterpenes by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Gene Cloning and Strain Construction: a. Amplify the coding sequence of the candidate NDPS gene, omitting any predicted transit peptides. b. Clone the amplified gene into a suitable E. coli expression vector (e.g., pET-28a or pGEX series) under the control of an inducible promoter (e.g., T7 or tac). c. Transform the resulting plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)). For enhanced precursor supply, co-transformation with plasmids carrying genes of the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway can be performed.

2. Protein Expression and Product Accumulation: a. Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking. b. Use the overnight culture to inoculate a larger volume (e.g., 50 mL) of fresh LB medium. c. Grow the culture at 37°C to an OD600 of 0.6-0.8. d. Induce protein expression by adding a suitable inducer (e.g., 0.1-1 mM IPTG) and incubate at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance protein solubility and product accumulation. To capture volatile products, an organic overlay (e.g., dodecane (B42187) or isopropyl myristate) can be added to the culture medium.[3]

3. Product Extraction: a. Harvest the cells by centrifugation. b. If an organic overlay was used, collect the overlay for direct analysis. c. For intracellular products, resuspend the cell pellet in a suitable buffer and lyse the cells by sonication or chemical lysis. d. Extract the lysate with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

4. GC-MS Analysis: a. Analyze the organic extract by GC-MS. b. Use a suitable capillary column (e.g., HP-5ms) and a temperature gradient to separate the monoterpene products. c. Identify the products by comparing their mass spectra and retention times with those of authentic standards. d. Quantify the products using a calibration curve generated with known concentrations of the standard compounds.

Protocol 2: In Vitro Enzymatic Assay for NDPS Activity

This protocol details the purification of the recombinant NDPS enzyme and the subsequent in vitro assay to determine its activity and product profile.

1. Recombinant Protein Expression and Purification: a. Express the His-tagged or GST-tagged NDPS protein in E. coli as described in Protocol 1. b. Lyse the cells and clarify the lysate by centrifugation. c. Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins). d. Assess the purity and concentration of the purified protein by SDS-PAGE and a protein quantification assay (e.g., Bradford or BCA).

2. Enzymatic Assay: a. Prepare a reaction mixture containing an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2 (e.g., 10 mM), and dithiothreitol (B142953) (DTT) (e.g., 1 mM). b. Add the substrate, this compound (NPP), to the reaction mixture at a desired concentration (e.g., 50 µM). To test for substrate specificity, other potential substrates like geranyl diphosphate (GPP) or farnesyl diphosphate (FPP) can be used in separate reactions. c. Initiate the reaction by adding the purified NDPS enzyme (e.g., 1-5 µg). d. Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours). e. Stop the reaction by adding EDTA to chelate the Mg2+ ions or by adding a denaturing agent.

3. Product Analysis: a. To analyze the volatile terpene products, add a phosphatase (e.g., alkaline phosphatase) to the reaction mixture to dephosphorylate the diphosphate products to their corresponding alcohols. b. Extract the resulting alcohols with an organic solvent (e.g., hexane). c. Analyze the extract by GC-MS as described in Protocol 1. d. For direct analysis of the diphosphate products, the reaction can be quenched with methanol (B129727) and analyzed by LC-MS/MS.

Conclusion

The functional characterization of this compound synthase is a crucial endeavor for both fundamental research and applied biotechnology. The choice between in vivo functional complementation and in vitro enzymatic assays is dependent on the specific research question. High-throughput screening of enzyme libraries is best served by colorimetric in vivo assays, while confirmation of activity and product quantification in a cellular context are effectively achieved through in vivo production and subsequent GC-MS analysis. For detailed kinetic characterization and understanding of the enzyme's catalytic mechanism, in vitro assays with purified protein are indispensable. By carefully considering the strengths and limitations of each approach, researchers can effectively confirm and characterize NDPS activity, paving the way for the successful engineering of microbial systems for the production of valuable this compound-derived monoterpenes.

References

Neryl vs. Geranyl Diphosphate Analogs: A Comparative Guide to Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of cellular signaling and biosynthesis, the subtle difference in the stereochemistry of isoprenoid precursors can have profound effects on enzyme inhibition. This guide provides a comprehensive comparison of the inhibitory effects of neryl diphosphate (B83284) (NPP) and geranyl diphosphate (GPP) analogs, offering valuable insights for researchers, scientists, and drug development professionals. This analysis is supported by experimental data, detailed protocols, and visualizations of the relevant biological pathways.

The primary focus of this comparison is on the inhibition of two key enzyme classes: Geranylgeranyl Diphosphate Synthase (GGDPS) and Monoterpene Cyclases. The data presented herein demonstrates a clear trend: neryl diphosphate analogs often exhibit significantly greater inhibitory potency against GGDPS compared to their geranyl counterparts.

Quantitative Comparison of Inhibitory Effects

The inhibitory activities of various neryl and geranyl diphosphate analogs have been evaluated against their target enzymes, with the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) serving as key metrics of potency. A lower value for these parameters indicates a more potent inhibitor.

Enzyme Inhibitor Analog Isomer IC50 (µM) Ki (µM) Reference
Geranylgeranyl Diphosphate Synthase (GGDPS)Geranyl Triazole BisphosphonateGeranyl (E)17-[1]
Geranylgeranyl Diphosphate Synthase (GGDPS)Neryl Triazole BisphosphonateNeryl (Z)0.375-[1]
(-)-Limonene (B1674923) Synthase2-Fluorogeranyl DiphosphateGeranyl (E)-45 ± 5[2]
(+)-Bornyl Diphosphate Synthase2-Fluorogeranyl DiphosphateGeranyl (E)-70 ± 10[2]
(-)-Limonene Synthase(3R/S)-Homolinalyl DiphosphateLinalyl (Neryl-like)-120 ± 15[2]
(+)-Bornyl Diphosphate Synthase(3R/S)-Homolinalyl DiphosphateLinalyl (Neryl-like)-150 ± 20[2]

Note: Linalyl diphosphate is a tertiary allylic isomer of GPP and NPP and is an intermediate in monoterpene synthesis. Its inhibitory effects are included here for broader context.

The data clearly illustrates that for GGDPS, the neryl triazole bisphosphonate is approximately 45-fold more potent than its geranyl isomer.[1] This significant difference highlights the importance of the Z-configuration of the double bond for effective binding and inhibition of this enzyme. In the case of monoterpene cyclases, while a direct comparison of identical neryl and geranyl analogs is not available in the cited literature, the provided Ki values for various GPP analogs demonstrate their competitive inhibition of these enzymes.[2]

Signaling Pathways and Experimental Workflows

To understand the context of this inhibition, it is crucial to visualize the relevant biochemical pathways. Geranylgeranyl diphosphate synthase is a key enzyme in the mevalonate (B85504) pathway, which is responsible for the synthesis of isoprenoids. Monoterpene cyclases, on the other hand, utilize geranyl diphosphate to produce a diverse array of monoterpenes.

Mevalonate_Pathway cluster_0 Mevalonate Pathway cluster_1 Inhibition Point Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP FPP FPP IPP->FPP GGPP GGPP IPP->GGPP DMAPP->GPP GPP->FPP FPPS FPP->GGPP GGDPS GGDPS_Inhibitors Neryl & Geranyl Diphosphate Analogs GGDPS_Inhibitors->GGPP Inhibit

Caption: The Mevalonate Pathway leading to GGPP synthesis and the point of inhibition by NPP/GPP analogs.

Monoterpene_Synthesis cluster_0 Monoterpene Synthesis cluster_1 Inhibition GPP Geranyl Diphosphate (GPP) Monoterpene_Cyclase Monoterpene Cyclase GPP->Monoterpene_Cyclase NPP This compound (NPP) NPP->Monoterpene_Cyclase Monoterpenes Cyclic Monoterpenes (e.g., Limonene, Pinene) Monoterpene_Cyclase->Monoterpenes Inhibitors NPP & GPP Analogs Inhibitors->Monoterpene_Cyclase Inhibit

Caption: Inhibition of Monoterpene Cyclases by NPP and GPP analogs.

The experimental workflow for determining enzyme inhibition typically involves incubating the enzyme with its substrate and varying concentrations of the inhibitor. The rate of product formation is then measured and compared to the uninhibited reaction.

Inhibition_Assay_Workflow cluster_0 Enzyme Inhibition Assay Workflow Start Prepare Enzyme and Substrate Solutions Inhibitor_Prep Prepare Serial Dilutions of Inhibitor Analogs Start->Inhibitor_Prep Incubation Incubate Enzyme with Inhibitor at 37°C Inhibitor_Prep->Incubation Reaction_Start Initiate Reaction by Adding Substrate Incubation->Reaction_Start Measurement Measure Product Formation (Spectrophotometry or GC-MS) Reaction_Start->Measurement Analysis Calculate IC50/Ki Values Measurement->Analysis End Compare Inhibitory Potency Analysis->End

Caption: A generalized workflow for determining the inhibitory effects of NPP and GPP analogs.

Experimental Protocols

Geranylgeranyl Diphosphate Synthase (GGDPS) Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring prenyltransferase activity.

Materials:

  • Purified recombinant human GGDPS

  • Farnesyl diphosphate (FPP)

  • Isopentenyl diphosphate (IPP)

  • Neryl/Geranyl diphosphate analogs (inhibitors)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT

  • EnzChek™ Pyrophosphate Assay Kit (or similar)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the neryl and geranyl diphosphate analogs in the assay buffer.

  • Reaction Setup: In a 96-well plate, add 5 µL of each inhibitor dilution.

  • Enzyme Addition: Add 20 µL of purified GGDPS (final concentration ~10 nM) to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Prepare a substrate mixture containing FPP (final concentration 1 µM) and IPP (final concentration 1 µM) in the assay buffer.

  • Reaction Initiation: Add 25 µL of the substrate mixture to each well to start the reaction.

  • Pyrophosphate Detection: Immediately add the components of the pyrophosphate detection kit according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at 360 nm every minute for 30 minutes at 37°C using a microplate reader.

  • Data Analysis: Determine the initial reaction velocities from the linear portion of the absorbance curves. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Monoterpene Cyclase Inhibition Assay (GC-MS Based)

This protocol is a modification of standard methods used to assay monoterpene synthase activity.

Materials:

  • Purified recombinant monoterpene cyclase (e.g., (-)-limonene synthase)

  • [1-³H]Geranyl diphosphate (radiolabeled substrate)

  • Neryl/Geranyl diphosphate analogs (inhibitors)

  • Assay Buffer: 25 mM HEPES (pH 7.2), 100 mM KCl, 7.5 mM MgCl₂, 5 mM DTT

  • Pentane (B18724) (for extraction)

  • Silica (B1680970) gel

  • Scintillation cocktail

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the neryl and geranyl diphosphate analogs in the assay buffer.

  • Reaction Setup: In a glass vial, combine the assay buffer, a fixed concentration of the inhibitor, and the purified monoterpene cyclase.

  • Pre-incubation: Incubate the mixture for 5 minutes at 30°C.

  • Reaction Initiation: Start the reaction by adding [1-³H]GPP (final concentration ~5 µM).

  • Incubation: Incubate the reaction for 30 minutes at 30°C.

  • Extraction: Stop the reaction by adding 200 µL of pentane and vortexing vigorously.

  • Product Separation: Separate the organic phase and pass it through a small column of silica gel to remove any remaining substrate and alcohol products.

  • Quantification (Scintillation Counting): Add the pentane extract to a scintillation cocktail and measure the radioactivity using a scintillation counter to determine the amount of monoterpene product formed.

  • Data Analysis: To determine the Ki, measure the reaction velocity at various substrate and inhibitor concentrations. Plot the data using a Lineweaver-Burk or Dixon plot.

  • Product Identification (GC-MS): For non-radioactive assays to identify the products, use unlabeled GPP and analyze the pentane extract by GC-MS.

Conclusion

The presented data and methodologies provide a clear framework for comparing the inhibitory effects of neryl and geranyl diphosphate analogs. The superior performance of neryl analogs against GGDPS suggests that the cis isomer is a critical determinant for potent inhibition of this enzyme. These findings have significant implications for the design of novel and selective inhibitors targeting the mevalonate pathway, which is a key target in various diseases, including cancer and bone disorders. Further investigation into the inhibitory profiles of these analogs against a wider range of prenyltransferases and cyclases will undoubtedly uncover more opportunities for therapeutic intervention.

References

A Head-to-Head Comparison of Neryl Diphosphate Production and Analysis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neryl diphosphate (B83284) (NPP) is a key intermediate in the biosynthesis of a diverse array of monoterpenes, which are of significant interest in the pharmaceutical, fragrance, and biofuel industries. Unlike its isomer geranyl diphosphate (GPP), NPP is the direct precursor to many cyclic monoterpenes.[1][2] The procurement of pure NPP is crucial for enzymatic assays and metabolic engineering studies. This guide provides a comparative overview of the primary method for obtaining NPP—enzymatic synthesis—and details the subsequent purification and analytical protocols. Due to the scarcity of established methods for direct extraction of NPP from biological tissues, this guide focuses on its in vitro production, which offers superior purity and yield.

Quantitative Data Summary

As direct extraction protocols for NPP with reliable quantitative data are not well-documented in scientific literature, this table compares the enzymatic synthesis of NPP with a hypothetical solvent extraction method, drawing on general principles of isoprenoid extraction.

ParameterEnzymatic SynthesisHypothetical Solvent Extraction
Purity High (>95%)Low to Medium
Yield High (mg scale)Very Low (µg scale)
Specificity High (specific isomer produced)Low (isomeric mixture)
Scalability ModerateLow
Cost Moderate to High (enzymes, substrates)Low to Moderate (solvents)
Time 1-2 days>3 days

Experimental Protocols

Protocol 1: Enzymatic Synthesis and Purification of Neryl Diphosphate

This protocol is adapted from methodologies described for the synthesis of NPP using this compound synthase 1 (NDPS1).[1][2]

Materials:

  • Purified His-tagged NDPS1 enzyme

  • Isopentenyl diphosphate (IPP)

  • Dimethylallyl diphosphate (DMAPP)

  • Reaction Buffer: 50 mM HEPES (pH 8.0), 10 mM MgCl₂, 5 mM DTT

  • Quenching Solution: 100 mM EDTA

  • C18 solid-phase extraction (SPE) cartridge

  • Methanol (B129727)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Lyophilizer

Procedure:

  • Enzymatic Reaction:

    • In a reaction vessel, combine IPP (to a final concentration of 1 mM) and DMAPP (1 mM) in the reaction buffer.

    • Initiate the reaction by adding purified NDPS1 enzyme to a final concentration of 5 µg/mL.

    • Incubate the reaction mixture at 30°C for 4 hours.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of quenching solution.

  • Purification by Solid-Phase Extraction (SPE):

    • Activate a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of water.

    • Load the quenched reaction mixture onto the SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove salts and unreacted polar substrates.

    • Elute the NPP with a stepwise gradient of methanol in 50 mM ammonium bicarbonate buffer (e.g., 20%, 50%, 100% methanol). Collect fractions at each step.

  • Analysis and Pooling:

    • Analyze the collected fractions for the presence of NPP using a suitable analytical method (see Protocol 2).

    • Pool the fractions containing pure NPP.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain NPP as a stable powder. Store at -80°C.

Protocol 2: Analysis of this compound and its Enzymatic Products

This protocol describes the hydrolysis of NPP to nerol (B1678202) for quantification by Gas Chromatography-Mass Spectrometry (GC-MS), a common method to verify the synthesis of prenyl diphosphates.[1]

Materials:

  • Alkaline phosphatase

  • Reaction buffer for phosphatase (as recommended by the manufacturer)

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Enzymatic Hydrolysis:

    • To an aliquot of the purified NPP solution (or a completed enzymatic reaction with a downstream terpene synthase), add alkaline phosphatase.

    • Incubate at 37°C for 1-2 hours to dephosphorylate NPP to nerol.

  • Solvent Extraction:

    • Extract the nerol from the aqueous reaction mixture by adding an equal volume of hexane and vortexing thoroughly.

    • Centrifuge to separate the phases and carefully collect the upper hexane layer.

    • Repeat the extraction twice and pool the hexane fractions.

  • Drying and Concentration:

    • Dry the pooled hexane extract over anhydrous sodium sulfate.

    • Concentrate the sample under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane extract into the GC-MS system.

    • Use a suitable temperature program to separate the components. For example: initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.

    • Identify nerol based on its retention time and mass spectrum compared to an authentic standard.

Visualizations

Signaling Pathway: Biosynthesis of Monoterpenes from this compound

cluster_0 Upstream Pathway cluster_1 NPP Synthesis cluster_2 Monoterpene Synthesis IPP Isopentenyl Diphosphate NDPS1 This compound Synthase 1 (NDPS1) IPP->NDPS1 DMAPP Dimethylallyl Diphosphate DMAPP->NDPS1 NPP Neryl Diphosphate (NPP) NDPS1->NPP PHS1 Phellandrene Synthase 1 (PHS1) NPP->PHS1 Monoterpenes β-Phellandrene & other Monoterpenes PHS1->Monoterpenes

Caption: Biosynthesis of monoterpenes via the this compound pathway.

Experimental Workflow: Enzymatic Synthesis and Analysis of this compound

Start Start: IPP + DMAPP + NDPS1 Incubation Incubate at 30°C Start->Incubation Quench Quench Reaction with EDTA Incubation->Quench SPE Purify by Solid-Phase Extraction (C18) Quench->SPE Lyophilize Lyophilize to obtain pure NPP powder SPE->Lyophilize Analysis Analysis of Product SPE->Analysis Hydrolysis Alkaline Phosphatase Hydrolysis Analysis->Hydrolysis Extraction Hexane Extraction of Nerol Hydrolysis->Extraction GCMS GC-MS Analysis Extraction->GCMS

Caption: Workflow for the enzymatic synthesis and analysis of this compound.

References

Harnessing CRISPR/Cas9 for Validating Gene Function in Neryl Diphosphate Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The precise validation of gene function is a cornerstone of advancements in metabolic engineering and synthetic biology. In the intricate pathways of secondary metabolite production, such as the biosynthesis of neryl diphosphate (B83284) (NPP), a key precursor to valuable monoterpenes, identifying the exact role of specific genes is paramount. The advent of CRISPR/Cas9 technology has revolutionized this process, offering a powerful and precise tool for functional genomics. This guide provides an objective comparison of CRISPR/Cas9 with alternative gene function validation methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most effective strategy for their work.

The Neryl Diphosphate (NPP) Biosynthesis Pathway

Terpenoids, a vast class of natural products, originate from the condensation of five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] In several plant species, including tomato, the formation of monoterpenes deviates from the canonical pathway involving geranyl diphosphate (GPP). Instead, these organisms utilize this compound (NPP), a cis-isomer of GPP, as the direct precursor.[1][2]

The key enzymatic step is the condensation of IPP and DMAPP, catalyzed by This compound Synthase (NDPS) , to form NPP.[1][3][4] Subsequently, various Monoterpene Synthases (MTS) , such as Phellandrene Synthase 1 (PHS1), act on the NPP substrate to produce a diverse array of C10 monoterpenes.[1][3] Validating the function of the NDPS gene is therefore critical to understanding and engineering the production of specific, high-value monoterpenes used in flavors, fragrances, and pharmaceuticals.

NPP_Biosynthesis_Pathway cluster_precursors C5 Precursors IPP Isopentenyl Diphosphate (IPP) NDPS This compound Synthase (NDPS) IPP->NDPS DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->NDPS NPP This compound (NPP) NDPS->NPP MTS Monoterpene Synthase (e.g., PHS1) NPP->MTS Monoterpenes Monoterpenes (e.g., β-phellandrene, Limonene) MTS->Monoterpenes

Caption: this compound (NPP) Biosynthesis Pathway.

Comparison of Gene Function Validation Technologies

Validating the role of a candidate gene like NDPS requires a method that can precisely alter the gene's activity. While CRISPR/Cas9 has become the dominant tool, several alternatives exist, each with distinct advantages and limitations.

FeatureCRISPR/Cas9Zinc Finger Nucleases (ZFNs)TALENsRNA Interference (RNAi)
Mechanism RNA-guided DNA cleavage[5][6]Protein-guided DNA cleavage[7]Protein-guided DNA cleavage[7][8]Post-transcriptional gene silencing
Targeting gRNA-DNA base pairingEngineered protein-DNA bindingEngineered protein-DNA bindingsiRNA-mRNA base pairing
Typical Efficiency High (can reach >90%)[9]Moderate to HighHighVariable (knockdown, not knockout)
Specificity High, but off-targets possibleHigh, but context-dependent[10]Very High[10][11]Moderate (off-target effects common)
Ease of Design Simple & Fast (design gRNA)Complex & Time-consuming[6][7]Complex, but more modular than ZFNs[7]Relatively Simple
Cost Low[6]High[6]High[6]Low to Moderate
Multiplexing Easy (deliver multiple gRNAs)[6]DifficultDifficultPossible
Effect Permanent knockout (indel mutations)[5]Permanent knockoutPermanent knockoutTransient knockdown

Table 1: Comparison of Gene Function Validation Methods. This table provides a qualitative and quantitative comparison of CRISPR/Cas9 against other common technologies used for validating gene function.

Quantitative Performance Data

The efficiency of gene editing is a critical factor for successful validation. The data below, compiled from various studies, highlights the performance of CRISPR/Cas9 in different organisms.

OrganismTargetEditing Efficiency (%)Notes
Corynebacterium stationisGenomic Fragments (1.7-50 kb)81.2 - 98.6% (Deletion)Demonstrates high efficiency for large deletions.[9]
Corynebacterium stationisSingle/Triple Nucleotides>90%High efficiency for precise point mutations.[9]
Zebrafish (Danio rerio)kdrl geneHighly efficient biallelic disruptionAchieved using a triple guide-RNP approach.[12]
Pear CalliMultiple targetsNearly 100%Using an optimized AtU3 promoter system.
Arabidopsis thalianaMultiple genes30 - 85%Showed no detectable off-target editing.

Table 2: Reported On-Target Editing Efficiencies of CRISPR/Cas9. This table summarizes quantitative data on the efficiency of CRISPR/Cas9-mediated gene editing from published research, showcasing its high efficacy across different applications and organisms.

Experimental Workflow & Protocols

Validating the function of a gene like NDPS1 using CRISPR/Cas9 involves a systematic workflow from design to analysis.

CRISPR_Workflow cluster_design Phase 1: Design cluster_assembly Phase 2: Assembly cluster_delivery Phase 3: Transformation cluster_analysis Phase 4: Analysis D1 Target Gene Selection (e.g., NDPS1) D2 gRNA Design & Specificity Check D1->D2 A1 Synthesize gRNA D2->A1 A3 Vector Construction or RNP Formulation A1->A3 A2 Prepare Cas9 (Plasmid, mRNA, or Protein) A2->A3 T1 Deliver CRISPR Components (e.g., Agrobacterium, Electroporation) A3->T1 T2 Cell/Tissue Culture & Regeneration T1->T2 V1 Screening & Selection of Edited Plants T2->V1 V2 Genomic DNA Extraction & PCR Amplification V1->V2 V3 Mutation Detection (Sequencing, T7E1 assay) V2->V3 V4 Phenotypic Analysis (Metabolite Profiling via GC-MS) V3->V4

Caption: Standard workflow for CRISPR/Cas9-mediated gene validation.
Detailed Protocol: CRISPR/Cas9 Knockout of NDPS1 in Tomato (Solanum lycopersicum)

This protocol provides a comprehensive, step-by-step guide for generating NDPS1 knockout tomato plants to validate its function in this compound biosynthesis.[13][14][15]

1. gRNA Design and Vector Construction:

  • Target Selection: Identify the coding sequence of the target gene (NDPS1). Select a 20-nucleotide target sequence in an early exon, immediately preceding a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.[13] Use bioinformatics tools (e.g., CHOPCHOP, CRISPOR) to minimize off-target risks.

  • Vector Assembly: Synthesize two specific single guide RNAs (sgRNAs) to improve efficiency.[13] Clone the sgRNA expression cassettes (e.g., under the control of a U6 promoter) and a plant-codon-optimized Cas9 nuclease cassette into a binary vector suitable for Agrobacterium-mediated transformation. A selectable marker (e.g., NPTII for kanamycin (B1662678) resistance) is also included.

2. Plant Transformation:

  • Agrobacterium Preparation: Transform the final binary vector into a competent Agrobacterium tumefaciens strain (e.g., AGL1 or GV3101).

  • Explant Preparation: Grow sterile tomato seedlings (e.g., cultivar M82) and excise cotyledons to use as explants.

  • Co-cultivation: Incubate the explants with the transformed Agrobacterium culture for 10-15 minutes, then transfer them to co-cultivation medium in the dark for 48 hours.

  • Selection and Regeneration: Transfer the explants to a selection medium containing antibiotics to kill the Agrobacterium (e.g., timentin) and a selection agent to identify transformed plant cells (e.g., kanamycin). Subculture every 2-3 weeks until shoots regenerate.

  • Rooting and Acclimatization: Transfer regenerated shoots to a rooting medium. Once roots are established, transfer the plantlets to soil and acclimatize them in a growth chamber. This process can take 6-12 months.[13][14]

3. Mutation Analysis:

  • Genomic DNA Extraction: Isolate genomic DNA from the leaves of the putative T0 edited plants.

  • PCR Amplification: Amplify the genomic region surrounding the sgRNA target sites using specific primers.

  • Mutation Detection:

    • Sanger Sequencing: Sequence the PCR products and analyze the chromatograms using tools like TIDE (Tracking of Indels by Decomposition) to identify and quantify insertions/deletions (indels).[16]

    • Restriction Digest: If the mutation alters a restriction enzyme site, a digest can quickly screen for edited plants.

    • Next-Generation Sequencing (NGS): For a comprehensive analysis of editing outcomes and potential off-target effects, amplicon-based NGS is the gold standard.[17]

4. Phenotypic and Metabolite Analysis:

  • Plant Material: Collect tissues where the gene is expected to be active (e.g., glandular trichomes for NDPS1).[1]

  • Metabolite Extraction: Perform solvent extraction to isolate volatile and semi-volatile secondary metabolites.

  • GC-MS Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the monoterpenes produced.

  • Data Comparison: Compare the metabolite profiles of the knockout plants to wild-type controls. A significant reduction or complete absence of NPP-derived monoterpenes in the knockout lines validates the function of NDPS1 in this pathway.

Conclusion

CRISPR/Cas9 stands out as a superior tool for validating gene function in complex biosynthetic pathways like that of this compound. Its high efficiency, ease of use, and adaptability make it more accessible and scalable than previous technologies like ZFNs and TALENs.[6][11] By enabling the creation of precise, heritable gene knockouts, CRISPR/Cas9 allows for unambiguous correlation between genotype and phenotype. This capability is invaluable for researchers and drug development professionals seeking to unravel novel metabolic pathways, identify new enzymatic functions, and engineer organisms for the targeted production of high-value biochemicals. The continued refinement of CRISPR technology promises even greater precision and control, further accelerating innovation in the fields of biotechnology and medicine.

References

Safety Operating Guide

Navigating the Disposal of Neryl Diphosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Neryl diphosphate (B83284), a key intermediate in the biosynthesis of various terpenes, requires careful handling and disposal due to its chemical nature as a pyrophosphate and an organophosphate. While specific toxicological properties are not extensively documented, adherence to established protocols for related chemical classes is paramount.[1] This guide provides a comprehensive, step-by-step approach to the safe disposal of neryl diphosphate, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3] The following Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile.[2]

  • Body Protection: A laboratory coat.[2]

Waste Characterization and Segregation

Proper characterization of the waste is the first and most critical step in the disposal process. This determines the appropriate disposal pathway and ensures compliance with hazardous waste regulations.

  • Uncontaminated this compound: Pure, unused, or spilled this compound that has not been mixed with other hazardous chemicals.

  • Contaminated this compound: this compound that has been mixed with other reagents, solvents, or hazardous materials. The disposal protocol must then account for the hazards of all constituents.[2]

It is imperative to collect this compound waste in a dedicated, clearly labeled, and sealed container.[2] The container must be made of a compatible material and should be labeled as "Hazardous Waste" with a clear listing of its contents.[2] Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials.[2]

Step-by-Step Disposal Protocol

  • Waste Collection:

    • For small, uncontaminated spills of solid this compound, gently moisten the material with water to prevent dust from becoming airborne.[2]

    • Carefully transfer the waste into a designated, labeled hazardous waste container using appropriate tools like a scoop or spatula.[2]

    • For liquid waste containing this compound, use a container designed for liquids that can be securely sealed to prevent leaks.[4]

  • Container Management:

    • Keep the hazardous waste container closed at all times except when adding waste.[4][5]

    • Ensure the exterior of the container is clean and free of contamination.[5]

    • Do not mix incompatible waste streams in the same container.[5]

  • Disposal Arrangement:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical disposal company.[2]

    • Complete a hazardous materials pickup request form as required by your institution, providing an accurate description of the waste, including all chemical constituents and their approximate percentages.[4][5]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent, depending on the formulation).[2]

    • The rinsate from the cleaning process must be collected and treated as hazardous waste.[2][6]

    • After thorough cleaning, the container should be punctured or otherwise rendered unusable for other purposes before disposal or recycling, in accordance with local regulations.[2]

Important Note: Never dispose of this compound or its rinsate down the drain or in regular trash.[2][6][7]

Chemical and Physical Properties of this compound

For reference, the key chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C10H20O7P2
Molecular Weight 314.21 g/mol [8]
CAS Number 16751-02-3[8]
Appearance Not specified, likely a solid
Solubility Soluble in water and most aqueous buffers (> 5 mg/mL)[1]
Storage Temperature Store dry at -20°C[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Consult Safety Data Sheet (SDS) A->B C Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Characterize Waste: Uncontaminated vs. Contaminated C->D E Collect in Labeled, Sealed, Compatible Container D->E F Store in a Cool, Dry, Well-Ventilated Area E->F J Decontaminate Empty Containers (Triple Rinse) E->J G Contact Institutional EHS or Licensed Disposal Company F->G H Complete Hazardous Waste Pickup Request Form G->H I Arrange for Pickup and Disposal H->I M End of Process I->M K Collect Rinsate as Hazardous Waste J->K L Dispose of Cleaned Container per Local Regulations J->L K->G

This compound Disposal Workflow Diagram

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.